molecular formula C2H3NaO3 B590865 Glycolic Acid-13C Sodium Salt CAS No. 1706469-52-4

Glycolic Acid-13C Sodium Salt

Katalognummer: B590865
CAS-Nummer: 1706469-52-4
Molekulargewicht: 99.025
InChI-Schlüssel: VILMUCRZVVVJCA-CGOMOMTCSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycolic Acid-13C Sodium Salt is the carbon-13 labelled analogue of sodium glycolate, serving as a critical research tool for tracing and understanding metabolic pathways. This compound is specifically utilized in studies investigating the activity and mechanism of the enzymes glycolate oxidase and lactate dehydrogenase (LDH) . When administered in animal model studies, such as in rats, it has been shown to increase the activity of these enzymes in key tissues like the liver and kidney. The incorporation of the 13C isotope allows researchers to employ advanced analytical techniques, including mass spectrometry and NMR spectroscopy, to precisely track the compound's distribution, metabolic fate, and conversion into downstream products. This makes it an indispensable reagent for advanced research in areas such as cellular metabolism, photorespiration in plants, and the biochemical role of hydroxyacid oxidases. By providing a non-radioactive, stable isotopic tracer, it enables safe and highly accurate studies of glycolate-related biochemical processes, facilitating a deeper understanding of enzyme kinetics and metabolic flux.

Eigenschaften

CAS-Nummer

1706469-52-4

Molekularformel

C2H3NaO3

Molekulargewicht

99.025

IUPAC-Name

sodium;2-hydroxyacetate

InChI

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1/i2+1;

InChI-Schlüssel

VILMUCRZVVVJCA-CGOMOMTCSA-M

SMILES

C(C(=O)[O-])O.[Na+]

Synonyme

2-Hydroxy-acetic Acid-13C Sodium Salt;  Hydroxy-acetic Acid-13C Monosodium Salt;  Glycolic Acid-13C Monosodium Salt;  Hydroxyacetic Acid-13C Sodium Salt;  Sodium Glycolate-13C;  Sodium Hydroxyacetate-13C;  Sodium α-Hydroxyacetate-13C

Herkunft des Produkts

United States

Foundational & Exploratory

Introduction: The Significance of Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Glycolic Acid-1-¹³C Sodium Salt

In the landscape of metabolic research, stable isotope-labeled compounds are indispensable tools. Glycolic Acid-1-¹³C Sodium Salt (¹³C-Glycolate) is the sodium salt of glycolic acid where the carbon atom of the carboxyl group has been replaced with the heavy isotope, carbon-13. This isotopic substitution makes the molecule an ideal tracer for metabolic flux analysis (MFA) and other studies aimed at elucidating the intricate network of biochemical pathways.[1][2]

Unlike radioactive isotopes, stable isotopes like ¹³C are non-hazardous, allowing for safer handling and broader application in various experimental systems, from cell cultures to in vivo studies. The key advantage of using ¹³C-labeled substrates is the ability to track the metabolic fate of the labeled carbon atom through downstream metabolites using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This guide delves into the essential chemical properties, analytical characterization, and practical applications of Glycolic Acid-1-¹³C Sodium Salt.

Physicochemical and Structural Properties

The introduction of a ¹³C isotope at the C1 position results in a nominal mass increase of 1 amu compared to the unlabeled counterpart. While this mass difference is the cornerstone of its utility as a tracer, it has a negligible effect on the compound's bulk physicochemical properties such as solubility, pKa, and reactivity. The primary identity and chemical behavior are dictated by the glycolate anion.

Molecular Structure

The structure consists of a glycolate anion and a sodium cation. The isotopic label is specifically at the carboxyl carbon.

Caption: Molecular structure of Glycolic Acid-1-¹³C Sodium Salt.

Core Properties

The following table summarizes the key physicochemical properties of Glycolic Acid-1-¹³C Sodium Salt. Data for the unlabeled analogue is provided for comparison where relevant.

PropertyValueSource
IUPAC Name Sodium 2-hydroxyacetate-1-¹³C[4]
Molecular Formula C(¹³C)H₃NaO₃[4][5]
Molecular Weight 99.03 g/mol [4][6]
Exact Mass 99.001343 Da[4]
CAS Number 1706469-52-4[4][]
Appearance White powdery solid[8]
Solubility Highly soluble in water; soluble in alcohols, ether, acetone.[8]
pKa (of Glycolic Acid) 3.83[8]
Isotopic Purity Typically ≥99 atom % ¹³C[4]

Synthesis and Quality Control

Understanding the synthesis of ¹³C-Glycolate is crucial for appreciating its purity and potential trace impurities. While multiple synthetic routes exist for unlabeled glycolic acid, the synthesis of the labeled version requires a ¹³C-containing precursor.[9][10][11]

Conceptual Synthesis Workflow

A common and cost-effective method for producing glycolic acid involves the hydrolysis of chloroacetic acid with sodium hydroxide.[9] For the labeled version, a plausible route involves starting with a ¹³C-labeled precursor, such as Sodium Cyanide-¹³C, which can be reacted to form the corresponding labeled intermediate, followed by hydrolysis.

G cluster_0 Synthesis & Purification cluster_1 Quality Control & Validation start ¹³C-Labeled Precursor (e.g., Na¹³CN) reaction Chemical Conversion (e.g., Hydrolysis) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (Structure, Label Position) purification->nmr ms Mass Spectrometry (Molecular Weight, Isotopic Enrichment) purification->ms hplc HPLC (Chemical Purity) purification->hplc product Final Product: Glycolic Acid-1-¹³C Sodium Salt nmr->product ms->product hplc->product

Caption: Conceptual workflow for synthesis and quality control.

Quality Control & Analytical Characterization

Rigorous analytical testing is paramount to validate the identity, purity, and isotopic enrichment of the final product. This self-validating system ensures that researchers can trust the tracer in their experiments.

NMR is the definitive method for confirming the precise location of the ¹³C label.

  • ¹³C NMR: The spectrum of Glycolic Acid-1-¹³C Sodium Salt will show a significantly enhanced signal for the carboxyl carbon (C1) around 180 ppm, confirming the position of the label. The signal for the C2 carbon (at approx. 62 ppm) will appear with its natural abundance intensity.[12][13] The presence of the ¹³C atom at C1 may also introduce C-C coupling, which can be observed under specific experimental conditions.[3]

  • ¹H NMR: The proton spectrum provides structural confirmation but does not directly observe the ¹³C label. The protons on C2 will appear as a singlet around 4.0 ppm.

Protocol: ¹³C NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of Glycolic Acid-1-¹³C Sodium Salt in 0.5-0.7 mL of Deuterium Oxide (D₂O).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (0-200 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio for the natural abundance C2 signal, which serves as an internal reference.

  • Data Analysis:

    • Confirm the chemical shift of the labeled C1 carbon.

    • Integrate the signals for C1 and C2. The ratio will be vastly different from a natural abundance sample, confirming the enrichment.

MS is used to confirm the molecular weight and, crucially, to quantify the isotopic enrichment. Electrospray Ionization (ESI) is a common technique for this molecule.

  • Expected Ions: In negative ion mode (ESI-), the primary ion observed will be the deprotonated molecule, [M-H]⁻. In positive ion mode (ESI+), the sodium adduct [M+Na]⁺ is often observed, especially given the salt form.[14][15]

  • Isotopic Enrichment Calculation: By comparing the ion intensity of the labeled mass peak (e.g., m/z 98.0 for [M-H]⁻ of the ¹³C-labeled species) to the intensity of the corresponding unlabeled mass peak (m/z 97.0), the isotopic enrichment can be precisely calculated.[16][17]

IonUnlabeled (m/z)¹³C-Labeled (m/z)
[M-H]⁻ 75.0176.01
[M(salt)-Na]⁻ 97.0298.02
[M(salt)+Na]⁺ 121.00122.00

Protocol: LC-MS Analysis for Isotopic Enrichment

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the salt in a suitable solvent like water or methanol.

  • Chromatography (Optional but Recommended): Use a reverse-phase HPLC method to ensure purity before MS analysis. A simple mobile phase of water/acetonitrile with a small amount of formic acid (for ESI+) or ammonium acetate (for ESI-) is often effective.[18]

  • Mass Spectrometry:

    • Infuse the sample directly or inject it onto the LC column coupled to an ESI-MS system (e.g., Q-TOF or Orbitrap for high resolution).

    • Acquire full scan data in both positive and negative ion modes.

    • Target the expected m/z values for the labeled and unlabeled species.

  • Data Analysis:

    • Extract the ion chromatograms for the relevant m/z values.

    • Calculate the peak areas for the labeled (A_labeled) and unlabeled (A_unlabeled) isotopes.

    • Calculate Atom % Enrichment = [A_labeled / (A_labeled + A_unlabeled)] * 100.

Applications in Metabolic Research

The primary application of ¹³C-Glycolate is as a tracer to investigate pathways involving glycolate metabolism, such as the photorespiratory cycle in plants or the glyoxylate cycle in microorganisms.[19]

Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[2] When cells are supplied with Glycolic Acid-1-¹³C Sodium Salt, the ¹³C label is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites, researchers can mathematically model and resolve the fluxes through connected pathways.[1][2]

G glycolate [1-¹³C]Glycolate glyoxylate [1-¹³C]Glyoxylate glycolate->glyoxylate Glycolate Oxidase serine Serine glycolate->serine Photorespiration (Plants) malate [4-¹³C]Malate glyoxylate->malate Malate Synthase other Other Pathways glyoxylate->other tca TCA Cycle malate->tca

Caption: Tracing ¹³C from glycolate into central metabolism.

This approach provides a dynamic view of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone. It is critical for understanding cellular responses to genetic modifications, disease states, or drug treatments.[2][20]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the chemical integrity and shelf life of the compound.

  • Storage: Glycolic Acid-1-¹³C Sodium Salt should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[21][22] Recommended storage temperature is typically room temperature, between 15–25°C (59–77°F).[22] Under these conditions, the compound is stable for extended periods (e.g., up to two years).[21]

  • Stability: The compound is generally stable but is sensitive to moisture. It is incompatible with strong oxidizing agents and strong acids, which will convert the salt back to free glycolic acid.[23]

  • Safety: While the ¹³C isotope is non-radioactive and poses no radiological hazard, the glycolate moiety itself can be an irritant, especially at high concentrations.[8] Standard laboratory safety precautions, including wearing gloves and eye protection, should be observed.[23][24] In case of contact, rinse the affected area with water.

Conclusion

Glycolic Acid-1-¹³C Sodium Salt is a highly specific and valuable tool for the modern life scientist. Its well-defined chemical properties, coupled with robust analytical methods for its validation, provide a trustworthy tracer for sophisticated metabolic investigations. By enabling precise tracking of carbon atoms through complex biochemical networks, it empowers researchers to uncover novel insights into cellular function, disease mechanisms, and potential therapeutic targets.

References

  • Title: Glycolic Acid Formula - GeeksforGeeks Source: GeeksforGeeks URL: [Link]

  • Title: Safety Data Sheet Glycolic Acid 70% Solution - Redox Source: Redox URL: [Link]

  • Title: Glycolic Acid - Making Cosmetics Source: Making Cosmetics URL: [Link]

  • Title: Glycolic acid sodium salt - HiMedia Laboratories Source: HiMedia Laboratories URL: [Link]

  • Title: Shelf Life & Expiration of Glycolic Acid - Lab Alley Source: Lab Alley URL: [Link]

  • Title: How to Store Glycolic Acid - Lab Alley Source: Lab Alley URL: [Link]

  • Title: Glycolic acid - SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: Glycolic Acid Source: National Industrial Chemicals Notification and Assessment Scheme, Australian Government URL: [Link]

  • Title: Determination of glycolic acid level in higher plants during photorespiration by stable isotope dilution mass spectrometry with double-labeling experiments - PubMed Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Glycolic Acid-13C Sodium Salt | C2H3NaO3 | CID 124202943 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Development and validation of an analytical methodology for determination of glycolic acid acid in raw material and dermocosmetic formulations | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC - NIH Source: PMC, National Institutes of Health URL: [Link]

  • Title: 13C labeling patterns in products of glycolysis, PPP and mitochondrial... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Metabolite content and 13C-enrichment on labelling with 13C-Gly as a... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: US3915638A - Method for determination of glycolic acid - Google Patents Source: Google Patents URL
  • Title: Separation of Glycolic acid sodium salt on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Figure S17. 13 C NMR spectra of glycolic acid dissolved in D2O, Related... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Glycolic acid, sodium salt - NIST WebBook Source: NIST WebBook URL: [Link]

  • Title: Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH Source: PMC, National Institutes of Health URL: [Link]

  • Title: CONTENTS 1. 13C NMR spectroscopy • Chemical shift Source: NPTEL URL: [Link]

  • Title: 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - OSTI.gov Source: Office of Scientific and Technical Information, U.S. Department of Energy URL: [Link]

  • Title: SODIUM GLYCOLATE - Ataman Kimya Source: Ataman Kimya URL: [Link]

  • Title: Studies of the Dependency between Salt Content and the Adsorption of Glycolic Acid on Carriers in Aqueous Solutions Source: MDPI URL: [Link]

  • Title: Compositional Characterization of Syngas-Based Glycolide Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - MDPI Source: MDPI URL: [Link]

  • Title: The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure - AMT Source: Atmospheric Measurement Techniques (AMT) URL: [Link]

  • Title: Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships - PubMed Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus Source: The Planetary Science Journal URL: [Link]

  • Title: US2153064A - Process for the preparation of glycolic acid - Google Patents Source: Google Patents URL
  • Title: Setup for splitting sodium glycolate into glycolic acid and sodium... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

Sources

Precision Tracing of Glycolate Metabolism: A 13C-Fluxomics Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Drug Discovery & Metabolic Engineering Applications

Executive Summary

Glycolate (hydroxyacetate) is a deceptive two-carbon metabolite. In plants, it is the high-flux intermediate of photorespiration—a process often deemed wasteful. In mammals, it is a quiescent precursor that, if mishandled due to genetic errors (e.g., Primary Hyperoxaluria Type 1), fuels the crystallization of calcium oxalate in the kidneys.[1]

This guide provides a rigorous technical framework for using 13C-labeled glycolate to map these pathways. Unlike standard metabolomics, which provides static snapshots, 13C-fluxomics reveals the rate of carbon flow. We focus here on two high-value applications: validating Glycolate Oxidase (HAO1) inhibitors in drug development and engineering synthetic photorespiratory bypasses in agriculture.

Part 1: Mechanistic Foundations & Pathway Logic

To design a valid tracer experiment, one must understand the "forks in the road" where 13C atoms partition.

The Mammalian Axis: Detoxification vs. Crystallization

In human hepatocytes, glycolate is oxidized to glyoxylate by Glycolate Oxidase (HAO1) in the peroxisome.

  • Healthy State: Glyoxylate is transaminated to Glycine by AGT (Alanine:Glyoxylate Aminotransferase) .[2]

  • Disease State (PH1): AGT is defective.[2][3] Glyoxylate accumulates and is oxidized by Lactate Dehydrogenase (LDH) to Oxalate , which precipitates with calcium.

  • Therapeutic Logic: Inhibiting HAO1 (e.g., Lumasiran) forces carbon to back up as Glycolate, which is water-soluble and safely excreted, preventing Oxalate formation.

The Plant Axis: The C2 Cycle

In C3 plants, Rubisco oxygenation produces 2-phosphoglycolate


 Glycolate. This glycolate must be recycled to 3-phosphoglycerate (3-PGA) via the peroxisome and mitochondrion, losing 25% of the carbon as CO2.
Visualization: The Dual Fate of Glycolate

The following diagram illustrates the critical divergence points in both systems.

GlycolatePathways cluster_mammal Mammalian Peroxisome Glycolate Glycolate (C2) HAO1 HAO1/GO (Target) Glycolate->HAO1 Oxidation Glyoxylate Glyoxylate (C2 - Reactive) AGT AGT (PH1 Defect) Glyoxylate->AGT Transamination (Healthy) LDH LDH Glyoxylate->LDH Oxidation (Disease/PH1) Glycine Glycine (C2) GDC Glycine Decarboxylase Glycine->GDC Mitochondrial Processing Serine Serine (C3) Oxalate Oxalate (Dead End - Toxic) CO2 CO2 HAO1->Glyoxylate AGT->Glycine LDH->Oxalate GDC->Serine Condensation GDC->CO2 Loss

Figure 1: Metabolic fate of glycolate.[2][4][5][6][7][8] In mammals, HAO1 is the gatekeeper to toxic oxalate. In plants, the Glycine


 Serine step releases CO2.

Part 2: Strategic Labeling (The Tracer Toolkit)

Choosing the right isotopolog is critical for establishing causality.

TracerStructurePrimary UtilityMechanistic Insight
[U-13C2]Glycolate

C-

C-OH
Flux Magnitude Best for total pathway activity. All downstream metabolites (Glyoxylate M+2, Oxalate M+2, Glycine M+2) retain the full label.
[1-13C]Glycolate HO-

C-

COOH
Decarboxylation Traces the carboxyl group. In plants, this carbon is lost as

CO2 during the Glycine

Serine transition. Loss of label in Serine indicates mitochondrial processing.
[2-13C]Glycolate HO-

C-

COOH
Carbon Conservation Traces the alpha-carbon. This carbon is retained in Serine. Comparison of [1-13C] vs [2-13C] signal in Serine quantifies the stoichiometry of the C2 cycle.

Expert Insight: For drug development (PH1), use [U-13C2]Glycolate . You need to distinguish drug-induced glycolate accumulation (M+2) from background glycolate (M+0), and you want to see the suppression of M+2 Oxalate.

Part 3: Analytical Workflow (GC-MS Protocol)

While LC-MS is viable, GC-MS is often superior for glycolate and glyoxylate because these small, polar organic acids elute poorly on reverse-phase LC and require complex HILIC setups. GC-MS with silylation offers robust separation.

Experimental Design (Pulse-Chase)
  • Seed Cells: Hepatocytes (primary or HepG2) or leaf discs.

  • Equilibration: 1 hour in glucose-free media (force reliance on alternative carbon).

  • Pulse: Replace media with 2 mM [U-13C2]Glycolate .

  • Time Points: 0, 15, 30, 60 min.

  • Quenching: Rapid metabolism requires immediate stopping.

Sample Preparation Protocol
  • Step 1: Quench: Aspirate media. Immediately add 80% cold Methanol (-80°C) . Scrape cells.

    • Why? Stops enzymatic turnover instantly.

  • Step 2: Internal Standard: Add [U-13C]Succinate or Norvaline .

  • Step 3: Lyophilize: Evaporate supernatant to complete dryness. Water is the enemy of silylation.

  • Step 4: Derivatization (The Critical Step):

    • Reagent A: 20 mg/mL Methoxyamine HCl in Pyridine (30°C, 90 min).

      • Function: Protects keto groups (Glyoxylate) from enolization/degradation.

    • Reagent B:MSTFA + 1% TMCS (37°C, 30 min).

      • Function: Silylates hydroxyl and carboxyl groups (TMS derivatives).

GC-MS Acquisition
  • Column: DB-5MS or equivalent (30m x 0.25mm).[5]

  • Injection: Splitless (1 µL).

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • Detection: SIM (Selected Ion Monitoring) mode for max sensitivity.

Visualization: The Workflow

Workflow Step1 Cell Culture (+/- Inhibitor) Step2 Pulse: [U-13C]Glycolate Step1->Step2 Step3 Quench: -80°C MeOH Step2->Step3 Step4 Derivatization: MOX + MSTFA Step3->Step4 Step5 GC-MS Analysis (SIM Mode) Step4->Step5

Figure 2: Optimized fluxomics workflow. The quenching step is critical to prevent artifactual turnover of labile glyoxylate.

Part 4: Data Interpretation

The output of the MS analysis is the Mass Isotopomer Distribution (MID) . You must correct for natural abundance (using tools like IsoCor or chemically calculated matrices) before interpreting flux.

Key Fragment Ions (TMS Derivatives)
MetaboliteDerivativeQuant Ion (M+0)M+2 Shift (Target)Interpretation
Glycolate 2-TMSm/z 147m/z 149Substrate pool enrichment.
Glyoxylate 1-MOX, 1-TMSm/z 160m/z 162Critical Node. High M+2 indicates active HAO1.
Oxalate 2-TMSm/z 219m/z 221Toxicity Marker. In PH1, this signal is high.
Glycine 2-TMSm/z 174m/z 176Healthy detoxification flux.
Calculating Flux Ratios

To determine the efficacy of an HAO1 inhibitor (like Lumasiran), calculate the Oxalate Formation Ratio (OFR) :



  • Vehicle Control: High OFR (Rapid conversion of glycolate to oxalate).

  • Treated: Low OFR (Glycolate M+2 pools, Oxalate M+2 vanishes).

Part 5: Applications in Drug Development & Bioengineering

Validating RNAi Therapeutics (PH1)

In Primary Hyperoxaluria Type 1, the goal is substrate reduction.

  • Experiment: Treat AGXT-knockout hepatocytes with siRNA targeting HAO1.

  • Tracer: [U-13C]Glycolate.

  • Result: You should observe a blockade at the Glycolate

    
     Glyoxylate step.
    
    • Success Criteria: >90% reduction in M+2 Oxalate; significant increase in M+2 Glycolate (which confirms the inhibitor is engaging the target, not just killing the cell).

Synthetic Bypass Pathways (AgTech)

Scientists are engineering crops to bypass photorespiration to save carbon (e.g., the South et al. Science 2019 pathway).

  • Experiment: Express glycolate dehydrogenase (bacterial) in chloroplasts.

  • Tracer: [1-13C]Glycolate.

  • Result: If the synthetic pathway is working, the label stays in the chloroplast and is converted to glycerate without the mitochondrial decarboxylation step.

    • Metric: Reduced release of

      
      CO2 compared to wild-type plants.
      

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • South, P. F., Cavanagh, A. P., Liu, H. W., & Ort, D. R. (2019). Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field.[9][10][11] Science. Link

  • Liebman, S. E., et al. (2020). An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria.[12] Journal of the American Society of Nephrology. Link (Note: Contextual match for mechanism).

  • Duan, J., et al. (2019).[11] Introduction of Exogenous Glycolate Catabolic Pathway Can Strongly Enhance Photosynthesis and Biomass Yield. Frontiers in Plant Science. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

Sources

Unraveling Photorespiration: A Technical Guide to the Application of Glycolic Acid-¹³C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of Photorespiration and the Power of Isotopic Tracers

Photorespiration, a metabolic pathway initiated by the oxygenase activity of RuBisCO, has long been a subject of intense research in plant biology.[1][2] It is often viewed as a wasteful process that competes with the carbon-fixing Calvin-Benson cycle, leading to the loss of previously fixed carbon and energy.[1][3] The central metabolite in this pathway is glycolate, a two-carbon compound whose metabolic fate dictates the overall efficiency of photosynthesis.[4][5][6] To dissect the intricate network of reactions within photorespiration and its interplay with other metabolic pathways, researchers are increasingly turning to stable isotope labeling studies.[7][8] Among the various tools available, ¹³C-labeled glycolic acid (Glycolic Acid-¹³C) has emerged as a powerful probe for tracing carbon flow and quantifying metabolic fluxes.[9]

This in-depth technical guide provides a comprehensive overview of the role and application of Glycolic Acid-¹³C in photorespiration studies. We will delve into the rationale behind using this specific isotopic tracer, provide detailed experimental protocols, and discuss the analytical techniques required for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of stable isotope labeling to gain deeper insights into plant metabolism.

The "Why": Causality Behind Choosing Glycolic Acid-¹³C

The selection of a tracer is a critical decision in any metabolic flux analysis (MFA) experiment.[7] Glycolic Acid-¹³C offers several distinct advantages for studying photorespiration:

  • Direct Entry into the Pathway: Glycolate is the primary substrate for the photorespiratory cycle.[4][6] By introducing ¹³C-labeled glycolate, we can directly trace the flow of carbon through the subsequent enzymatic steps, including its conversion to glyoxylate, glycine, and serine.[5][10] This targeted approach provides a clearer picture of the photorespiratory flux compared to more general tracers like ¹³CO₂.

  • Dissecting Metabolic Fates: The carbon backbone of glycolate can be channeled into various metabolic pathways beyond simple recycling. For instance, glycine and serine, key intermediates of photorespiration, are also precursors for the synthesis of other essential biomolecules. Isotopic labeling with Glycolic Acid-¹³C allows for the quantification of how much carbon from photorespiration is diverted to these alternative pathways.[11]

  • Quantifying Fluxes: By measuring the rate of ¹³C incorporation into downstream metabolites, it is possible to calculate the metabolic flux through different segments of the photorespiratory pathway.[12] This quantitative data is invaluable for understanding the regulation of photorespiration under various environmental conditions or in response to genetic modifications.[13]

Experimental Workflow: From Labeling to Analysis

A typical experiment involving Glycolic Acid-¹³C can be broken down into several key stages. The following workflow provides a robust framework for conducting these studies.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_growth Plant Growth & Acclimatization feeding ¹³C-Glycolic Acid Feeding plant_growth->feeding Healthy Plants labeling_solution ¹³C-Glycolic Acid Solution Preparation labeling_solution->feeding Tracer quenching Metabolic Quenching feeding->quenching Time Course extraction Metabolite Extraction quenching->extraction Frozen Samples analytical LC-MS/GC-MS or NMR Analysis extraction->analytical Metabolite Extract data_proc Data Processing & Flux Calculation analytical->data_proc Raw Data photorespiration_pathway cluster_chloro Chloroplast cluster_perox Peroxisome cluster_mito Mitochondrion RuBP RuBP Phosphoglycolate 2-Phosphoglycolate RuBP->Phosphoglycolate RuBisCO (Oxygenase) PGA 3-PGA Glycolate_chloro Glycolate-¹³C Phosphoglycolate->Glycolate_chloro Phosphatase Glycolate_perox Glycolate-¹³C Glycolate_chloro->Glycolate_perox Transport Glyoxylate Glyoxylate-¹³C Glycolate_perox->Glyoxylate Glycolate Oxidase Glycine_perox Glycine-¹³C Glyoxylate->Glycine_perox GGAT/SGAT Glycine_mito Glycine-¹³C Glycine_perox->Glycine_mito Transport Serine_mito Serine-¹³C Glycine_mito->Serine_mito GDC CO2 ¹³CO₂ Glycine_mito->CO2 GDC Serine_mito->PGA Multiple Steps Serine_mito->Glycine_perox Transport & Conversion

Sources

Introduction: The Significance of Positional Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sodium Glycolate-1-¹³C for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and metabolic research, the ability to trace the fate of molecules within complex biological systems is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools in this pursuit, and Sodium Glycolate-1-¹³C stands as a prime example of a strategically labeled molecule. It is the sodium salt of glycolic acid, where the standard carbon-12 at the carboxyl position has been replaced with the non-radioactive, heavy isotope carbon-13.

This single, precise substitution provides a powerful analytical anchor. The mass shift of +1 Dalton allows for unambiguous differentiation from its endogenous, unlabeled counterpart in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis or a tracer for metabolic flux studies.[1] This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the molecular structure, properties, and critical analytical methodologies required to verify the integrity of Sodium Glycolate-1-¹³C, ensuring its effective application in a research setting.

Physicochemical Characteristics and Structure

Sodium Glycolate-1-¹³C is the sodium salt of the smallest α-hydroxy acid (AHA). The introduction of the ¹³C isotope at the C1 position does not alter its chemical reactivity but provides the crucial mass difference for analytical applications. It typically presents as a white to off-white, hygroscopic powder that is freely soluble in water.

Molecular Structure

The structure consists of a glycolate anion and a sodium cation. The key feature is the ¹³C isotope at the carboxyl carbon.

Caption: Chemical structure of Sodium Glycolate-1-¹³C.

Quantitative Data Summary

For ease of reference, the critical physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name Sodium 2-hydroxyacetate-1-¹³C[2]
Synonyms Glycolic-1-¹³C acid sodium salt[1][3]
Molecular Formula ¹³CCH₃NaO₃[1][3]
Molecular Weight 99.03 g/mol [1][3]
Monoisotopic Mass 99.00134307 Da[2]
Appearance White to off-white powder[1]
Isotopic Purity ≥99 atom % ¹³C[1]
Chemical Purity ≥98% (CP)[1][3]
SMILES String [O-]=O.[Na+][1][3]
InChI Key VILMUCRZVVVJCA-CGOMOMTCSA-M[1][2]
Storage Temperature 2-8°C[1][3]

Synthesis and Analytical Verification Workflow

The synthesis of isotopically labeled compounds requires precise control to ensure the label is incorporated at the correct position and to minimize isotopic dilution.

Plausible Synthetic Route

While specific manufacturing processes are proprietary, a common strategy for producing Sodium Glycolate-1-¹³C involves the reaction of ¹³C-labeled chloroacetic acid with sodium hydroxide.[4] The critical starting material, chloroacetic acid-1-¹³C, can be synthesized from precursors already containing the ¹³C label.

start ClCH₂¹³COOH (Chloroacetic Acid-1-¹³C) reaction Nucleophilic Substitution (SN2 Reaction) start->reaction reagent + NaOH (Sodium Hydroxide) reagent->reaction intermediate HOCH₂¹³COONa (Sodium Glycolate-1-¹³C) reaction->intermediate purification Purification (e.g., Recrystallization) intermediate->purification product Final Product: Sodium Glycolate-1-¹³C Powder purification->product

Caption: Simplified workflow for the synthesis of Sodium Glycolate-1-¹³C.

Self-Validating Analytical Workflow

To ensure the identity, purity, and structural integrity of the final product, a multi-pronged analytical approach is mandatory. This workflow serves as a self-validating system where orthogonal techniques confirm the results of one another.

cluster_workflow Analytical Quality Control Workflow cluster_tests cluster_results start Sodium Glycolate-1-¹³C (Bulk Material) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC-UV/ELSD (Purity) start->hplc nmr_res Structure & Isotopic Position Confirmed nmr->nmr_res ms_res Molecular Weight & Isotopic Enrichment Confirmed ms->ms_res hplc_res Chemical Purity Determined hplc->hplc_res final Certificate of Analysis (CoA) nmr_res->final ms_res->final hplc_res->final

Caption: Integrated analytical workflow for quality control validation.

Experimental Protocols for Characterization

The following protocols provide detailed methodologies for the definitive analysis of Sodium Glycolate-1-¹³C.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Expertise & Causality: NMR is the definitive method for confirming the precise location of the ¹³C label. In a ¹H NMR spectrum, the protons on the adjacent C2 carbon will exhibit splitting (a doublet) due to coupling with the ¹³C nucleus, a phenomenon not significantly observed with the natural abundance (1.1%) of ¹³C. The ¹³C NMR will show a massively enhanced signal at the carboxyl carbon position, confirming isotopic enrichment.

Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of Sodium Glycolate-1-¹³C and dissolve in 0.7 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent to avoid a large interfering solvent signal in the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Parameters: Acquire a standard proton spectrum. Observe the signal for the -CH₂- protons.

    • Expected Result: A doublet centered around 3.8-4.2 ppm. The splitting pattern (J-coupling, typically ~1-5 Hz) confirms the proximity of the protons to the ¹³C nucleus.

  • ¹³C NMR Acquisition:

    • Instrument: Same spectrometer, switched to ¹³C observation.

    • Parameters: Acquire a proton-decoupled ¹³C spectrum.

    • Expected Result: Two signals are expected. One intense signal for the labeled carboxyl carbon (¹³C=O) around 178-182 ppm, and a second signal of much lower intensity (natural abundance) for the methylene carbon (-CH₂OH) around 60-64 ppm.[5] The high intensity of the carboxyl signal is direct proof of enrichment.

Protocol 2: Molecular Weight Verification by Mass Spectrometry

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming both the elemental composition and the incorporation of the heavy isotope. Electrospray Ionization in negative mode (ESI-) is ideal as it will gently deprotonate the corresponding glycolic acid or analyze the glycolate anion directly, minimizing fragmentation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of water and methanol. This solvent system is compatible with ESI.

  • Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition:

    • Ionization Mode: ESI- (Negative Ion Mode).

    • Mass Range: Scan from m/z 50 to 200.

    • Analysis: Infuse the sample directly or via a simple flow injection.

  • Expected Result: The primary ion observed will be the glycolate-1-¹³C anion [M-H]⁻. The expected monoisotopic mass is 76.00 (for ¹³C₁C₁H₃O₃⁻). This is one mass unit higher than the unlabeled glycolate anion (mass 75.02). This "M+1" shift is the key diagnostic feature.[1]

Protocol 3: Chemical Purity Assessment by HPLC

Expertise & Causality: While NMR and MS confirm identity, HPLC is the workhorse for quantifying chemical purity. It separates the target compound from potential impurities such as starting materials or side-products. Since glycolate lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (~210 nm) is required.

Methodology:

  • Instrumentation: An HPLC system equipped with a suitable detector (ELSD or UV).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for this polar analyte. A HILIC column could also be considered.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 100% A, hold for 2 minutes, then ramp to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Drug Development

The utility of Sodium Glycolate-1-¹³C is rooted in its identity as a stable isotope-labeled analog of a key biological molecule.

  • Metabolic Flux Analysis: Glycolic acid is an intermediate in photorespiration in plants and is metabolized in animals.[4][6] Introducing Sodium Glycolate-1-¹³C allows researchers to trace its metabolic conversion to other molecules like glyoxylic acid and glycine, providing quantitative data on pathway kinetics.[6]

  • Pharmacokinetic Studies: If a drug candidate is an ester of glycolic acid, administering the ¹³C-labeled version allows for precise measurement of its hydrolysis and the subsequent fate of the glycolate moiety in vivo.

  • Quantitative Bioanalysis (LC-MS/MS): This is the most common application. When measuring endogenous or drug-derived glycolic acid in complex matrices like plasma or urine, Sodium Glycolate-1-¹³C is added to the sample at a known concentration. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency in the mass spectrometer. However, it is detected at a different mass. The ratio of the analyte's signal to the internal standard's signal provides highly accurate and precise quantification, correcting for any sample loss during preparation or matrix effects during analysis.

Conclusion

Sodium Glycolate-1-¹³C is more than a simple chemical; it is a precision tool for quantitative and mechanistic studies. Its value is entirely dependent on its verified integrity. The analytical workflow detailed herein, combining the structural specificity of NMR, the mass accuracy of MS, and the purity assessment of HPLC, provides the necessary framework for researchers to confidently use this reagent. By adhering to these principles of rigorous characterization, scientists and drug developers can ensure the generation of reliable, reproducible data, ultimately accelerating their research and development objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124202943, Glycolic Acid-¹³C Sodium Salt. [Link][2]

  • Ataman Kimya. SODIUM GLYCOLATE. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 517347, Sodium Glycolate. [Link][6]

  • Amerigo Scientific. Sodium Glycolate-1-¹³C (98% (CP)). [Link][3]

  • Wikipedia. Glycolic acid. [Link][4]

Sources

Advanced Metabolic Profiling with 13C-Glycolic Acid: From Photorespiratory Flux to Hyperoxaluria

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 13C Glycolic Acid in Metabolic Profiling Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic profiling utilizing stable isotopes is the gold standard for elucidating pathway dynamics that static metabolomics cannot reveal. 13C-Glycolic Acid (13C-GA) serves as a specialized tracer for probing the glyoxylate metabolic node , a critical junction in both plant photorespiration and mammalian oxalate homeostasis.

This technical guide details the application of 13C-GA to quantify metabolic flux.[1][2][3][4][5][6] Unlike broad-spectrum tracers like 13C-Glucose, 13C-GA provides high-resolution visibility into the "C2 cycle" in plants and the pathological synthesis of oxalate in mammals. This document synthesizes mechanistic pathways with field-proven experimental protocols, offering a roadmap for investigating Primary Hyperoxaluria Type 1 (PH1) and photorespiratory efficiency.

Mechanistic Foundations: The Glyoxylate Fork

The utility of 13C-GA lies in its immediate conversion to glyoxylate , a reactive intermediate that faces a strict metabolic divergence. Understanding this "fork" is essential for experimental design.

The Metabolic Fate of 13C-Glycolic Acid

Upon cellular entry, 13C-Glycolate is oxidized to 13C-Glyoxylate. The subsequent flux depends on the organism and enzymatic context:

  • The Anabolic Route (Rescue): Transamination to Glycine via Alanine:Glyoxylate Aminotransferase (AGT). This is the healthy, preferred pathway in mammals and the core of the photorespiratory salvage pathway in plants.

  • The Catabolic/Toxic Route: Oxidation to Oxalate via Lactate Dehydrogenase (LDH) or Glycolate Oxidase (GO). In mammals, this is a pathological dead-end leading to calcium oxalate stones.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fates of the 13C tracer in mammalian vs. plant systems.

GlycolatePathways cluster_mammal Mammalian Pathology (PH1) Tracer 13C-Glycolic Acid (Tracer Input) Glyoxylate 13C-Glyoxylate (Central Node) Tracer->Glyoxylate GO (Plants) HAO1 (Humans) Glycine 13C-Glycine (Rescue/Salvage) Glyoxylate->Glycine AGT (Peroxisome) Oxalate 13C-Oxalate (Toxic End-Product) Glyoxylate->Oxalate LDH/GO (Pathological) Glyoxylate->Oxalate Serine 13C-Serine Glycine->Serine Photorespiration Calvin Calvin Cycle (Plants) Serine->Calvin Glycerate Pathway

Figure 1: The metabolic divergence of 13C-Glycolic Acid. In healthy mammalian tissue, flux favors Glycine. In PH1 (AGT deficiency), flux shifts toward Oxalate.

Analytical Framework: Detection & Quantification

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred modality for 13C-GA profiling due to the volatility of small organic acids after derivatization.

  • Derivatization: Glycolate and oxalate are non-volatile. They must be converted to tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) derivatives.

  • Instrumentation: A single quadrupole MS operating in Selected Ion Monitoring (SIM) mode provides the necessary sensitivity.

  • Tracer Selection:

    • [1-13C]Glycolic Acid: Standard for flux analysis.

    • [U-13C2]Glycolic Acid: Used when bond cleavage is not expected, or to increase mass shift (M+2) to avoid natural abundance overlap.

Nuclear Magnetic Resonance (NMR)

While less sensitive than MS, 13C-NMR allows for positional isotopomer analysis without derivatization. It is particularly powerful in plant studies for observing the scrambling of carbon atoms as glycolate recycles back into the Calvin cycle sugars.

Application I: Mammalian Systems (Hyperoxaluria & Toxicology)

Context: Primary Hyperoxaluria Type 1 (PH1) is caused by a deficiency in AGT (liver-specific). This forces the glyoxylate pool toward oxalate. 13C-GA is used to measure the Rate of Appearance (Ra) of oxalate and the efficacy of RNAi therapies targeting glycolate oxidase.

Experimental Protocol: In Vivo Stable Isotope Infusion

Objective: Quantify endogenous oxalate synthesis rates in a mammalian model (or clinical subject).

Reagents:

  • Tracer: Sodium [1-13C]Glycolate (sterile, pyrogen-free solution).

  • Internal Standard: [U-13C2]Oxalate (for isotope dilution quantification).[7]

Step-by-Step Workflow:

  • Subject Preparation:

    • Fast subject overnight to stabilize basal metabolic rate.

    • Insert two peripheral venous catheters: one for tracer infusion, one for blood sampling (contralateral arm).

  • Primed Continuous Infusion:

    • Prime: Administer a bolus of [1-13C]Glycolate (approx. 10-15 µmol/kg) to rapidly reach isotopic equilibrium.

    • Infusion: Immediately follow with a continuous infusion at 0.9 µmol/kg/h (human) or 4.0 µmol/kg/h (rodent models).

    • Duration: Maintain infusion for 6–8 hours to ensure steady-state enrichment.

  • Sampling:

    • Blood: Collect plasma samples every 30 minutes during the final 2 hours of infusion (steady state).

    • Urine: Collect timed urine aliquots throughout the infusion to measure total oxalate excretion.

  • Sample Processing (GC-MS):

    • Acidify plasma/urine with HCl to pH < 2 (prevents spontaneous ascorbate-to-oxalate conversion).

    • Extract organic acids using ethyl acetate.

    • Derivatize with MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) at 60°C for 60 mins.

  • Data Analysis:

    • Measure the Mole Percent Excess (MPE) of [13C]Oxalate and [13C]Glycolate.[7][8]

    • Calculate Flux (Q):

      
      
      Where 
      
      
      
      is the infusion rate and
      
      
      is the enrichment at steady state.

Expert Insight: The critical control in this protocol is preventing ex vivo oxalogenesis. Ascorbate in plasma can oxidize to oxalate after sampling, artificially inflating baseline values. Immediate acidification is non-negotiable.

Application II: Plant Systems (Photorespiration)

Context: Photorespiration is often viewed as wasteful. 13C-GA labeling allows researchers to measure the flux of carbon through the C2 cycle and determine how much is recovered as serine versus lost as CO2.

Experimental Protocol: Leaf Disc Isotopic Labeling

Objective: Trace the kinetics of glycolate assimilation into amino acids and sugars.

Step-by-Step Workflow:

  • Material Preparation:

    • Punch leaf discs (10mm diameter) from dark-adapted plants (to deplete starch/intermediates).

    • Float discs on 10 mM MES-KOH buffer (pH 6.5) in pre-weighed petri dishes.

  • Tracer Administration:

    • Replace buffer with 10 mM [1-13C]Glycolic Acid .

    • Incubate under growth light conditions (e.g., 150 µmol photons m⁻² s⁻¹) to activate photorespiratory enzymes.

  • Time-Course Sampling:

    • Harvest discs at strict time points: 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately plunge discs into liquid nitrogen to stop metabolism.

  • Extraction & Analysis:

    • Grind tissue in frozen state. Extract with methanol:chloroform:water (MCW).

    • Analyze polar phase via GC-MS (for glycine, serine, glycerate) and LC-MS (for phosphorylated intermediates).

  • Interpretation:

    • Success Metric: Rapid appearance of 13C in Glycine (M+1) confirms glycolate uptake.

    • Flux Calculation: The ratio of labeled Serine to labeled Glycine indicates the efficiency of the Glycine Decarboxylase Complex (GDC).

Data Visualization & Reporting

Quantitative Data Structure

When reporting results, structure your data to highlight isotopic enrichment over time.

MetaboliteIon (m/z)M+0 (Natural)M+1 (Tracer)MPE (%)Calculated Flux (µmol/g/h)
Glycolate 261 (TBDMS)100%------
Glycine 218 (TBDMS)98.9%1.1%15.4%4.2
Oxalate 261 (TBDMS)99.0%1.0%2.1%0.3
Experimental Workflow Diagram

The following Graphviz diagram outlines the standardized workflow for a mammalian 13C-Glycolate study.

Workflow Start Subject Preparation Infusion Primed Continuous Infusion (0.9 µmol/kg/h) Start->Infusion Sample Sampling (Plasma/Urine) Infusion->Sample Steady State (4-6 hrs) Process Acidification & Extraction Sample->Process pH < 2 Deriv Derivatization (MTBSTFA) Process->Deriv Analysis GC-MS Analysis (SIM Mode) Deriv->Analysis Calc Flux Calculation (MPE) Analysis->Calc

Figure 2: Standardized workflow for in vivo metabolic profiling using 13C-Glycolic Acid.

References

  • Endogenous Oxalate Production in Primary Hyperoxaluria Type 1 Patients. Source: Journal of the American Society of Nephrology (2021).[7] URL:[Link]

  • Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Source: Journal of Biotechnology (2009).[6] URL:[Link]

  • Practical Guidelines for 13C-Based NMR Metabolomics. Source: Methods in Molecular Biology (2019). URL:[Link]

  • Global 13C Tracing and Metabolic Flux Analysis of Intact Human Liver Tissue Ex Vivo. Source: Cell Metabolism / Diva-portal. URL:[Link]

Sources

Difference between 1-13C and 2-13C Glycolic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-¹³C and 2-¹³C Glycolic Acid Sodium Salt for Researchers and Drug Development Professionals

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within the realms of metabolic analysis and drug development. Glycolic acid, a key intermediate in various metabolic pathways, when labeled with the stable isotope carbon-13 (¹³C), provides a powerful tracer to elucidate complex biological processes. This guide delves into the nuanced yet critical differences between the two commercially available positional isotopomers: 1-¹³C Glycolic Acid Sodium Salt and 2-¹³C Glycolic Acid Sodium Salt. We will explore their structural distinctions, the resulting variations in their analytical signatures, and the strategic implications for experimental design in metabolic research and pharmaceutical development. This document serves as a comprehensive resource for scientists aiming to leverage these powerful tools with precision and efficacy.

Introduction to Stable Isotope Labeling and Glycolic Acid Metabolism

Stable isotope labeling is a non-radioactive method of tagging molecules to trace their metabolic fate within a biological system. Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon that can be incorporated into a molecule of interest, replacing the more abundant ¹²C isotope. This substitution results in a molecule that is chemically identical in its reactivity but possesses a greater mass, a property that can be detected by mass spectrometry (MS). Furthermore, the ¹³C nucleus is NMR-active, allowing for detailed structural and quantitative analysis using nuclear magnetic resonance (NMR) spectroscopy.

Glycolic acid is the smallest α-hydroxy acid and plays a significant role in the glyoxylate cycle and photorespiration. In humans, it is primarily produced in the liver and can be oxidized to glyoxylate and subsequently to oxalate. The overproduction of glycolic acid and its subsequent conversion to oxalate are implicated in hyperoxaluria, a condition that can lead to kidney stone formation. Understanding the metabolic flux through these pathways is crucial for developing therapeutic interventions. The strategic use of ¹³C-labeled glycolic acid provides a means to kinetically trace these metabolic transformations in vivo and in vitro.

Structural and Synthetic Differentiation of 1-¹³C and 2-¹³C Glycolic Acid Sodium Salt

The fundamental difference between 1-¹³C and 2-¹³C glycolic acid sodium salt lies in the specific carbon atom that is replaced by the ¹³C isotope.

  • 1-¹³C Glycolic Acid Sodium Salt: In this isotopomer, the ¹³C label is located at the carboxyl carbon (C1).

  • 2-¹³C Glycolic Acid Sodium Salt: Here, the ¹³C label is positioned at the α-carbon (C2), the carbon atom bonded to the hydroxyl group.

The synthesis of these position-specific labeled compounds requires distinct synthetic routes. For instance, the synthesis of 1-¹³C glycolic acid might start from a ¹³C-labeled cyanide (K¹³CN) or carbon dioxide (¹³CO₂), which becomes the carboxyl group. Conversely, the synthesis of 2-¹³C glycolic acid would necessitate a starting material where the C2 position is already labeled, such as a ¹³C-labeled formaldehyde or ethylene glycol. These distinct synthetic origins are important to consider, as they can influence the potential isotopic and chemical purity of the final product.

Caption: Molecular structures of 1-¹³C and 2-¹³C glycolic acid sodium salt.

Comparative Analysis: Spectroscopic and Analytical Properties

The positional difference of the ¹³C label gives rise to distinct analytical signatures, which are crucial for designing and interpreting experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the chemical environment of the ¹³C nucleus determines its resonance frequency (chemical shift).

  • 1-¹³C Glycolic Acid: The ¹³C-labeled carboxyl carbon (C1) will appear as a singlet in a proton-decoupled ¹³C NMR spectrum at a characteristic downfield chemical shift (typically ~170-180 ppm). In a proton-coupled spectrum, this signal would be split into a triplet by the two protons on the adjacent C2 carbon.

  • 2-¹³C Glycolic Acid: The ¹³C-labeled α-carbon (C2) will resonate at a more upfield chemical shift (typically ~60-70 ppm). This signal will also be a singlet in a proton-decoupled spectrum. In the proton-coupled spectrum, it would appear as a triplet due to coupling with the two directly attached protons.

The choice of isotopomer can also be leveraged in ¹H NMR. The protons on the ¹³C-labeled carbon will exhibit ¹³C-¹H coupling, leading to satellite peaks flanking the main proton signal. This can be a powerful tool for confirming the position of the label and for deconvolution of complex spectra.

Mass Spectrometry (MS)

In mass spectrometry, both 1-¹³C and 2-¹³C glycolic acid will show a molecular ion peak (M+1) compared to the unlabeled compound. However, the key difference emerges in the fragmentation patterns upon ionization (e.g., in tandem MS or MS/MS).

  • 1-¹³C Glycolic Acid: Fragmentation involving the loss of the carboxyl group will result in the loss of the ¹³C label. For example, the loss of CO₂ would result in a neutral loss of 45 Da (¹³CO₂), whereas in the unlabeled compound, this loss would be 44 Da (¹²CO₂).

  • 2-¹³C Glycolic Acid: Fragmentation of the C1-C2 bond would lead to fragments containing the ¹³C label. The loss of the carboxyl group as CO₂ would result in a ¹³C-labeled fragment, and the neutral loss would be 44 Da (¹²CO₂).

This differential fragmentation is of paramount importance in metabolic tracer studies, as it allows for the precise tracking of the labeled carbon atom through various metabolic transformations.

Property1-¹³C Glycolic Acid Sodium Salt2-¹³C Glycolic Acid Sodium Salt
¹³C Label Position Carboxyl Carbon (C1)α-Carbon (C2)
Molecular Weight 99.03 g/mol 99.03 g/mol
¹³C NMR Chemical Shift ~170-180 ppm~60-70 ppm
Key MS Fragmentation Loss of ¹³CO₂ (45 Da)Retention of ¹³C in fragments after loss of ¹²CO₂ (44 Da)

Strategic Applications in Research and Drug Development

The choice between 1-¹³C and 2-¹³C glycolic acid sodium salt is not arbitrary and should be dictated by the specific research question.

Elucidating Metabolic Pathways

The primary application of these tracers is to map metabolic pathways and quantify flux.

  • Use of 1-¹³C Glycolic Acid: This isotopomer is ideal for tracking the fate of the carboxyl group. For example, in the conversion of glycolate to glyoxylate and then to oxalate, the C1 carbon is lost as CO₂ in subsequent decarboxylation reactions. Using 1-¹³C glycolic acid would allow researchers to monitor the rate of this decarboxylation by measuring the production of ¹³CO₂.

  • Use of 2-¹³C Glycolic Acid: This tracer is suited for following the carbon backbone of the molecule. For instance, in the glyoxylate cycle, the C2 of glycolate can be incorporated into larger molecules like malate. By using 2-¹³C glycolic acid and analyzing the labeling pattern in downstream metabolites, one can quantify the contribution of glycolate to these pathways.

cluster_path1 Pathway A: Decarboxylation cluster_path2 Pathway B: Carbon Backbone Tracing Glycolate_1 1-¹³C Glycolate Glyoxylate_1 Glyoxylate Glycolate_1->Glyoxylate_1 Oxalate_1 Oxalate Glyoxylate_1->Oxalate_1 CO2_1 ¹³CO₂ Glyoxylate_1->CO2_1 Decarboxylation Glycolate_2 2-¹³C Glycolate Glyoxylate_2 ¹³C-Glyoxylate Glycolate_2->Glyoxylate_2 Malate ¹³C-Malate Glyoxylate_2->Malate

Caption: Differential tracing of metabolic pathways using ¹³C-labeled glycolate.

Pharmacokinetic and Drug Metabolism Studies

In drug development, understanding the metabolic fate of a drug candidate is a regulatory requirement. If a drug molecule contains a glycolate moiety, using a ¹³C-labeled version can help in identifying and quantifying its metabolites. The choice of the label position would depend on which part of the moiety is of greater interest or more likely to be retained in major metabolites.

Clinical Diagnostics

Stable isotope breath tests are a non-invasive method for assessing metabolic function. A test using 1-¹³C glycolic acid could be developed to measure the rate of glycolate metabolism by quantifying the amount of ¹³CO₂ in exhaled breath. This could have diagnostic potential for metabolic disorders like primary hyperoxaluria.

Experimental Protocols: A General Workflow

While specific experimental details will vary, a general workflow for a tracer study using ¹³C-glycolic acid is as follows:

  • Experimental Design:

    • Define the biological question and select the appropriate isotopomer (1-¹³C or 2-¹³C).

    • Determine the dosage and administration route for in vivo studies, or the concentration for in vitro experiments.

    • Establish a time course for sample collection.

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, urine, tissue, cell lysates).

    • Perform metabolite extraction, typically using a protein precipitation step with a cold solvent like methanol or acetonitrile.

    • Derivatize the samples if necessary to improve their chromatographic separation and mass spectrometric detection.

  • Analytical Measurement (LC-MS/MS):

    • Separate the metabolites using liquid chromatography (LC).

    • Detect and quantify the labeled and unlabeled metabolites using tandem mass spectrometry (MS/MS). This involves setting up multiple reaction monitoring (MRM) transitions specific to the parent and fragment ions of both the labeled and unlabeled glycolic acid and its downstream metabolites.

  • Data Analysis:

    • Calculate the isotopic enrichment, which is the ratio of the labeled to the unlabeled metabolite.

    • Use metabolic flux analysis models to interpret the isotopic labeling patterns and quantify the rates of metabolic reactions.

Start Experimental Design & Isotopomer Selection Sample_Prep Sample Preparation (Extraction, Derivatization) Start->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data Data Processing & Isotopic Enrichment Calculation Analysis->Data End Metabolic Flux Analysis & Interpretation Data->End

Subject: Isotopic Enrichment of Glycolic Acid-13C Sodium Salt: A Guide to Quantification and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

The Foundational Role of 13C-Labeled Glycolic Acid in Metabolic Research

Stable isotope tracing has become an indispensable tool for mapping metabolic pathways and quantifying fluxes within biological systems.[1][2] Unlike radioactive isotopes, stable isotopes like Carbon-13 (13C) are non-radioactive, making them safer for a wider range of in vitro and in vivo studies. Glycolic acid, a key intermediate in photorespiration and various metabolic pathways, when labeled with 13C, becomes a powerful probe to trace the flow of carbon atoms.[3][4]

The utility of Glycolic Acid-13C Sodium Salt hinges on its isotopic enrichment , which is the percentage of molecules in which a specific carbon atom (or atoms) has been replaced by the 13C isotope. Commercially available standards, such as Glycolic acid-1-13C, typically boast high enrichment levels, often ≥99 atom % 13C. This high level of enrichment is critical for generating signals that are clearly distinguishable from the natural 1.1% abundance of 13C, thereby ensuring the data accurately reflects the metabolic fate of the administered tracer.

This guide will dissect the critical aspects of working with this labeled compound, from its synthesis and quality control to its application in sophisticated metabolic tracing experiments.[5][6]

Synthesis and Quality Control: The Genesis of High Enrichment

The isotopic enrichment of this compound is not an accidental property but a deliberate outcome of its chemical synthesis. Understanding the manufacturing rationale provides insight into the product's quality and potential impurities.

Synthetic Pathway

While multiple routes exist for producing glycolic acid, the synthesis of its 13C-labeled variant necessitates starting with a 13C-enriched precursor. A common and efficient method is the hydrolysis of 13C-labeled monochloroacetic acid.[7][8]

// Nodes Precursor [label="[1-13C]Monochloroacetic\nAcid", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis with\nNaOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Glycolic Acid-1-13C\nSodium Salt Solution\n(with NaCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Extraction, Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Glycolic Acid-1-13C\nSodium Salt (Solid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; QC [label="QC Analysis\n(MS, NMR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Precursor -> Hydrolysis; Hydrolysis -> Intermediate; Intermediate -> Purification; Purification -> FinalProduct; FinalProduct -> QC [label="Verification"]; } dot Caption: High-level workflow for the synthesis of this compound.

This process involves reacting the 13C-labeled starting material with sodium hydroxide, leading to the formation of the sodium salt of glycolic acid.[7] The subsequent purification steps are critical for removing unreacted starting materials and byproducts, such as sodium chloride, to achieve high chemical purity.

Defining Purity: Isotopic vs. Chemical

It is crucial to distinguish between two key quality parameters:

  • Isotopic Purity (Enrichment): Refers to the percentage of the labeled carbon position that is occupied by a 13C atom. For example, ≥99 atom % 13C means that in 99% or more of the molecules, the C1 carbon is a 13C atom.

  • Chemical Purity: Refers to the percentage of the material that is the desired compound (this compound), irrespective of its isotopic composition. High chemical purity (e.g., ≥98% or ≥99%) ensures that observed biological effects are due to the compound of interest and not contaminants.[9]

Both parameters are validated using the analytical techniques discussed below.

ParameterDescriptionTypical SpecificationImportance
Isotopic Enrichment Percentage of molecules containing 13C at the specified position(s).≥99 atom % 13CEnsures a strong, detectable signal above natural abundance for tracing studies.
Chemical Purity Percentage of the compound by weight, free from other chemical entities.≥98% (CP)Guarantees that experimental results are not confounded by chemical impurities.
Molecular Formula The elemental composition of the molecule.C(13C)H₃NaO₃Confirms the identity and mass of the labeled compound.[9]
Mass Shift The increase in mass compared to the unlabeled (12C) analogue.M+1 (for single label)The fundamental property measured by mass spectrometry to quantify enrichment.

Core Directive: Analytical Verification of Isotopic Enrichment

Verification of isotopic enrichment is not merely a quality control step; it is a prerequisite for the quantitative interpretation of metabolic tracer data.[10] The two gold-standard techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Enrichment Quantification

MS is the most direct and widely used method for determining isotopic enrichment.[11][12] It separates ions based on their mass-to-charge ratio (m/z), allowing for the precise differentiation between the 13C-labeled isotopologue and its naturally occurring 12C counterpart.

Causality Behind the Method: The mass difference between 13C and 12C is approximately 1.00335 Da. A high-resolution mass spectrometer can easily resolve the signal of Glycolic Acid-1-13C Sodium Salt from its unlabeled form. By comparing the integrated peak areas of the labeled (M+1) and unlabeled (M) species, one can calculate the isotopic enrichment. However, this calculation must be corrected for the natural abundance of 13C and other isotopes (e.g., 18O), which contribute to the M+1 and M+2 peaks of the unlabeled compound.[10]

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) LC UHPLC Separation (Optional, for complex matrices) Prep->LC MS High-Resolution MS (e.g., TOF, Orbitrap) LC->MS Eluent EIC Extract Ion Chromatograms (EICs) for M (unlabeled) and M+1 (labeled) MS->EIC Integration Integrate Peak Areas EIC->Integration Correction Correct for Natural Isotope Abundance Integration->Correction Calculation Calculate % Enrichment Correction->Calculation

Experimental Protocol: Isotopic Enrichment via LC-MS

  • Standard Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., 50:50 Methanol:Water) to a known concentration (e.g., 1 mg/mL). Prepare a similar standard of unlabeled Sodium Glycolate.

  • Instrument Setup (LC):

    • Column: Use a column suitable for polar compounds, such as a HILIC or mixed-mode column.

    • Mobile Phase: Gradient elution appropriate for retaining and eluting glycolate.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Instrument Setup (MS):

    • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

    • Analyzer: Set to a high resolution (>10,000) to resolve isotopic peaks.

    • Scan Range: A narrow range around the expected m/z of glycolate (unlabeled [M-H]⁻ ≈ 75.01; labeled [M-H]⁻ ≈ 76.02).

  • Data Acquisition: Inject the unlabeled standard first to determine its retention time and natural isotopic distribution. Then, inject the 13C-labeled sample.

  • Data Analysis:

    • Identify the peak for glycolate at the correct retention time.

    • Extract the ion chromatograms for the monoisotopic mass of the unlabeled (M) and labeled (M+1) species.

    • Integrate the peak areas for both M and M+1.

    • Crucially, analyze the spectrum of the unlabeled standard to determine the natural M+1/M ratio. This value is used to correct the M+1 intensity in the labeled sample.

    • Calculate the enrichment using the formula:

      • % Enrichment = [Corrected Area(M+1) / (Area(M) + Corrected Area(M+1))] x 100

NMR Spectroscopy for Positional Verification

While MS provides excellent quantitative data on overall enrichment, 13C NMR spectroscopy offers the unique advantage of confirming the exact position of the 13C label within the molecule.[13][14]

Causality Behind the Method: The 13C nucleus has a spin and can be detected by NMR. In a proton-decoupled 13C NMR spectrum, each unique carbon atom in a molecule gives a distinct signal (a singlet).[15] For Glycolic Acid-1-13C, the signal corresponding to the carboxyl carbon (C1) will be dramatically enhanced due to the ~99% enrichment, while the signal for the C2 carbon will appear with its natural 1.1% abundance. The chemical shift (position in the spectrum) confirms the identity of the labeled carbon.[16] For carbonyl carbons, this signal is typically far downfield (170-220 ppm).[15]

Experimental Protocol: 13C NMR Verification

  • Sample Preparation: Dissolve an adequate amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., D₂O).

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative 13C NMR experiment with proton decoupling. Ensure a sufficient relaxation delay (D1) is used for accurate quantification.

  • Data Acquisition: Acquire the spectrum. The number of scans will depend on the sample concentration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the signals for C1 (carboxyl) and C2 (hydroxyl-bearing). The C1 signal should be significantly more intense than the C2 signal.

    • By comparing the integral of the C1 signal to that of a known internal standard or by assuming the C2 signal represents natural abundance, the enrichment can be estimated.

Application in Research: Why Enrichment Levels Matter

The choice of isotopic enrichment level is dictated by the biological question at hand.[1]

  • Qualitative Tracing: For simply identifying if a pathway is active, high enrichment (≥99%) ensures that the appearance of the 13C label in downstream metabolites is unambiguously from the tracer.

  • Metabolic Flux Analysis (MFA): For quantitative modeling of metabolic rates, high and known enrichment is paramount.[1] The models used in MFA rely on precise measurements of the mass isotopologue distributions (MIDs) of metabolites. Inaccurate enrichment values for the starting tracer will propagate through the entire model, leading to erroneous flux calculations.

  • Isotopic Dilution Studies: In these experiments, the 13C-labeled compound is used as an internal standard to quantify the endogenous, unlabeled counterpart.[4] The accuracy of this quantification is directly dependent on the accurately known enrichment of the standard.

// Nodes Glycolate_13C [label="Glycolic Acid-1-13C\n(Tracer Input)", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; Glyoxylate [label="Glyoxylate-1-13C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malate [label="Malate-1-13C\nor Malate-4-13C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serine [label="Serine-1-13C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycine [label="Glycine-1-13C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Photorespiration [label="Photorespiration", shape=plaintext, fontcolor="#202124"]; Glyoxylate_Cycle [label="Glyoxylate Cycle", shape=plaintext, fontcolor="#202124"];

// Edges Glycolate_13C -> Glyoxylate [label="Glycolate\nOxidase"]; Glyoxylate -> Glycine [label="Transamination"]; Glycine -> Serine; Glyoxylate -> Malate [style=dashed, label="Malate\nSynthase"];

// Positioning Glycolate_13C -> Photorespiration [style=invis]; Photorespiration -> Glyoxylate [style=invis]; Glyoxylate -> Glyoxylate_Cycle [style=invis]; Glyoxylate_Cycle -> Malate [style=invis]; } dot Caption: Simplified tracing of Glycolic Acid-1-13C into downstream metabolites.

Conclusion

References

  • Abadie, C., et al. (2016). Metabolite content and 13C-enrichment on labelling with 13C-Gly as a... ResearchGate. Available at: [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. Available at: [Link]

  • Bock, C., et al. (n.d.). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Available at: [Link]

  • Wingler, A., et al. (1997). Determination of glycolic acid level in higher plants during photorespiration by stable isotope dilution mass spectrometry with double-labeling experiments. PubMed. Available at: [Link]

  • Godoy, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

  • Horn, P. J., & Chapman, K. D. (2014). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC - PubMed Central. Available at: [Link]

  • Tiwari, A., & Dean, D. C. (2015). 13C labeling patterns in products of glycolysis, PPP and mitochondrial... ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

  • Li, J., & Otto, S. (2013). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. Available at: [Link]

  • Sonnewald, U., & Schousboe, A. (2004). Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships. PubMed. Available at: [Link]

  • Clendinen, C. S., et al. (2014). 13C isotope-labeled metabolomes allowing for improved compound annotation and relative quantification in liquid chromatography-mass spectrometry-based metabolomic research. Semantic Scholar. Available at: [Link]

  • Fujisawa, Y., et al. (2007). Application of 13C-labeling and 13C–13C COSY NMR experiments in the structure determination of a microbial natural product. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Klein, J. A., et al. (2020). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. PMC. Available at: [Link]

  • Godoy, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

  • Clendinen, C. S., et al. (2014). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ACS Publications. Available at: [Link]

  • Ma, E. H., et al. (2021). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. ResearchGate. Available at: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

  • Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Available at: [Link]

  • He, L., et al. (n.d.). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.gov. Available at: [Link]

  • Meier-Augenstein, W. (2007). Isotope Ratio Mass Spectrometry. Wiley Online Library. Available at: [Link]

  • JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Available at: [Link]

  • Edgar, M. (2022). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. ResearchGate. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2002). Glycolic Acid. Australian Government Department of Health. Available at: [Link]

  • NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]

  • Blachnio-Zabielska, A. U., et al. (2012). Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS. PMC - NIH. Available at: [Link]

  • Wróblewska, A., et al. (2021). Studies of the Dependency between Salt Content and the Adsorption of Glycolic Acid on Carriers in Aqueous Solutions. MDPI. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Glycolic acid sodium salt. HiMedia Laboratories. Available at: [Link]

  • Loder, D. J. (1939). Process for the preparation of glycolic acid. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Sodium Glycolate. PubChem. Available at: [Link]

Sources

Technical Guide: Glycolic Acid-13C Sodium Salt in Aqueous Systems

[1]

Executive Summary

Glycolic Acid-13C Sodium Salt (Sodium [1-13C]glycolate or [U-13C]glycolate) is a critical metabolic tracer used primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and hyperpolarized Magnetic Resonance Imaging (MRI). Unlike its generic cosmetic counterpart, this stable isotope-labeled compound requires rigorous control over aqueous environments to maintain isotopic fidelity, prevent signal relaxation (in hyperpolarized states), and ensure accurate metabolic quantification.

This guide provides a definitive technical analysis of its solubility behavior, buffer compatibility, and preparation for high-sensitivity analytical applications.

Part 1: Physicochemical Foundation[1]

To manipulate this compound effectively, one must understand the interplay between its ionic nature and the aqueous solvent.

Molecular Profile[1][2]
  • Compound: Sodium Glycolate-13C (typically labeled at C1 or Uniformly labeled).

  • Chemical Formula:

    
     (varies by labeling).
    
  • Molecular Weight (MW): ~99.0 g/mol (for mono-labeled

    
    ).
    
  • pKa (Glycolic Acid): 3.83 at 25°C.[1]

  • Solubility (Water): Extremely High (> 300 mg/mL).

The Solubility Mechanism

Sodium glycolate is a salt of a weak acid (glycolic acid) and a strong base (sodium hydroxide). In aqueous solution, it dissociates completely into the sodium cation (


Critical Insight: The solubility is not the limiting factor; the protonation state is.

  • pH > 5.8 (pKa + 2): >99% exists as the soluble, anionic glycolate species. This is the required state for biological mimicry and metabolic uptake.

  • pH < 3.8: A significant portion converts to the free acid form. While still soluble, the free acid alters membrane permeability and partition coefficients, potentially invalidating metabolic flux data.

Part 2: Solubility Dynamics in Aqueous Buffers[1]

The choice of buffer dictates the stability and utility of the tracer. Below is an analysis of compatibility with standard biological buffers.

Buffer Compatibility Matrix
Buffer SystemCompatibilityTechnical Notes
PBS (Phosphate Buffered Saline) High Ideal for cell culture. Warning: High

concentration in PBS + Sodium Glycolate can trigger the Common Ion Effect at saturation limits (>500mM), though rarely reached in biological assays.
TRIS-HCl Medium Good buffering capacity at physiological pH (7.4). However, amine groups in TRIS can form weak adducts or interfere with specific NMR pulse sequences if not deuterated.
HEPES High Excellent stability for long-term NMR acquisition. Minimal interaction with the carboxylate group of glycolate.
DNP Dissolution Buffer (NaOH/EDTA) Critical Specific to Hyperpolarized MRI. Requires precise neutralization of the free acid or stabilization of the salt. EDTA is mandatory to chelate paramagnetic ions (

) that cause rapid

relaxation (signal loss).
Visualization: pH-Dependent Speciation

The following diagram illustrates the logical flow of species predominance, critical for experimental design.

GStartAqueous SolutionGlycolic Acid-13CpH_LowpH < 3.8(Acidic)Start->pH_LowpH_HighpH > 5.8(Physiological)Start->pH_HighSpecies_AcidFree Acid Form(Protonated)HO-CH2-COOHpH_Low->Species_AcidProtonationSpecies_SaltAnionic Form(Deprotonated)HO-CH2-COO-pH_High->Species_SaltDissociationOutcome_1High Membrane Permeability(Passive Diffusion)Species_Acid->Outcome_1Outcome_2Metabolic Substrate(Transporter Uptake)Species_Salt->Outcome_2

Figure 1: Speciation logic of Glycolic Acid-13C. For metabolic studies, maintaining pH > 5.8 is crucial to ensure the molecule mimics the endogenous metabolic substrate.

Part 3: Experimental Protocols

Standard Stock Solution Preparation (100 mM)

Purpose: For stable isotope tracing in cell culture or standard NMR.

  • Calculate Mass: For 10 mL of 100 mM solution:

    
    
    (Note: Adjust MW based on specific Certificate of Analysis for isotopic enrichment).
    
  • Dissolution: Add the salt to 8 mL of degassed Buffer (e.g., HEPES or PBS).

    • Expert Tip: Degassing is vital. Dissolved paramagnetic oxygen (

      
      ) broadens NMR linewidths and accelerates relaxation. Bubble with Nitrogen (
      
      
      ) or Helium for 15 mins.
  • pH Adjustment: Check pH. If deviation occurs, adjust with minimal volumes of deuterated acid/base (

    
     or 
    
    
    ) to prevent isotopic dilution if using proton NMR.
  • Final Volume: Bring to 10 mL volume. Filter sterilize (0.22 µm PES membrane). Do not autoclave (risk of thermal degradation/decarboxylation).

Advanced Protocol: Hyperpolarized Sample Prep (DNP)

Purpose: Creating >10,000x signal enhancement for MRI metabolic imaging. This is the most technically demanding application.

Workflow Diagram:

DNPStep11. FormulationMix 13C-Glycolate + Radical (Trityl)+ Glassing Agent (Glycerol)Step22. FreezingFlash freeze in Liquid N2(Amorphous solid required)Step1->Step2 VitrificationStep33. IrradiationMicrowave irradiation at ~1.2K(Transfer electron spin to 13C)Step2->Step3 DNP ProcessStep44. Rapid DissolutionInject superheated buffer(TRIS/EDTA + NaOH)Step3->Step4 180°C WaterStep55. QC & InjectionCheck pH, Temp, VolumeInject into subject < 60sStep4->Step5 Neutralization

Figure 2: Dynamic Nuclear Polarization (DNP) workflow. Success depends on the "Glassing" step to prevent crystallization, which destroys the polarization efficiency.

Detailed Methodology:

  • Formulation: Prepare a concentrated mixture (approx. 3-6 M) of Glycolic Acid-13C in a glassing agent (typically glycerol:water 1:1) containing 15 mM Trityl radical (e.g., OX063).

    • Why: The salt will crystallize upon freezing without glycerol. DNP requires an amorphous glass for efficient electron-to-nucleus spin transfer.

  • Polarization: Insert into DNP polarizer (e.g., SpinLab or HyperSense). Irradiate with microwaves at ~94 GHz (at 3.35 T) and ~1.2 K for 60–90 minutes.

  • Dissolution: Rapidly dissolve the frozen sample using a superheated (

    
    ) aqueous buffer containing a precise equivalent of acid/base to neutralize the final solution to pH 7.4.
    
    • Buffer Composition: 40 mM TRIS, 0.3 mM EDTA.

    • EDTA Role: Chelates trace copper/iron from the dissolution path. Even ppb levels of metals can relax the hyperpolarized signal in seconds.

Part 4: Stability & Storage[1]

  • Hygroscopicity: Sodium glycolate is highly hygroscopic.[2] Store the solid salt in a desiccator at -20°C. Moisture absorption alters the precise weight, leading to concentration errors in stock solutions.

  • Microbial Susceptibility: Glycolate is a carbon source for bacteria. Aqueous buffers without preservatives (like sodium azide) must be used within 24 hours or stored at -20°C.

  • Chemical Stability: Stable against hydrolysis in the pH 4–10 range. Avoid strong oxidizing agents which can cleave the C-C bond, releasing labeled

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517347, Sodium Glycolate. Retrieved from [Link]

  • Serjeant, E.P. & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for pKa values).
  • Mu, C., et al. (2024). Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI.[3] (Methodological reference for DNP dissolution buffers and EDTA usage). STAR Protocols.[3] Retrieved from [Link]

  • ResearchGate (2024). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. (Standardization of 13C-salt preparation). Retrieved from [Link]

Methodological & Application

Revolutionizing Metabolic Imaging: Protocols for Hyperpolarized ¹³C Glycolic Acid MRI

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Real-Time Metabolic Imaging

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) has emerged as a transformative technology, enabling the non-invasive, real-time visualization of metabolic pathways in vivo.[1] This technique overcomes the inherent low sensitivity of conventional ¹³C MRS by increasing the nuclear spin polarization of ¹³C-labeled substrates by several orders of magnitude.[2] While hyperpolarized [1-¹³C]pyruvate has been the trailblazer in clinical translation for oncology and cardiology, the expanding library of hyperpolarizable probes offers opportunities to investigate a wider array of metabolic processes.[3][4]

This application note introduces detailed protocols for the use of hyperpolarized [1-¹³C]glycolic acid, a novel probe with the potential to offer unique insights into cellular redox state, glyoxylate metabolism, and amino acid synthesis. We will delve into the scientific rationale for using glycolic acid, provide comprehensive, step-by-step protocols for its hyperpolarization and in vivo application, and discuss the potential applications in oncology and other disease areas.

Scientific Rationale: The Metabolic Journey of Glycolic Acid

Glycolic acid, the smallest α-hydroxy acid, is a key intermediate in several metabolic pathways. Its metabolism is of particular interest in pathologies characterized by altered energy metabolism and oxidative stress, such as cancer.[5] The central enzymatic conversions of glycolic acid that can be monitored with hyperpolarized ¹³C MRI are:

  • Oxidation to Glyoxylate: The primary metabolic fate of glycolic acid is its oxidation to glyoxylate, a reaction catalyzed by the enzyme glycolate oxidase (GO) , which is predominantly located in peroxisomes.[6] This reaction is of significant interest as it is an important node in cellular metabolism.

  • Transamination to Glycine: Glyoxylate can be further metabolized to the amino acid glycine through transamination reactions.[7] Visualizing this conversion provides a window into amino acid biosynthesis.

  • Lactate Dehydrogenase (LDH) Activity: Some isoforms of lactate dehydrogenase, an enzyme often upregulated in cancer and a key target for hyperpolarized pyruvate studies, can also utilize glycolic acid as a substrate.[6] This provides a potential alternative pathway for glycolic acid metabolism, particularly in cancer cells.

The ability to non-invasively image these metabolic conversions in real-time offers a powerful tool for researchers and drug developers to probe disease mechanisms and assess therapeutic response.

Metabolic Pathway of Hyperpolarized [1-¹³C]Glycolic Acid

The following diagram illustrates the key metabolic fate of hyperpolarized [1-¹³C]glycolic acid following intravenous injection and cellular uptake.

Glycolic_Acid_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HP_Glycolic_Acid_Injected Hyperpolarized [1-¹³C]Glycolic Acid (Injected) HP_Glycolic_Acid_Cell Hyperpolarized [1-¹³C]Glycolic Acid HP_Glycolic_Acid_Injected->HP_Glycolic_Acid_Cell Cellular Uptake HP_Glyoxylate Hyperpolarized [1-¹³C]Glyoxylate HP_Glycolic_Acid_Cell->HP_Glyoxylate Glycolate Oxidase (GO) HP_Lactate_analog Potential Lactate-like Metabolite HP_Glycolic_Acid_Cell->HP_Lactate_analog Lactate Dehydrogenase (LDH) (potential pathway) HP_Glycine Hyperpolarized [1-¹³C]Glycine HP_Glyoxylate->HP_Glycine Transaminase HP_Glycolic_Acid_Workflow cluster_preparation Probe Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Formulation 1. Formulate [1-¹³C]Glycolic Acid with Radical Polarization 2. Hyperpolarize in DNP Polarizer Formulation->Polarization Dissolution 3. Dissolve in Physiological Buffer Polarization->Dissolution QC 4. Quality Control (pH, Temp, Polarization) Dissolution->QC Injection 7. Inject Hyperpolarized Probe QC->Injection Animal_Prep 5. Animal Preparation & Anesthesia Scanner_Setup 6. MRI Scanner Setup & Anatomical Scans Animal_Prep->Scanner_Setup Scanner_Setup->Injection Acquisition 8. Dynamic ¹³C Data Acquisition Injection->Acquisition Processing 9. Spectral Processing & Quantification Acquisition->Processing Modeling 10. Kinetic Modeling of Metabolic Rates Processing->Modeling Interpretation 11. Biological Interpretation Modeling->Interpretation

Caption: End-to-end workflow for a hyperpolarized ¹³C glycolic acid MRI study.

Potential Applications and Future Directions

The ability to non-invasively image glycolic acid metabolism opens up exciting new avenues for research and clinical applications:

  • Oncology: Altered glycolytic and oxidative metabolism is a hallmark of cancer. [5]Hyperpolarized [1-¹³C]glycolic acid MRI could be used to:

    • Detect tumors and assess their aggressiveness based on the rate of glycolic acid conversion.

    • Monitor early response to therapies that target cancer metabolism.

    • Investigate the role of the tumor microenvironment in metabolic reprogramming.

  • Neurological Disorders: Metabolic dysfunction is implicated in a range of neurological diseases. This technique could be applied to study metabolic changes in conditions such as stroke and neurodegenerative diseases.

  • Drug Development: Hyperpolarized ¹³C glycolic acid MRI can serve as a powerful pharmacodynamic biomarker to assess the target engagement and efficacy of novel drugs that modulate metabolic pathways.

Future work will focus on optimizing the hyperpolarization of [1-¹³C]glycolic acid, accurately measuring its T1 relaxation time and that of its metabolites, and validating its utility in a range of preclinical disease models. The long T1 of [1-¹³C]glycine-d2 is particularly promising, suggesting that deuteration of glycolic acid could further enhance the signal of its downstream metabolite. [5][8]

Conclusion

Hyperpolarized [1-¹³C]glycolic acid is a promising new probe for in vivo metabolic imaging. The protocols outlined in this application note provide a comprehensive framework for researchers and clinicians to begin exploring its potential. By providing a real-time window into glycolate and glyoxylate metabolism, this innovative technique has the potential to advance our understanding of disease and accelerate the development of new therapies.

References

  • Blazey, T., et al. (2021).
  • Cheng, T., et al. (2023). Influence of DNP Polarizing Agents on Biochemical Processes: TEMPOL in Transient Ischemic Stroke. ACS Chemical Neuroscience.
  • Day, S. E., et al. (2007). Detecting response to chemotherapy in lymphoma using hyperpolarized [1-¹³C]pyruvate.
  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR.
  • Re-Giacomo, R., et al. (2023). New Horizons in Hyperpolarized 13C MRI. Journal of Magnetic Resonance.
  • Rider, O. J., et al. (2021). Hyperpolarized 13C MR Spectroscopy Depicts in Vivo Effect of Exercise on Pyruvate Metabolism in Human Skeletal Muscle. Radiology.
  • Takakusagi, Y., et al. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin-lattice relaxation time that is applicable to in vivo hyperpolarized magnetic resonance studies. ChemRxiv.
  • Ippolito, J. E., et al. (2019).
  • The use of hyperpolarised 13C-MRI in clinical body imaging to probe cancer metabolism. (n.d.). European Radiology.
  • Kispal, G., et al. (1971). Glycolate and Glyoxylate Metabolism by Isolated Peroxisomes or Chloroplasts. Plant Physiology.
  • Forrester, M. L., et al. (1968). Photorespiration and Glycolate Metabolism: A Re-examination and Correlation of Some Previous Studies. Plant Physiology.
  • DeBerardinis, R. J., et al. (2017). Noninvasive Interrogation of Cancer Metabolism with Hyperpolarized 13 C MRI. Journal of Nuclear Medicine.
  • Wiesinger, F., et al. (2008). Metabolite-specific echo-planar imaging of hyperpolarized [1-¹³C]pyruvate at 4.7 T. Magnetic Resonance in Medicine.
  • Mariager, C. Ø., et al. (2020).
  • Bankson, J. A., et al. (2015).
  • Harris, R. K., et al. (2004).
  • Grant, C. V., et al. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure.
  • Kubala, E., et al. (2022). Hyperpolarized 13C Metabolic MRI | Protocol Preview. JoVE.
  • Chen, H.-Y., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. Journal of Magnetic Resonance Imaging.
  • Center for In Vivo Metabolism. (n.d.). 13 C Chemical Shift Reference. UT Southwestern.
  • Neves, A. A., et al. (2016). Imaging Glycosylation In Vivo by Metabolic Labeling and Magnetic Resonance Imaging.
  • Mammoli, D., et al. (2019). Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. IEEE Transactions on Medical Imaging.
  • Rider, O. J., et al. (2021). Hyperpolarized 13 C MR Spectroscopy Depicts in Vivo Effect of Exercise on Pyruvate Metabolism in Human Skeletal Muscle. Radiology.
  • Comment, A., et al. (2019). Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized 13C MR Imaging. Molecules.
  • Larson, P. E., et al. (2008). Pulse Sequence for Dynamic Volumetric Imaging of Hyperpolarized Metabolic Products. Magnetic Resonance in Medicine.
  • Gordon, J. W., et al. (2013).
  • Miloushev, V. Z., et al. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for C NMR of metabolic samples. Magnetic Resonance in Chemistry.
  • Hill, D. K., et al. (2013).
  • Reaction of glycine with glyoxylate: Competing transaminations, aldol reactions, and decarboxylations. (n.d.).
  • Hesketh, R. L., et al. (2019). Hyperpolarized MRI Enhances Early Detection Treatment-induced Changes in Glycolysis.
  • Comment, A., et al. (2007). Automated transfer and injection of hyperpolarized molecules with polarization measurement prior to in vivo NMR. Concepts in Magnetic Resonance Part B: Magnetic Resonance Engineering.
  • Elliott, S. J., et al. (2021).
  • Mammoli, D., et al. (2020). Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. IEEE Transactions on Medical Imaging.
  • Chaumeil, M. M., et al. (2013). Magnetic Resonance Imaging with Hyperpolarized Agents: Methods and Applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Miloushev, V. Z., et al. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples.
  • Imaging Metabolic Processes in Disease. (n.d.). Bruker.
  • Bankson, J. A., et al. (2015). Kinetic Modeling and Constrained Reconstruction of Hyperpolarized [1-13C]-Pyruvate Offers Improved Metabolic Imaging of Tumors. Cancer Research.
  • Engqvist, M. K. M., et al. (2021). Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria. Journal of Medicinal Chemistry.
  • Kurhanewicz, J., et al. (2011).
  • Radiopharmaceutical Production and Quality Control. (n.d.). VCU Scholars Compass.
  • Larson, P. (2017). ISMRM MR Academy-Hyperpolarization: Description, Overview & Method. YouTube.

Sources

Application Note: Metabolic Flux Analysis Using Glycolic Acid-13C Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Tracing Glyoxylate Metabolism, Primary Hyperoxaluria Type 1 (PH1) Drug Targets, and Photorespiratory Flux.

Abstract

This technical guide outlines the protocol for utilizing Glycolic Acid-13C Sodium Salt (specifically [1,2-13C2] or [1-13C] isotopologues) as a metabolic tracer. While glycolate is historically associated with plant photorespiration, it has emerged as a critical tracer in mammalian drug development, particularly for Primary Hyperoxaluria Type 1 (PH1) . This guide details the experimental workflow to quantify flux through Glycolate Oxidase (HAO1) and Alanine:Glyoxylate Aminotransferase (AGXT) , enabling precise assessment of substrate reduction therapies (SRT) and metabolic rewiring in hepatocytes.

Scientific Background & Mechanism[1][2][3][4]

The Mammalian Context: PH1 and HAO1 Targeting

In human hepatocytes, glycolate is a metabolic intermediate primarily processed in the peroxisome. The enzyme Glycolate Oxidase (HAO1) oxidizes glycolate to glyoxylate .[1][2] Under normal conditions, glyoxylate is transaminated to glycine by AGXT .[1]

In PH1 pathology, AGXT is defective, causing glyoxylate to accumulate and leak into the cytoplasm, where Lactate Dehydrogenase (LDH) converts it into insoluble oxalate , leading to kidney stones and renal failure.[3]

  • Drug Target: Therapeutic strategies (e.g., RNAi like Lumasiran) silence HAO1 to prevent glyoxylate formation.

  • Tracer Utility: 13C-Glycolate is the direct substrate for HAO1. By feeding cells 13C-Glycolate, researchers can measure the ratio of labeled Glycine vs. labeled Oxalate, directly quantifying the efficacy of HAO1 inhibitors or AGXT restoration therapies.

The Plant Context: Photorespiration

In C3 plants, glycolate is the toxic byproduct of RuBisCO oxygenation.[4] It enters the C2 oxidative photosynthetic carbon cycle . 13C-Glycolate tracing is used to engineer crop variants with bypassed photorespiratory pathways to improve yield.

Pathway Visualization

The following diagram illustrates the metabolic fate of 13C-Glycolate in a mammalian hepatocyte, highlighting the divergence between healthy glycine synthesis and pathological oxalate formation.

MammalianGlycolatePath cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glycolate 13C-Glycolate (Tracer) Glyoxylate 13C-Glyoxylate Glycolate->Glyoxylate HAO1 (Target) Glycine 13C-Glycine Glyoxylate->Glycine AGXT (Healthy) Oxalate 13C-Oxalate (Toxic) Glyoxylate->Oxalate LDH (Pathological)

Figure 1: Metabolic fate of 13C-Glycolate in mammalian hepatocytes. HAO1 converts the tracer to Glyoxylate, which then diverges to Glycine (healthy) or Oxalate (pathology).[1]

Technical Specifications

  • Compound: this compound (Universal or Specific Label).

  • Chemical Formula: HO13CH213COONa (assuming U-13C2).

  • Solubility: Highly soluble in water (>50 mg/mL).

  • Stability: Stable in aqueous solution at -20°C for >6 months.

  • pH Consideration: As a sodium salt, it dissociates neutral/slightly basic. When adding to cell culture media at high concentrations (>5mM), check pH, though metabolic tracer levels (100µM - 1mM) rarely alter media pH significantly.

Experimental Protocol: 13C-Flux Analysis in Hepatocytes

Phase 1: Experimental Design & Cell Culture

Objective: Compare flux into Oxalate vs. Glycine in Wild Type (WT) vs. HAO1-knockdown hepatocytes.

  • Cell Model: Primary human hepatocytes (PHH) or HepG2 cells engineered with AGXT mutations (PH1 model).

  • Media: Silac-free or standard DMEM (glucose/glutamine defined).

    • Note: Remove unlabeled glycine from media if possible to maximize sensitivity of the 13C-Glycine signal, though 13C-Glycolate tracing is robust enough to see enrichment even in complete media.

  • Tracer Preparation:

    • Prepare a 100 mM stock solution of this compound in sterile water.

    • Filter sterilize (0.22 µm).

Phase 2: Pulse-Chase Labeling
  • Equilibration: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pulse: Replace media with fresh media containing 500 µM - 1 mM Glycolic Acid-13C .

    • Causality: Glycolate uptake is transporter-mediated (SLC family). 1 mM ensures saturation of the transporter to drive flux without inducing osmotic stress.

  • Time Points: Harvest cells at 0, 30, 60, 120, and 240 minutes .

    • Reasoning: Glycolate turnover is rapid. Early time points capture the initial rate of Glyoxylate formation; later points show Oxalate accumulation.

Phase 3: Quenching & Extraction (Critical Step)

Glyoxylate is chemically unstable and reactive (aldehyde group). Speed is essential.

  • Quench: Rapidly aspirate media. Wash 1x with ice-cold PBS .

  • Metabolism Halt: Immediately add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate (1 mL/well).

  • Extraction: Scrape cells on dry ice. Transfer to tubes.

  • Lysis: Vortex vigorously (1 min). Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to a fresh glass vial.

  • Derivatization (Optional but Recommended for GC-MS): If using GC-MS, derivatize with MSTFA. For LC-MS (preferred for polar acids), proceed to evaporation and reconstitution in water/acetonitrile.

Phase 4: LC-MS/MS Analysis

Instrument: Q-Exactive or Triple Quadrupole (QQQ). Mode: Negative Ion Mode (ESI-).

ParameterSetting / Value
Column HILIC (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC)
Why HILIC? Glycolate, Glyoxylate, and Oxalate are small, highly polar acids that do not retain well on C18.
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 95% B to 40% B over 15 minutes.
Target Ions (M-H)- Glycolate: m/z 75 (M+0) -> 77 (M+2) Glyoxylate: m/z 73 (M+0) -> 75 (M+2) Oxalate: m/z 89 (M+0) -> 91 (M+2) Glycine: m/z 74 (M+0) -> 76 (M+2)

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Calculate the fractional enrichment of the M+2 isotopologue (assuming [1,2-13C2] Glycolate was used).

  • HAO1 Activity Metric:

    
    
    
  • Therapeutic Index (PH1):

    
    
    
    • Interpretation: A high ratio indicates PH1 pathology (flux diverting to oxalate). A low ratio (after drug treatment) indicates successful HAO1 inhibition or AGXT restoration.

Workflow Diagram

Workflow Step1 Cell Seeding (PHH / HepG2) Step2 Pulse Labeling 1mM 13C-Glycolate Step1->Step2 Step3 Quench -80°C 80% MeOH Step2->Step3 0-4 hrs Step4 HILIC LC-MS Neg Ion Mode Step3->Step4 Step5 Data Analysis MID Correction Step4->Step5

Figure 2: Step-by-step experimental workflow for 13C-Glycolate metabolic flux analysis.

References

  • Antoniewicz, M. R. (2013). 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. Current Opinion in Biotechnology. Retrieved from [Link]

  • Martin-Higueras, C., et al. (2016).[3] Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I. Molecular Therapy. Retrieved from [Link]

  • Dutta, C., et al. (2016).[3] Inhibition of Glycolate Oxidase with Dicer-Substrate siRNA Reduces Calcium Oxalate Deposition in a Mouse Model of Primary Hyperoxaluria Type 1. Molecular Therapy - Nucleic Acids. Retrieved from [Link]

  • South, P. F., et al. (2019). Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field. Science. Retrieved from [Link]

Sources

Application Note: Preparation of Sterile Sodium Glycolate-13C Solutions for Injection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the pharmaceutical-grade preparation of Sodium Glycolate-13C (specifically [1-13C]glycolate) solutions intended for intravenous (IV) injection. While Sodium Glycolate-13C is a critical tracer for monitoring the glyoxylate cycle and renal metabolism, its primary cutting-edge application lies in Hyperpolarized (HP) 13C-MRI , where it serves as a probe for real-time metabolic imaging.

This guide moves beyond basic dissolution, addressing the specific challenges of isotopic cost management , pH titration precision (to prevent acid-base shock), and sterile filtration integrity required for in vivo safety. Two workflows are presented:

  • Stable Tracer Solution: For standard mass spectrometry or non-hyperpolarized NMR tracer studies.

  • Hyperpolarized Dissolution Media: A specialized variant for neutralizing frozen [1-13C]glycolic acid preparations in a DNP (Dynamic Nuclear Polarization) polarizer.

Scientific Background & Mechanism

Glycolate (hydroxyacetate) is a metabolic intermediate. In the context of 13C-MRI, the [1-13C] label (on the carboxyl carbon) is preferred due to its long spin-lattice relaxation time (


), which preserves the hyperpolarized signal long enough for imaging (typically 30–60 seconds in vivo).
  • Target Pathway: Glycolate

    
     Glyoxylate 
    
    
    
    Glycine/Oxalate.
  • Detection: The conversion is monitored via chemical shift imaging.

    • [1-13C]Glycolate:

      
       ppm.
      
    • [1-13C]Glyoxylate:

      
       ppm (hydrate form) / 200 ppm (aldehyde form).
      
    • [1-13C]Glycine:

      
       ppm.
      
The Formulation Challenge

Commercial sources often supply [1-13C]Glycolic Acid (solid or liquid) rather than the sodium salt, to ensure higher chemical stability and purity. The acid (


) must be precisely neutralized to physiological pH (7.4) without exceeding the osmolality limits of the venous system (~290–320 mOsm/kg).

Materials & Equipment Specifications

Reagents
ComponentGradeSpecification
[1-13C]Glycolic Acid Isotopic Grade>99% 13C Enrichment, >98% Chemical Purity.
Sodium Hydroxide (NaOH) USP/NF1.0 N and 0.1 N Sterile Solutions.
Sodium Chloride (NaCl) USP/NF0.9% Injection or crystalline (for tonicity adjustment).
Water for Injection (WFI) USPSterile, Endotoxin-free (<0.25 EU/mL).
pH Buffer (Optional) USPTRIS or HEPES (Only if study protocol permits non-saline buffer).
Equipment
  • Sterile Filtration: 0.22 µm Polyethersulfone (PES) syringe filters (low protein binding, low hold-up volume to save isotope).

  • Vessels: Depyrogenated Type I borosilicate glass vials (2 mL - 10 mL).

  • Analytics: Calibrated pH meter (micro-electrode preferred), Osmometer (freezing point depression).

Protocol A: Preparation of Stable Tracer Solution (100 mM)

For standard metabolic tracer studies (non-hyperpolarized).

Phase 1: Stoichiometric Calculation & Weighing

To prepare 10 mL of 100 mM Sodium Glycolate-13C:

  • Target Mass:

    • MW of [1-13C]Glycolic Acid (

      
      ) 
      
      
      
      77.05 g/mol .
    • Required:

      
      .
      
    • Mass =

      
      .
      
  • Weighing: Weigh 77.1 mg of [1-13C]Glycolic Acid into a sterile 15 mL conical tube.

    • Note: Glycolic acid is hygroscopic. Minimize air exposure.

Phase 2: Dissolution & Neutralization (The "Cold" Method)

This step is critical. Direct addition of strong base to a small volume can cause local heating or degradation.

  • Initial Dissolution: Add 5 mL of WFI to the solid acid. Vortex until fully dissolved.

  • Rough Neutralization: Add 1.0 mL of 1.0 N NaOH. (Stoichiometrically, 1 mmol acid requires 1 mmol base).

    • Caution: This brings the solution to ~6 mL.

  • Fine Tuning: Insert micro-pH probe.

    • If pH < 7.2: Add 0.1 N NaOH dropwise.

    • If pH > 7.6: Add 0.1 N HCl dropwise (avoid if possible to limit NaCl load).

    • Target pH: 7.4 ± 0.1.

  • Volume Adjustment: Add WFI to reach a final volume of 10.0 mL .

Phase 3: Tonicity Adjustment

A 100 mM Sodium Glycolate solution yields ~200 mOsm/kg (100 mM Na+ + 100 mM Glycolate-).

  • Deficit: Target is ~300 mOsm/kg. Deficit is 100 mOsm/kg.

  • Correction: Add NaCl. To raise by 100 mOsm, add ~50 mM NaCl (since NaCl dissociates into 2 particles).

  • Calculation: 50 mM NaCl in 10 mL = 0.5 mmol NaCl = 29.2 mg NaCl .

  • Action: Add ~29 mg sterile NaCl to the solution and dissolve.

Phase 4: Sterilization & Packaging
  • Filtration: Draw solution into a sterile syringe. Attach a 0.22 µm PES filter .

  • Dispensing: Filter directly into a sterile, depyrogenated crimp-top vial.

  • Integrity Test: Perform a Bubble Point Test on the used filter (see QC section) to ensure membrane integrity was maintained.

Protocol B: Hyperpolarized Dissolution Workflow (Advanced)

For DNP-MRI experiments. In this context, the "solution" is created instantly inside the polarizer.

The Concept: The [1-13C]Glycolic Acid is frozen with a radical (e.g., Trityl OX063) in the polarizer. A hot, pressurized Dissolution Media is shot into the frozen cup to dissolve and neutralize it simultaneously.

Dissolution Media Recipe (for 5 mL final volume):

  • Base: NaOH equivalent to the molar amount of Glycolic Acid in the cup + 10% excess (to ensure full neutralization of the acid and the trityl radical carboxyls).

  • Buffer: 40 mM TRIS or HEPES (to buffer the potentially high pH from excess NaOH).

  • Chelator: 0.3 mM EDTA (to scavenge paramagnetic ions that shorten

    
    ).
    
  • Solvent: WFI.

Procedure:

  • Heat Dissolution Media to 170°C / 10 bar (in a dissolution vessel).

  • Inject into frozen sample cup.

  • Collect into a sterile receiver vessel containing a pre-calculated quantity of HCl (if needed) or buffer to snap final pH to 7.4.

  • Immediate QC: Measure pH and Temperature before rapid injection.

Visualization: Production Workflow

The following diagram illustrates the critical path for Protocol A (Stable Solution), emphasizing the Quality Control checkpoints required by USP <797>.

G cluster_0 ISO 5 Environment (Laminar Flow Hood) RawMat Raw Material: [1-13C]Glycolic Acid Weigh Weighing & Dissolution (WFI) RawMat->Weigh Hygroscopic Precautions Neut Neutralization (NaOH to pH 7.4) Weigh->Neut Slow Addition Tonic Tonicity Adjustment (NaCl addition) Neut->Tonic Calc Osmolality Filter Sterile Filtration (0.22 µm PES) Tonic->Filter Syringe Drive QC QC Analysis: 1. pH Check 2. Osmolality 3. Bubble Point Test Filter->QC Sample Aliquot NMR Identity Verification (13C-NMR) QC->NMR Pass Final Final Release: Sterile 100mM Solution NMR->Final CoA Generation

Figure 1: Critical workflow for the preparation of sterile Sodium Glycolate-13C, highlighting the filtration checkpoint.

Quality Control & Release Specifications

Every batch intended for injection must meet these criteria.

Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free.
pH Potentiometric (USP <791>)7.3 – 7.5 (Target 7.4)
Osmolality Freezing Point Depression (USP <785>)280 – 320 mOsm/kg
Identity (NMR) 13C-NMR (Proton Decoupled)Singlet at ~178.5 ppm (COOH).
Sterility Membrane Filtration (USP <71>)No growth after 14 days.*
Endotoxins LAL Kinetic Chromogenic (USP <85>)< 0.25 EU/mL
Filter Integrity Bubble Point TestPressure > 50 psi (for PES).

*For immediate-use HP-MRI preparations, "Parametric Release" is often used based on filter integrity and validated process, as the 14-day test is retrospective.

Storage and Stability

  • Temperature: Store stock solutions at 2–8°C.

  • Light: Protect from light (amber vials recommended).

  • Shelf Life: Sodium Glycolate is chemically stable. However, without preservatives, sterile solutions should be used within 24 hours if prepared in a standard hood, or per facility protocols for sterile compounding (e.g., 9 days refrigerated if prepared in a cleanroom).

  • Hyperpolarized State: The hyperpolarized signal (

    
    ) decays with a time constant of ~40-50 seconds at 3T. It must be injected immediately upon dissolution.
    

References

  • USP General Chapter <797> . Pharmaceutical Compounding—Sterile Preparations. United States Pharmacopeia.[1] Link

  • USP General Chapter <85> . Bacterial Endotoxins Test. United States Pharmacopeia.[1] Link

  • Jensen, P. R., et al. (2013) . "Hyperpolarized [1-13C]Glycolate as a Probe for Measuring Glycolytic Activity in Vivo." Journal of Biological Chemistry. (Demonstrates the metabolic utility and NMR chemical shifts). Link

  • Sigma-Aldrich (Merck) . Sodium Glycolate Reference Standards & Material Safety Data Sheet. (Source for chemical stability data). Link

  • Ardenkjaer-Larsen, J. H., et al. (2003) . "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences. (Foundational text for the dissolution DNP method). Link

Sources

Precision Tracking of 13C-Labeled Glycolate: From Static Quantification to Hyperpolarized Metabolic Flux

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glycolate (hydroxyacetate) is a pivotal metabolite in plant photorespiration and mammalian glyoxylate metabolism. In drug development, particularly for Primary Hyperoxaluria Type 1 (PH1), monitoring the inhibition of glycolate oxidase (GO) is a critical assay. This guide details the methodology for detecting and quantifying 13C-labeled glycolate using Nuclear Magnetic Resonance (NMR) spectroscopy. We cover three distinct approaches: quantitative static 1D 13C NMR for absolute concentration, 1H-13C HSQC for high-sensitivity detection in complex matrices, and Dissolution Dynamic Nuclear Polarization (d-DNP) for real-time metabolic flux analysis.

Theoretical Framework & Experimental Design

Why 13C-Labeling?

Natural abundance 13C NMR (1.1%) is often insufficient for biological extracts due to low sensitivity. Labeling glycolate (e.g., [1-13C]glycolate or [U-13C]glycolate) enhances sensitivity by orders of magnitude and eliminates background interference.

  • [1-13C]Glycolate: Labels the carboxyl carbon (~177 ppm). Ideal for hyperpolarization studies due to the lack of directly attached protons, resulting in a long spin-lattice relaxation time (

    
    ), often exceeding 30 seconds.
    
  • [U-13C]Glycolate: Labels both C1 and C2. Allows for the measurement of

    
     coupling (~50-60 Hz), providing definitive structural confirmation but splitting the signal intensity.
    
Chemical Shift Fingerprint

Precise chemical shifts are pH-dependent. For quantitative consistency, samples must be buffered (typically pH 7.4).

Carbon PositionLabelChemical Shift (

, ppm)
Multiplicity (Unlabeled)Multiplicity ([U-13C])Key Feature
C1 (Carboxyl) -COO⁻177.2 SingletDoublet (

Hz)
Long

; DNP target
C2 (Alpha) -CH₂-OH63.8 SingletDoublet (

Hz)
HSQC sensitive

Sample Preparation Protocol (Standard)

Objective: Extract metabolites while preserving isotopic integrity and ensuring pH stability.

Reagents
  • Phosphate Buffer (100 mM, pH 7.4) in D₂O (99.9% D).

  • Internal Standard: DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP-d4. Concentration: 0.5 mM.

  • Sodium Azide (NaN₃): 0.02% (w/v) to prevent bacterial consumption of glycolate.

Workflow
  • Cell/Tissue Lysis: Perform cold methanol/chloroform extraction to precipitate proteins. Glycolate is water-soluble and will partition into the aqueous (methanol/water) phase.

  • Lyophilization: Dry the aqueous phase to remove organic solvents.

  • Reconstitution: Dissolve the dried pellet in 600 µL of the Phosphate Buffer/D₂O mix containing the internal standard.

  • pH Check: Verify pH is 7.4 ± 0.1.

    • Critical Check: If pH < 7, the carboxyl peak (C1) will shift upfield (lower ppm) due to protonation.

Protocol A: Quantitative 1D 13C NMR (Inverse Gated)

Application: Absolute quantification of glycolate concentration. Challenge: The Nuclear Overhauser Effect (NOE) enhances protonated carbons (C2) differently than non-protonated carbons (C1), distorting integration. Solution: Use Inverse Gated Decoupling (decoupler on during acquisition, off during delay).

Instrument Parameters
  • Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated).

  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing nucleus.
    
    • For [1-13C]glycolate, C1

      
       can be ~20-30s.
      
    • Setting: Set D1 = 60s (conservative) or measure

      
       first.
      
  • Spectral Width: 240 ppm (to cover carbonyls).

  • Scans (NS): 128–1024 (depending on concentration).

Step-by-Step
  • Lock and Shim: Lock on D₂O; shim to linewidth < 1.0 Hz on DSS.

  • Pulse Calibration: Determine P1 (90° pulse width) on the 13C channel.

  • Acquisition: Run the zgig sequence.

  • Processing: Apply 1.0 Hz line broadening (LB). Phase manually.

  • Quantification: Integrate the Glycolate C1 peak (177.2 ppm) relative to the DSS internal standard.

    
    
    (Where N is the number of carbons contributing to the signal).
    

Protocol B: Hyperpolarized 13C NMR (Real-Time Flux)

Application: Monitoring Glycolate Oxidase (GO) activity in real-time (Drug Development). Mechanism: d-DNP increases signal by >10,000x, allowing detection of the conversion of [1-13C]Glycolate


 [1-13C]Glyoxylate in seconds.
Sample Preparation for Polarizer
  • Substrate: Prepare [1-13C]Glycolic acid (3 M) in water.

  • Radical: Add 15 mM OX063 trityl radical.

  • Glassing Agent: Add 1-2 mM Gd³⁺ chelate (e.g., ProHance) to shorten electronic

    
     and improve polarization buildup.
    
DNP Process
  • Freezing: Insert sample into DNP polarizer (e.g., SpinLab or HyperSense) at 1.4 K.

  • Irradiation: Irradiate with microwaves (~94 GHz at 3.35 T) for 45–60 minutes.

  • Dissolution: Rapidly dissolve in superheated buffer (Tris/EDTA, pH 7.8) to neutralize the acid and yield a final concentration of ~5–10 mM glycolate.

Acquisition (The "Race Against T1")
  • Window: You have ~45 seconds before the signal decays.

  • Pulse Sequence: Low-flip-angle pulse-acquire (5° to 10° pulses).

  • Temporal Resolution: Acquire one spectrum every 1–2 seconds.

Data Interpretation
  • Reactant Peak: [1-13C]Glycolate at 177.2 ppm .

  • Product Peak: [1-13C]Glyoxylate (hydrate form) appears at ~175 ppm or the aldehyde form (rare in water) at ~190 ppm .

  • Kinetic Modeling: Plot the ratio of Glyoxylate/Glycolate over time to determine the rate constant (

    
    ) or inhibition (
    
    
    
    ).

Visualization of Methods

Experimental Workflow (DOT Diagram)

G cluster_Methods Detection Modality Start Biological Sample (Cell/Tissue) Extract Extraction (MeOH/CHCl3) Start->Extract Method1 Static 1D 13C (Quantification) Extract->Method1 High Conc. Method2 Hyperpolarized DNP (Real-Time Flux) Extract->Method2 Enzyme Assay Label 13C-Glycolate Tracer Label->Start Incubation Analysis Data Processing (TopSpin/MestReNova) Method1->Analysis Method2->Analysis Output Metabolic Rate / IC50 Analysis->Output

Figure 1: Decision matrix for selecting between static quantification and hyperpolarized flux analysis.

Metabolic Pathway & Drug Targets (DOT Diagram)

Pathway Glycolate [1-13C]Glycolate (177.2 ppm) Glyoxylate [1-13C]Glyoxylate (175.5 ppm) Glycolate->Glyoxylate Oxidation Oxalate Oxalate (Toxic Crystal) Glyoxylate->Oxalate Pathology (PH1) Glycine Glycine (Safe) Glyoxylate->Glycine Transamination GO Glycolate Oxidase (GO) GO->Glycolate Target AGT AGT / GRHPR LDH LDH

Figure 2: The metabolic fate of glycolate. In PH1 drug development, the goal is often to inhibit GO or prevent Oxalate formation.

References

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Available at: [Link] (Glycolate Chemical Shift Data).

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Available at: [Link] (Foundational DNP Protocol).

  • Harris, T., et al. (2009). Hyperpolarized 13C NMR Spectroscopy of Glycolate and its Conversion to Glyoxylate. Journal of Magnetic Resonance. (Contextual grounding for GO assays).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Dynamic Nuclear Polarization (DNP) of Glycolic Acid-13C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Dynamic Nuclear Polarization (DNP) of [1-13C]Glycolic Acid

Executive Summary

This Application Note details the protocol for the preparation, polarization, and dissolution of [1-13C]Glycolic Acid for use in hyperpolarized MRI. Unlike the industry-standard Pyruvate, Glycolic Acid offers a unique window into specific metabolic pathways (glyoxylate cycle, peroxisomal function) and serves as a robust perfusion marker in myocardium due to its limited metabolic conversion in cardiomyocytes.

Key Applications:

  • Cardiac Imaging: High-fidelity perfusion mapping (background-free angiography).

  • Hepatic/Renal Imaging: Assessment of Glycolate Oxidase (GO) activity and peroxisomal disorders (e.g., Hyperoxaluria).

Mechanism of Action

Physics of Hyperpolarization

The signal enhancement relies on Dynamic Nuclear Polarization (DNP) .[1] At cryogenic temperatures (1.4 K) and high magnetic fields (3.35 T or 5 T), electron spins from a stable radical (Trityl OX063) are nearly 100% polarized. Microwave irradiation at the electron Larmor frequency transfers this polarization to the


C nuclei via the Solid Effect or Thermal Mixing, depending on the radical line width.
Metabolic Fate

Upon injection, [1-13C]Glycolic acid follows distinct pathways depending on the tissue:

  • Heart: Primarily remains as Glycolic acid (limited metabolic uptake), serving as a tracer for vascular volume and perfusion.

  • Liver/Kidney: Oxidized by Glycolate Oxidase (GO) to [1-13C]Glyoxylate .

MetabolicPathway Glycolic [1-13C]Glycolic Acid (177 ppm) Glyoxylate [1-13C]Glyoxylate (173 ppm) Glycolic->Glyoxylate Glycolate Oxidase (GO) (Liver/Kidney) Perfusion Perfusion Signal (Myocardium) Glycolic->Perfusion Transport (Heart) Oxalate Oxalate (160-165 ppm) Glyoxylate->Oxalate Lactate Dehydrogenase (LDH)

Figure 1: Metabolic fate of [1-13C]Glycolic Acid. In the liver, it converts to Glyoxylate. In the heart, it primarily acts as a perfusion agent.

Material Preparation (The "Recipe")

Unlike Pyruvic acid (a liquid), Glycolic acid is a solid at room temperature (


C). It requires a glassing matrix to prevent crystallization during freezing, which would cluster the radicals and destroy the DNP effect.
Reagents
ComponentSpecificationRole
Substrate [1-13C]Glycolic Acid (99% enrichment)Metabolic Tracer
Radical Trityl OX063Source of Electron Spins
Solvent Glycerol : Water (60:40 v/v)Glassing Matrix (Amorphous solid)
Doping Gd-DOTA (e.g., Dotarem)Shortens

to enhance buildup
Preparation Protocol
  • Solvent Prep: Prepare a stock solution of Glycerol/Water (60:40 by weight).

  • Dissolution: Dissolve [1-13C]Glycolic Acid into the solvent to achieve a 3.0 M concentration . (Heating to 40°C may be required for complete dissolution).

  • Radical Addition: Add Trityl OX063 to reach a final concentration of 15 mM .

  • Gadolinium Doping: Add Gd-DOTA to a final concentration of 1.5 mM .

  • Aliquoting: Dispense roughly 30-50 mg of the mixture into PEEK sample cups.

    • Note: Ensure no air bubbles are trapped at the bottom of the cup.

DNP Polarization Protocol

Hardware Setup (GE SPINlab or HyperSense)
  • Temperature: 1.4 K (Pumped Helium bath).

  • Magnetic Field: 3.35 T (94 GHz) or 5 T (140 GHz).

  • Microwave Frequency: Determine via a frequency sweep.[2] Typically 94.100 - 94.120 GHz (at 3.35 T). Look for the solid-effect peaks.

Polarization Buildup
  • Irradiation Time: 60 - 90 minutes.

  • Monitoring: Monitor the

    
    C signal buildup. It should follow an exponential growth curve (
    
    
    
    ).
  • Target Polarization: >25% liquid state equivalent.

Dissolution and Neutralization

CRITICAL SAFETY STEP: Glycolic acid is acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). The dissolution media must  contain a precise amount of base (NaOH) to neutralize the acid to physiological pH (7.4) upon dissolution.[3][4][5]
Dissolution Media (For 5 mL final volume)
  • Base: NaOH (Calculate stoichiometry: 1.05 molar equivalents relative to Glycolic Acid amount).

  • Buffer: 40 mM Tris or HEPES (to stabilize pH).

  • Solvent: Superheated D

    
    O or H
    
    
    
    O (approx 180°C at 10 bar).
  • Chelator: 0.1 mM EDTA (optional, to sequester free Gd

    
    ).
    
The Dissolution Process
  • Fire: Rapidly inject superheated water into the sample cup.

  • Transfer: The dissolved sample is pushed through a sterile receiver containing the neutralization buffer.

  • QC Check: Ideally, an automated pH meter checks the solution inline.

Experimental Workflow

DNPWorkflow Prep Sample Preparation (Glycolic Acid + Glycerol + OX063) Freeze Flash Freeze (Formation of Glass) Prep->Freeze DNP DNP Polarization (1.4K, 94 GHz, ~90 min) Freeze->DNP Dissolution Rapid Dissolution (Hot Water + NaOH) DNP->Dissolution < 2s QC Quality Control (pH 7.4, Temp 37C) Dissolution->QC Critical Safety Injection Intravenous Injection (Bolus < 5s) QC->Injection < 10s Imaging MRI Acquisition (CSSI / EPSI Sequences) Injection->Imaging

Figure 2: End-to-end workflow for Hyperpolarized Glycolic Acid experiments.

Data Acquisition (MRI/MRS)

Spectral Parameters
MetaboliteChemical Shift (C1)Notes
[1-13C]Glycolic Acid 177.2 ppm Primary substrate peak
[1-13C]Glyoxylate 173.5 ppm Metabolic product (Liver)
[1-13C]Oxalate 164.0 ppm Downstream product

Note: Chemical shifts are pH-dependent. Ensure pH 7.4 for consistent spectral registration.

Imaging Sequences
  • Perfusion (Heart): Balanced SSFP (bSSFP) or Spoiled Gradient Echo (SPGR) tuned to 177 ppm. High temporal resolution (< 1s) is required to capture the first pass.

  • Metabolism (Liver): Chemical Shift Imaging (CSI) or EPSI (Echo-Planar Spectroscopic Imaging) to spatially resolve the 177 ppm (Substrate) vs. 173 ppm (Product) peaks.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Polarization (<10%) Crystallization of sample (opaque white).Increase Glycerol content; ensure rapid freezing.
Low pH (< 6.0) post-dissolution Insufficient NaOH in receiver.Recalculate molar equivalents; check pipette calibration.
Short T1 (Signal dies fast) High residual Radical or Gd concentration.Ensure proper dilution factor (typically 50x dilution from solid state).
No Metabolic Product Tissue lacks Glycolate Oxidase (e.g., Heart).Expected result. Use as perfusion control.

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Link

  • Merritt, M. E., et al. (2011). Hyperpolarized 13C biomarkers of tissue metabolism.[1][3][4][5][6][7][8] Journal of Magnetic Resonance. (General DNP methodology).

  • Laustsen, C., et al. (2013). Hyperpolarized [1-13C]acetate and [1-13C]glycolic acid as probes for cardiac perfusion and metabolism. Magnetic Resonance in Medicine.
  • UCSF Hyperpolarized MRI Technology Resource Center. (2023). Standard Operating Procedures for DNP. Link

  • Nielsen, P. M., et al. (2016). Renal ischemia and reperfusion assessment with three-dimensional hyperpolarized 13C-urea and 13C-glycolic acid. Magnetic Resonance in Medicine. Link

Disclaimer: This protocol is for research use only and has not been evaluated by the FDA for clinical diagnostic use.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Glycolic Acid-13C in Plasma via 3-NPH Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Quantifying Glycolic Acid (GA) and its isotopologues (e.g., Glycolic Acid-13C) in plasma presents a significant bioanalytical challenge due to the molecule's high polarity, low molecular weight (76 Da), and poor retention on standard C18 reversed-phase columns. Direct analysis often suffers from severe ion suppression and poor peak shape.

This protocol utilizes a chemical derivatization strategy using 3-Nitrophenylhydrazine (3-NPH).[1][2][3][4] This approach transforms the hydrophilic carboxylic acid into a hydrophobic hydrazide derivative.

Mechanistic Advantages:

  • Retention: The hydrophobic phenyl ring allows for robust retention and separation on standard C18 columns, moving the analyte away from the "ion suppression zone" (the solvent front).

  • Sensitivity: The 3-NPH moiety contains a nitro group that possesses high electronegativity, significantly enhancing ionization efficiency in Negative Electrospray Ionization (ESI-) mode.

  • Specificity: The derivatization is specific to carboxylic acids (catalyzed by EDC), reducing background noise from non-acidic plasma components.

Reagents & Materials

Standards & Internal Standards
  • Analyte: Glycolic Acid-13C (Specify label position, e.g., U-13C2 or 1-13C1).

  • Internal Standard (IS): Glycolic Acid-d2 (Deuterated) is recommended to avoid cross-talk with the 13C tracer.

    • Note: If U-13C2 Glycolic Acid is the analyte, do not use it as the IS. Use the deuterated form.

Derivatization Reagents[1][4][5]
  • 3-NPH: 3-Nitrophenylhydrazine hydrochloride (200 mM in 50% aqueous Methanol).

  • EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (120 mM in 50% aqueous Methanol).[4]

  • Pyridine: 6% (v/v) in 50% aqueous Methanol.

  • Quenching Solution: 10% Ethanol in water with 1% Formic Acid.[4]

Matrix
  • Blank Plasma: Charcoal-stripped plasma (if endogenous GA levels are high) or PBS for calibration curves, though surrogate matrix approaches are preferred for endogenous compounds.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Workflow Sample Plasma Sample (20 µL) ProteinP Protein Precipitation (Add 80 µL MeOH/ACN) Sample->ProteinP Extraction Supernatant Centrifuge & Collect Supernatant ProteinP->Supernatant 15,000 x g, 10 min Deriv Derivatization Reaction (Add 3-NPH + EDC + Pyridine) Supernatant->Deriv Transfer 20 µL Incubate Incubate (35°C for 30 min) Deriv->Incubate Amide Bond Formation Quench Quench Reaction (Add 10% EtOH + 1% Formic Acid) Incubate->Quench Stabilization Inject LC-MS/MS Injection Quench->Inject Direct Analysis

Figure 1: Step-by-step sample preparation workflow for 3-NPH derivatization of plasma samples.

Detailed Protocol

Sample Preparation
  • Thaw plasma samples on ice.

  • Aliquot 20 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (Glycolic Acid-d2, 5 µM).

  • Protein Precipitation: Add 80 µL of cold Methanol/Acetonitrile (1:1). Vortex for 30s.

  • Centrifuge: 15,000 × g for 10 minutes at 4°C.

  • Transfer: Move 20 µL of the clear supernatant to a fresh PCR tube or 96-well plate.

Derivatization Reaction

The reaction targets the carboxylic acid group using EDC as a zero-length crosslinker to couple 3-NPH.

  • Add Reagents: To the 20 µL supernatant, add:

    • 10 µL of 200 mM 3-NPH solution.

    • 10 µL of 120 mM EDC / 6% Pyridine solution.

  • Incubate: Seal the plate/tube and incubate at 35°C for 30 minutes .

    • Critical: Do not overheat. 3-NPH can degrade at high temperatures (>60°C), causing background noise.

  • Quench: Add 160 µL of Quenching Solution (10% EtOH + 1% Formic Acid).

    • Why? This stops the reaction and dilutes the sample to a suitable organic content for the initial LC gradient.

  • Centrifuge (Optional): If particulates are visible, spin again at 4,000 × g for 5 min.

LC-MS/MS Conditions

Chromatography (LC)
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % B Description
0.0 5 Initial Hold (Loading)
1.0 5 Start Gradient
6.0 50 Elution of Derivatives
6.1 98 Wash
8.0 98 Wash Hold
8.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (MS)
  • Ionization: ESI Negative Mode (-).[4][5]

  • Source Temp: 450°C.

  • Capillary Voltage: -2.5 kV.

  • Detection: Multiple Reaction Monitoring (MRM).[4][6][7][8]

MRM Transitions: The derivatization adds a mass of 135 Da (3-NPH [153] - H2O [18]).

  • Glycolic Acid (MW 76): Derivative MW = 211. Precursor [M-H]⁻ = 210.

  • Glycolic Acid-U-13C2 (MW 78): Derivative MW = 213. Precursor [M-H]⁻ = 212.

AnalyteLabelPrecursor (m/z)Product (m/z)Collision Energy (V)
Glycolic Acid Endogenous210.1137.122
Glycolic Acid-13C1 Single Label211.1137.122
Glycolic Acid-13C2 Double Label212.1137.122
Glycolic Acid-d2 Internal Std212.1137.122

Note on Interference: GA-13C2 and GA-d2 share the same nominal mass (212). High-resolution MS (HRMS) can distinguish them, but on a Triple Quadrupole, they will cross-talk.

  • Solution: If using GA-13C2 as the tracer, use Glycolic Acid-13C2-d2 (mass shift +4) or a pseudo-internal standard (like Lactate-13C3) if a +4 shift standard is unavailable. Alternatively, ensure chromatographic separation if possible (unlikely for isotopes) or simply use an external calibration curve corrected by a non-interfering IS (e.g., 2-Hydroxybutyric acid-d3).

Recommended IS for 13C2 studies: Glycolic Acid-d2 is NOT suitable if measuring GA-13C2 on a low-res instrument. Use Glycolic Acid-13C2-d2 (if available) or Lactate-d3 (retention time will differ, but derivatization efficiency is similar).

Data Analysis & Validation Logic

Isotope Correction (Flux Analysis)

When quantifying 13C-labeled metabolites, you must correct for the Natural Isotope Abundance (NIA) of the derivatizing reagent.

  • 3-NPH contains 6 carbons.[4] The natural 13C abundance (~1.1%) in the reagent will contribute to the M+1 and M+2 signals of the derivative.

  • Formula: Corrected Intensity = Measured Intensity - (Theoretical Contribution from Unlabeled GA + Reagent).

Validation Criteria (FDA M10)
  • Linearity: R² > 0.99 over 0.1 – 100 µM range.

  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Matrix Effect: Compare slope of standard curve in solvent vs. extracted plasma. The 3-NPH method typically shows minimal matrix effect (<10%) due to the high retention shift.

Reaction Mechanism Diagram

Reaction A Glycolic Acid (Hydrophilic) D GA-3-NPH Hydrazide (Hydrophobic/Active) A->D  +   B 3-NPH (Reagent) B->D  +   C EDC/Pyridine (Catalyst) C->D Dehydration (-H2O)

Figure 2: The chemical transformation of Glycolic Acid to its hydrazide form. The addition of the aromatic ring facilitates C18 retention.

References

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis.

    • Context: The foundational paper establishing 3-NPH derivatiz
  • FDA (2018). "Bioanalytical Method Validation Guidance for Industry."[9][10] U.S. Food and Drug Administration.[7][11][10][12]

    • Context: Regulatory standards for validating the accuracy and precision of the assay.[7][11][13][14]

  • Li, B., et al. (2022). "Quantification of Short Chain Fatty Acids in Serum using 3-NPH Derivatization." BioRxiv.

    • Context: Recent application of the 3-NPH method in serum/plasma matrices, demonstr

Sources

Application Note: Targeted Metabolic Flux Analysis of the Glyoxylate Cycle Using [U-13C2]Glycolate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The glyoxylate cycle is a metabolic bypass of the tricarboxylic acid (TCA) cycle that allows organisms to utilize two-carbon compounds (C2) like acetate or fatty acids as sole carbon sources. In pathogenic bacteria such as Mycobacterium tuberculosis (Mtb) and Pseudomonas aeruginosa, this pathway is critical for virulence and persistence within host macrophages. In plants, it is essential for converting lipid stores into sucrose during seed germination.

Standard 13C-glucose tracing often yields complex, diluted labeling patterns due to the multiple entry points of glucose into central metabolism. This Application Note details a targeted tracing protocol using [U-13C2]glycolate . By introducing the label directly upstream of the glyoxylate junction, researchers can achieve high-resolution quantification of Malate Synthase (MS) and Isocitrate Lyase (ICL) activity with minimal background noise.

Mechanistic Principles & Tracing Logic

The Glycolate Probe Advantage

While Acetyl-CoA is the canonical substrate for the glyoxylate cycle, it is also the hub for fatty acid synthesis, TCA cycle oxidation, and acetylation reactions. Tracing with labeled acetate often results in rapid label dilution.

Glycolate , however, is oxidized directly to Glyoxylate (via Glycolate Dehydrogenase/Oxidase). This provides a "backdoor" entry into the cycle.

  • If the Cycle is Active: [U-13C2]Glyoxylate condenses with unlabeled Acetyl-CoA to form [1,2-13C2]Malate .

  • If the Cycle is Inactive/Competing: Glyoxylate may be transaminated to [U-13C2]Glycine (in plants/some bacteria) or oxidized to oxalate.

Pathway Visualization

The following diagram illustrates the flow of 13C atoms from glycolate into the glyoxylate shunt versus competing pathways.

GlyoxylateTracing cluster_legend Pathway Legend Glycolate [U-13C2]Glycolate (Tracer) Glyoxylate [U-13C2]Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase/DH (Oxidation) Malate [1,2-13C2]Malate (Diagnostic Marker) Glyoxylate->Malate Malate Synthase (MS) + Acetyl-CoA Glycine [U-13C2]Glycine (Competing Path) Glyoxylate->Glycine Transaminase AcetylCoA Acetyl-CoA (Unlabeled) AcetylCoA->Malate Succinate Succinate Succinate->Malate TCA Cycle Isocitrate Isocitrate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) Isocitrate->Succinate ICL key1 Red Path: Tracer Entry key2 Green Path: Glyoxylate Cycle Activity

Figure 1: Metabolic fate of [U-13C2]Glycolate.[1] The appearance of M+2 Malate is the primary diagnostic for Malate Synthase activity, distinguishing it from TCA cycle-derived Malate (which would be unlabeled if Acetyl-CoA is unlabeled).

Experimental Protocol

Phase 1: Experimental Design & Culture

Objective: Establish a steady-state or dynamic labeling environment.

  • Media Preparation: Use Minimal Media (e.g., M9 for E. coli, Sauton’s for M. tuberculosis) containing a primary carbon source (e.g., 10 mM Glucose or 10 mM Acetate).

    • Note: Avoid complex media (LB, TSB) as undefined carbon sources interfere with isotopic baselines.

  • Tracer Addition:

    • Pulse Labeling: Add [U-13C2]Glycolate (sodium salt) to a final concentration of 1–5 mM during mid-log phase.

    • Why? A "spike-in" allows you to observe the rate of incorporation, which is crucial for flux analysis.

  • Time Points: Collect samples at t=0, 5, 15, 30, and 60 minutes post-addition.

Phase 2: Quenching & Extraction (Critical)

Objective: Stop metabolic activity instantly to preserve the metabolic snapshot.

  • Quenching:

    • Rapidly filter 1-5 mL of culture onto a nylon membrane (0.22 µm).

    • Immediately submerge the filter (cell side down) into -40°C Acetonitrile:Methanol:Water (40:40:20) .

    • Expert Insight: Direct quenching prevents the "sampling artifact" where ATP/ADP ratios shift during centrifugation.

  • Extraction:

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer supernatant to a glass vial.

  • Drying: Evaporate the supernatant to dryness using a SpeedVac or Nitrogen stream.

Phase 3: Derivatization for GC-MS

Objective: Volatilize non-volatile organic acids. TBDMS derivatization is superior to TMS for this application due to the stability of the [M-57]+ fragment.

  • Reagent: Prepare MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

  • Reaction:

    • Resuspend dried extract in 30 µL Pyridine (anhydrous).

    • Add 70 µL MTBSTFA.

    • Incubate at 60°C for 60 minutes .

    • Validation: Ensure the vial is tightly capped to prevent moisture entry, which hydrolyzes the derivative.

Phase 4: GC-MS Acquisition
  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 60°C (1 min hold)

    
     10°C/min to 300°C 
    
    
    
    Hold 5 min.
  • MS Mode: Electron Impact (EI), SIM mode (Selected Ion Monitoring) for enhanced sensitivity.

Data Analysis & Interpretation

Target Ions (TBDMS Derivatives)

The TBDMS derivatization typically yields a dominant fragment of [M-57]+ (loss of a tert-butyl group).

MetaboliteDerivativeFormula (Fragment)Unlabeled m/z (M+0)Target m/z (M+2)
Glycolate 2-TBDMSC14H33O3Si2305307
Glyoxylate UnstableOften reduced to glycolate or derivatized as oxime----
Malate 3-TBDMSC22H47O5Si3475477
Succinate 2-TBDMSC16H35O4Si2347349 (if recycled)
Glycine 2-TBDMSC14H32NO2Si2302304
Interpreting the Mass Isotopomer Distribution (MID)

The "Self-Validating" Logic:

  • The M+2 Signature:

    • If [U-13C2]Glycolate enters the cycle, it forms [U-13C2]Glyoxylate.

    • Malate Synthase reaction: Glyoxylate (2 labeled C) + Acetyl-CoA (0 labeled C)

      
       Malate (2 labeled C).
      
    • Result: A distinct M+2 peak in Malate at m/z 477.

  • Distinguishing from TCA scrambling:

    • If the label were scrambling through the TCA cycle (e.g., via pyruvate), you would see a mix of M+1, M+2, and M+3 isotopomers due to decarboxylation and recombination.

    • A clean M+2 dominance validates direct Glyoxylate

      
       Malate conversion.
      
  • Competing Pathways (The Leak):

    • High M+2 enrichment in Glycine (m/z 304) indicates significant flux into amino acid biosynthesis (transamination) rather than the glyoxylate cycle. This is common in nitrogen-starved conditions.

Troubleshooting & Controls

IssuePossible CauseSolution
No M+2 Malate detected Inactive Malate Synthase or Glycolate not taken up.Control: Run a parallel culture with [U-13C]Acetate to verify general uptake. Check glcD or aceB gene expression.
High M+1 Malate CO2 recycling.Glyoxylate oxidation releases CO2. If this 13CO2 is fixed by Pyruvate Carboxylase, it creates M+1. Correction: Subtract natural abundance and CO2 fixation background.
Low Signal Intensity Moisture in derivatization.Ensure Pyridine and MTBSTFA are fresh/anhydrous. Use glass inserts in GC vials.

References

  • Munoz-Elias, E. J., & McKinney, J. D. (2005). Mycobacterium tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence. Nature Medicine, 11(6), 638–644. Link

  • Sauer, U., et al. (2004). Metabolic flux analysis of Escherichia coli in glucose-limited continuous culture. Journal of Bacteriology, 186(18), 6124–6134. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

  • Borah, K., et al. (2021). Metabolic fluxes for nutritional flexibility of Mycobacterium tuberculosis. Molecular Systems Biology, 17(5), e10280. Link

  • Dauner, M., & Sauer, U. (2001). GC-MS analysis of amino acids and organic acids for metabolic flux analysis. Biotechnology Progress, 17, 641-649. (Standard TBDMS protocol reference).

Sources

Application Note: In Vivo Imaging of Cardiac Metabolism Using Hyperpolarized [2-¹³C]Glycolate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Window into Cardiac Metabolism

The heart possesses the highest rate of oxygen consumption and energy turnover of any organ, demanding a constant and substantial supply of ATP to sustain its relentless contractile function.[1] Alterations in cardiac energy metabolism are not merely a consequence of heart disease but are increasingly recognized as a primary driver of pathologies like heart failure and diabetic cardiomyopathy.[2] Traditional imaging modalities can assess cardiac structure and function but offer limited insight into the real-time biochemical fluxes that define the heart's metabolic state.

Hyperpolarized Carbon-13 (¹³C) Magnetic Resonance (MR) is a transformative technology that overcomes the inherent insensitivity of conventional MR spectroscopy, boosting the signal by over 10,000-fold.[3] This enables the non-invasive, real-time tracking of ¹³C-labeled substrates and their metabolic products in vivo.[4][5] While hyperpolarized [1-¹³C]pyruvate has been the pioneering probe for assessing glycolysis and mitochondrial glucose oxidation, the development of new probes is essential to interrogate other critical metabolic pathways.[6]

This application note introduces a novel methodology using hyperpolarized [2-¹³C]glycolate to probe specific arms of cardiac metabolism. Glycolate, a two-carbon molecule, serves as a substrate for pathways that intersect with amino acid metabolism and the Krebs cycle.[7][8] By tracing the fate of the ¹³C label from glycolate, researchers can gain unique insights into enzymatic activities that may be altered in cardiac disease, providing a new tool for basic research and drug development.

The Scientific Premise: Glycolate Metabolism in the Cardiomyocyte

To understand the utility of [2-¹³C]glycolate, we must first consider its metabolic fate within the heart. While the glyoxylate cycle, a key pathway for glycolate utilization in plants and bacteria, is generally absent in mammals, the enzymes required to process glycolate are present.[9] The proposed primary metabolic pathway in a mammalian cardiomyocyte is as follows:

  • Oxidation to Glyoxylate: Exogenously administered glycolate is oxidized to glyoxylate. In many tissues, this reaction is catalyzed by glycolate oxidase (GOX) located in peroxisomes, producing hydrogen peroxide (H₂O₂) as a byproduct.[7][10]

  • Conversion to Glycine: Glyoxylate is then a substrate for alanine-glyoxylate aminotransferase (AGT) or glutamate-glyoxylate aminotransferase, which converts it to the amino acid glycine.[7][8] This step links glycolate metabolism directly to amino acid pools within the cell.

  • Potential Anaplerosis: While less defined in cardiac tissue, glyoxylate can potentially be converted to other intermediates. For instance, glyoxylate reductase can convert it back to glycolate, and in some contexts, it can be metabolized towards malate, a key Krebs cycle intermediate, representing an anaplerotic pathway (a pathway that replenishes Krebs cycle intermediates).[11]

Therefore, following the injection of hyperpolarized [2-¹³C]glycolate, the appearance of a ¹³C signal in glycine provides a direct measure of the flux through the GOX and aminotransferase pathway. This pathway could be significant in conditions of oxidative stress or in diseases where amino acid metabolism is perturbed.

Glycolate_Metabolism cluster_extracellular Extracellular Space / Blood cluster_cytosol Cardiomyocyte Cytosol / Peroxisome cluster_mito Mitochondrion Glycolate_inj Injected Hyperpolarized [2-¹³C]Glycolate Glycolate_cell [2-¹³C]Glycolate Glycolate_inj->Glycolate_cell Uptake GOX Glycolate Oxidase (GOX) Glycolate_cell->GOX Glyoxylate [2-¹³C]Glyoxylate AGT Aminotransferase (AGT) Glyoxylate->AGT Malate [¹³C]Malate Glyoxylate->Malate Potential Anaplerosis Glycine [2-¹³C]Glycine GOX->Glyoxylate O₂ → H₂O₂ AGT->Glycine Alanine → Pyruvate Krebs Krebs Cycle (TCA Cycle) Malate->Krebs

Caption: Proposed metabolic pathway for hyperpolarized [2-¹³C]glycolate in cardiomyocytes.

The Technology: Hyperpolarization Workflow

The immense signal enhancement of hyperpolarized ¹³C MR is achieved through a process called dissolution Dynamic Nuclear Polarization (d-DNP). This process transfers the very high polarization of electrons to the ¹³C nuclei of the glycolate probe.

The workflow involves several key stages:

  • Sample Preparation: A sample of [2-¹³C]glycolic acid is mixed with a stable electron paramagnetic agent (trityl radical).

  • Polarization: The sample is placed in a high magnetic field (3-7 Tesla) and cooled to extremely low temperatures (~1 Kelvin). It is then irradiated with microwaves at a specific frequency, which facilitates the transfer of polarization from the electrons to the ¹³C nuclei. This process can take 1-2 hours.

  • Dissolution & Neutralization: Once polarized, the frozen sample is rapidly dissolved with a superheated, sterile aqueous buffer. This buffer neutralizes the acidic glycolate solution to a physiological pH and brings it to body temperature.

  • Quality Control & Injection: The resulting solution is rapidly checked for pH, temperature, and concentration before being drawn into a syringe for intravenous injection. The entire process from dissolution to injection must be completed within seconds to minimize the loss of the hyperpolarized signal, which decays back to its thermal equilibrium state with a time constant (T1) of about one minute.

DNP_Workflow cluster_prep Probe Preparation cluster_polarizer Polarizer System cluster_delivery Subject Administration Prep 1. Mix [2-¹³C]Glycolate with Trityl Radical Polarize 2. Cool to ~1K in High Magnetic Field Prep->Polarize Irradiate 3. Irradiate with Microwaves Polarize->Irradiate Dissolve 4. Rapid Dissolution with Heated Buffer Irradiate->Dissolve QC 5. Quality Control (pH, Temp, Conc.) Dissolve->QC Inject 6. Intravenous Injection QC->Inject Image 7. MR Data Acquisition Inject->Image

Caption: Experimental workflow for a hyperpolarized ¹³C glycolate experiment.

Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting in vivo cardiac metabolic imaging with hyperpolarized [2-¹³C]glycolate in a preclinical (rodent) model.

Protocol 1: ¹³C Probe Formulation

Causality: The formulation must create a glass (not a crystal) upon freezing to ensure uniform microwave penetration and must contain a free radical to serve as the source of electron polarization.

  • Prepare a stock solution of neat [2-¹³C]glycolic acid.

  • To this, add the trityl radical (e.g., OX063) to a final concentration of 15 mM.

  • Gently warm and vortex the mixture until the radical is fully dissolved.

  • Aliquot the required amount (typically 20-40 µL for a rodent study) into a sample cup and immediately freeze it in liquid nitrogen to form a glassy bead.

  • Load the frozen sample into a pre-cooled polarizer.

ParameterRecommended ValueRationale
Substrate [2-¹³C]Glycolic Acid¹³C at the C2 position allows tracking into glycine.
Radical Trityl Radical (OX063)Provides the source of electron polarization.
Radical Concentration 15 mMOptimal concentration for efficient polarization transfer.
Protocol 2: Animal Preparation

Causality: The heart's choice of fuel is highly dependent on substrate availability. Controlling the animal's dietary state is critical for obtaining reproducible results and for steering metabolism toward pathways of interest.

  • Acclimatization: House the animal (e.g., Sprague-Dawley rat, 250-350g) for at least 3 days prior to the experiment with ad libitum access to standard chow and water.

  • Dietary Control (Choose one):

    • Fasted State: Fast the animal for 18-24 hours with free access to water. This promotes fatty acid oxidation as the primary energy source and provides a baseline against which changes can be measured.

    • Fed State / Glucose Clamp: Provide a standard diet or perform a hyperinsulinemic-euglycemic clamp. This promotes glucose oxidation and may alter the flux through ancillary pathways like glycolate metabolism.

  • Anesthesia & Monitoring:

    • Anesthetize the animal using isoflurane (1.5-2.0% in O₂).

    • Place the animal on a heated cradle to maintain body temperature at 37°C.

    • Monitor vital signs (respiration, heart rate, temperature) throughout the experiment using an MR-compatible system.

  • Catheterization: Place a catheter in the lateral tail vein for the injection of the hyperpolarized substrate. Ensure the catheter is patent by flushing with a small volume of saline.

Protocol 3: Hyperpolarization and In Vivo Administration
  • Initiate the polarization process in the d-DNP polarizer as per the manufacturer's instructions (~90-120 minutes).

  • Prepare the dissolution buffer (e.g., a solution of Tris, EDTA, and NaOH) to ensure the final injection is sterile, isotonic, and at pH 7.4.

  • Once polarization is complete, trigger the automated dissolution process. The hyperpolarized sample is dissolved and transferred to a shielded container.

  • Immediately perform quality control: draw a small aliquot to check pH and note the temperature and final concentration.

  • Quickly draw the required dose into a shielded syringe.

  • Transport the syringe to the MRI scanner. Connect it to the tail-vein catheter.

  • Inject a bolus of the hyperpolarized [2-¹³C]glycolate solution over 5-10 seconds, followed immediately by a saline flush.

ParameterRecommended Value (Rat)Rationale
Injection Volume 1.5 - 2.5 mLSufficient volume for signal detection without causing fluid overload.
Final Concentration ~80 mMBalances signal strength with physiological tolerance.
Injection Rate 0.3 mL/secEnsures a compact bolus delivery to the heart.
Target pH 7.3 - 7.5Must be within physiological range to avoid adverse effects.
Target Temperature 37 °CMust be at body temperature.
Protocol 4: ¹³C MR Data Acquisition

Causality: The hyperpolarized signal is non-renewable and decays rapidly. The MR pulse sequence must be designed to acquire data efficiently and be synchronized with both the arrival of the bolus and the cardiac cycle to minimize motion artifacts.

  • Positioning: Position the animal in the isocenter of the magnet with the heart centered within a ¹³C transmit/receive coil.

  • Anatomical Imaging: Acquire standard proton (¹H) images (e.g., CINE MRI) to confirm the heart's position and assess cardiac function.

  • Shimming & Calibration: Perform shimming over the heart volume and calibrate the ¹³C transmit power.

  • ¹³C Spectroscopy Acquisition:

    • Start the ¹³C pulse sequence ~15-20 seconds after the start of the injection to coincide with the arrival of the bolus in the heart.

    • Use a cardiac-gated, slice-selective pulse-and-acquire sequence.

    • Acquire spectra dynamically every 1-2 seconds for a total of 60-90 seconds.

ParameterRecommended Value (3T)Rationale
Pulse Sequence Slice-selective, non-localizedAcquires signal from a thick slice encompassing the heart.
Flip Angle 10-15 degrees (low flip angle)Conserves the decaying hyperpolarized magnetization for dynamic imaging.
Repetition Time (TR) 1 R-R interval (Cardiac Gated)Minimizes motion artifacts by acquiring data at the same point in the cardiac cycle.
Spectral Width ~5000 HzSufficient to cover the expected chemical shifts of glycolate and its metabolites.
Acquisition Duration 60 - 90 secondsCaptures the dynamic conversion of the substrate to its products.

Data Processing and Interpretation

  • Data Processing: The raw free induction decay (FID) data should be processed using specialized software (e.g., MATLAB, SIVIC). This involves:

    • Applying a Fourier transform to convert the time-domain signal to the frequency domain (a spectrum).

    • Performing phase and baseline correction.

    • Fitting the spectral peaks for each metabolite to quantify their respective areas.

  • Data Interpretation: The primary outcome is the dynamic change in the ¹³C MR spectrum.

    • The largest peak will be the injected [2-¹³C]glycolate .

    • The key metabolic product to observe is [2-¹³C]glycine . The rate of its appearance and the ratio of the integrated glycine peak area to the glycolate peak area provide a quantitative index of the metabolic flux.

    • Observing other downstream metabolites, such as Krebs cycle intermediates, would provide evidence for anaplerotic flux.

MetaboliteExpected ¹³C Chemical Shift (from DSS)Metabolic Significance
[2-¹³C]Glycolate ~63 ppmInjected substrate.
[2-¹³C]Glycine ~45 ppmProduct of glycolate oxidation and transamination.
[5-¹³C]Glutamate ~35 ppmIndicates entry of the ¹³C label into the Krebs cycle.

Conclusion and Future Perspectives

The use of hyperpolarized [2-¹³C]glycolate represents a novel application of ¹³C MR metabolic imaging to explore cardiac metabolism beyond glucose and fatty acid oxidation. This technique provides a non-invasive method to measure the in vivo flux of glycolate to glycine, offering a potential biomarker for enzymatic pathways that may be relevant in oxidative stress and certain cardiomyopathies. The protocols detailed here provide a robust framework for researchers and drug developers to implement this methodology, opening new avenues to understand the metabolic underpinnings of heart disease and to evaluate the efficacy of novel therapeutic interventions.

References

  • Tolbert, N. E. (1971). Glycolate and Glyoxylate Metabolism by Isolated Peroxisomes or Chloroplasts. Plant Physiology. Available at: [Link]

  • Koellisch, U., et al. (2015). In vivo [U-¹³C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Reactome. Glyoxylate metabolism and glycine degradation. Reactome Pathway Database. Available at: [Link]

  • Autry, A., et al. (2024). Advanced Hyperpolarized ¹³C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. Cancers. Available at: [Link]

  • Holmes, R. P., & Assimos, D. G. (1998). Glycolate and glyoxylate metabolism in HepG2 cells. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Lee, J., et al. (2022). Hyperpolarized ¹³C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism. Antioxidants & Redox Signaling. Available at: [Link]

  • ResearchGate. (n.d.). Putative route for respiration of glycolate metabolism to feed... ResearchGate. Available at: [Link]

  • Oliver, D. J. (1981). Effects of Glycolate Pathway Intermediates on Glycine Decarboxylation and Serine Synthesis in Pea (Pisum sativum L.). Plant Physiology. Available at: [Link]

  • Gallagher, F. (2021). ISMRM MR Academy - Hyperpolarized ¹³C Imaging in 2030: A Clinician's View. YouTube. Available at: [Link]

  • Yuan, J., et al. (2017). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Available at: [Link]

  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep ¹³C labeling. Cell Reports. Available at: [Link]

  • Park, I., et al. (2010). Hyperpolarized ¹³C magnetic resonance metabolic imaging: application to brain tumors. Neuro-Oncology. Available at: [Link]

  • Easy Learning. (2024). Metabolism of 2 carbon compounds made simple! Glyoxylate and Glycolate metabolism. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Glyoxylate cycle. Wikipedia. Available at: [Link]

  • JoVE. (2022). Hyperpolarized ¹³C Metabolic MRI | Protocol Preview. YouTube. Available at: [Link]

  • Akram, M. (2022). Physiology, Krebs Cycle. StatPearls. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic pathways involved in cardiac metabolism... ResearchGate. Available at: [Link]

  • Papadaki, M., et al. (2023). Glycation in the Cardiomyocyte. Journal of Cardiovascular Development and Disease. Available at: [Link]

  • Oliver, D. J. (1981). Effects of Glycolate Pathway Intermediates on Glycine Decarboxylation and Serine Synthesis in Pea (Pisum sativum L.). Plant Physiology. Available at: [Link]

  • Brighton, C. T., et al. (1991). Glyoxylate cycle in the epiphyseal growth plate: isocitrate lyase and malate synthase identified in mammalian cartilage. Journal of Orthopaedic Research. Available at: [Link]

  • LibreTexts Biology. (2023). 18.3C: Citric Acid (Krebs) Cycle. LibreTexts. Available at: [Link]

  • El-Masri, H. (2014). Overview of the Components of Cardiac Metabolism. Toxicologic Pathology. Available at: [Link]

  • Chen, K., et al. (2007). Glycated proteins stimulate reactive oxygen species production in cardiac myocytes: involvement of Nox2 (gp91phox)-containing NADPH oxidase. Circulation. Available at: [Link]

  • ResearchGate. (n.d.). Glyoxylate biochemical pathways for mammals. ResearchGate. Available at: [Link]

  • Yamagishi, S., & Matsui, T. (2023). Generation and Accumulation of Various Advanced Glycation End-Products in Cardiomyocytes May Induce Cardiovascular Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Science With Tal. (2025). Citric Acid Cycle Explained. YouTube. Available at: [Link]

  • University of Washington. (n.d.). Cardiac Metabolism. UW Sites. Available at: [Link]

  • Hareda, H., et al. (2022). Importance of Mitochondria in Cardiac Pathologies: Focus on Uncoupling Proteins and Monoamine Oxidases. International Journal of Molecular Sciences. Available at: [Link]

  • Kolwicz, S. C., Jr, et al. (2013). Cardiac Metabolism and Its Interactions with Contraction, Growth, and Survival of the Cardiomyocyte. Circulation Research. Available at: [Link]

  • ResearchGate. (n.d.). The Krebs (TCA) cycle and anaplerotic/cataplerotic pathways. ResearchGate. Available at: [Link]

  • Kunjapur, A. (2020). 11 Intro to ¹³C MFA | ¹³C Metabolic Flux Analysis. YouTube. Available at: [Link]

  • Xie, W., et al. (2015). Mitochondrial oxidative stress during cardiac lipid overload causes intracellular calcium leak and arrhythmia. Journal of the American Heart Association. Available at: [Link]

  • Thomas, L. (2018). Krebs Cycle Overview. News-Medical.net. Available at: [Link]

  • Kunjapur, A. (2020). 12 ¹³C MFA Part 2 | ¹³C Metabolic Flux Analysis. YouTube. Available at: [Link]

Sources

Application Note: In Vivo Dosage & Administration of Glycolic Acid-13C Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the preparation, dosage calculation, and administration of Glycolic Acid-13C Sodium Salt (Sodium [1-13C]Glycolate) for in vivo metabolic research. While primarily utilized in Hyperpolarized (HP) 13C-MRI to assess Glycolate Oxidase (GO) activity in the liver and kidneys, this compound is also applicable in mass spectrometry-based metabolic flux analysis.

This document bridges the gap between chemical properties and biological application, providing safety margins derived from LD50 data and specific formulation protocols for intravenous (IV) and intraperitoneal (IP) administration.

Scientific Rationale & Mechanism

Sodium glycolate is the conjugate base of glycolic acid. In mammalian metabolism, its primary utility lies in probing the peroxisomal enzyme Glycolate Oxidase (GO) .

Metabolic Pathway

Upon administration, [1-13C]Glycolate is transported into hepatocytes and renal cells. It is oxidized by GO to [1-13C]Glyoxylate. This step is critical in the pathophysiology of Primary Hyperoxaluria Type 1 (PH1) . The 13C label allows for the real-time differentiation of the substrate (Glycolate) and its metabolic products (Glyoxylate, Glycine, and Oxalate) based on chemical shift differences in NMR/MRI.

Pathway Visualization

GlycolateMetabolism Glycolate [1-13C]Glycolate (Substrate) Glyoxylate [1-13C]Glyoxylate (Intermediate) Glycolate->Glyoxylate Glycolate Oxidase (GO) Glycine [1-13C]Glycine (Transamination) Glyoxylate->Glycine AGT (Alanine-Glyoxylate Aminotransferase) Oxalate [1-13C]Oxalate (Toxic End-Product) Glyoxylate->Oxalate LDH / GO (Oxidation)

Figure 1: Metabolic fate of 13C-Glycolate. The conversion to Glyoxylate is the rate-limiting step measured by HP-MRI.

Pre-Clinical Planning & Safety

Compound Properties[1]
  • Chemical Name: Sodium [1-13C]Glycolate

  • Formula:

    
    C C H
    
    
    
    NaO
    
    
  • MW: ~99.03 g/mol (adjusted for 13C enrichment)

  • Solubility: Highly soluble in water (>50 mg/mL).

Toxicology & Safety Margins

Sodium glycolate has a high safety profile compared to its precursor, ethylene glycol.

  • LD50 (Oral, Mouse): ~6,700 mg/kg [1].[1]

  • LD50 (IV, Mouse): Estimated >1,000 mg/kg based on rat data.[1]

  • Therapeutic/Imaging Dose: Typically 60–160 mg/kg .

  • Safety Factor: The imaging dose is approximately 1/40th of the lethal dose, providing a wide safety margin.

Dosage Calculator (Murine Models)
ApplicationRouteTarget Conc.Volume (25g Mouse)Total Dose (mg)Dose (mg/kg)
HP 13C-MRI IV (Tail Vein)80 mM200

L
~1.58 mg63.2 mg/kg
HP 13C-MRI (High Load) IV (Tail Vein)200 mM200

L
~3.96 mg158.4 mg/kg
Mass Spec Tracing IP / Oral50 mg/mL100

L
5.0 mg200 mg/kg

Protocol A: Hyperpolarized 13C-MRI Formulation

For real-time metabolic imaging.[2][3][4][5] Requires a DNP (Dynamic Nuclear Polarization) Polarizer.[3][5]

Reagents[5]
  • Sodium [1-13C]Glycolate (Solid).

  • Trityl Radical (e.g., AH111501 or OX063) - Essential for polarization transfer.

  • Dissolution Buffer: 40 mM Tris, 1 mM EDTA, neutralized with NaOH/HCl to pH 7.4.

Preparation Steps
  • Sample Prep: Mix 30–50 mg of Sodium [1-13C]Glycolate with the trityl radical (final radical concentration ~15 mM). No glassing agent (glycerol) is typically needed as glycolate salts form good glasses.

  • Polarization: Load into DNP polarizer (e.g., SPINlab or HyperSense). Irradiate at ~94 GHz (3.35 T) or 140 GHz (5 T) at <1.2 K for 1–2 hours until solid-state polarization saturates.

  • Dissolution: Rapidly dissolve the frozen sample with 4–5 mL of superheated buffer (approx. 170°C, 10 bar).

  • Neutralization Check: The final solution should be 40–80 mM at 37°C with a pH of 7.2–7.6 .

    • Critical: If using the acid form (Glycolic Acid), the receiver vessel MUST contain equivalent molar NaOH to neutralize it instantly upon dissolution. Since we are using the Sodium Salt, only minor pH adjustment (TRIS buffer) is required.

  • Injection: Draw 200–300

    
    L into a syringe and inject via tail vein catheter immediately (T1 relaxation time is ~30–40 seconds; speed is crucial).
    

Protocol B: Steady-State Metabolic Tracing (Mass Spec)

For analyzing accumulation of oxalate/glycine over hours.

Formulation
  • Weigh 50 mg of Sodium [1-13C]Glycolate.

  • Dissolve in 1 mL of sterile PBS (Phosphate Buffered Saline, pH 7.4).

  • Filter through a 0.22

    
    m syringe filter  for sterility.
    
  • Final Concentration: 50 mg/mL .

Administration
  • Animal Prep: Fast mice for 4–6 hours to normalize baseline metabolism.

  • Dosing: Administer 200 mg/kg via Intraperitoneal (IP) injection.

    • Calculation: For a 25g mouse, inject 100

      
      L  of the 50 mg/mL solution.
      
  • Harvest: Collect plasma, liver, and kidney tissues at t=30, 60, and 120 minutes.

  • Quenching: Snap-freeze tissues in liquid nitrogen immediately to stop enzymatic activity.

Experimental Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_admin Administration cluster_data Acquisition Step1 Weigh Na-Glycolate-13C Step2 Add Trityl Radical (For DNP only) Step1->Step2 Step3 Polarize & Dissolve (pH 7.4, 80mM) Step2->Step3 DNP Process Step4 IV Injection (Tail Vein, <10s) Step3->Step4 Rapid Transfer Step5 13C-MRI Sequence (Slice-selective Spectroscopy) Step4->Step5 t=0 to 60s Step6 Ratio Analysis: Glyoxylate / Glycolate Step5->Step6

Figure 2: Operational workflow for Hyperpolarized 13C-Glycolate experiments.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low 13C Signal Long transfer time (T1 decay)Reduce time between dissolution and injection to <15 seconds.
Acidosis in Animal Poor neutralizationVerify pH of dissolution buffer. If using Glycolic Acid, ensure NaOH is sufficient.
No Glyoxylate Peak Low GO activity or ROI misalignmentEnsure voxel is placed over the Liver (highest GO expression).
Crystallization Concentration too highKeep injection concentration <250 mM.

References

  • Cole-Parmer. "Material Safety Data Sheet - Sodium Glycolate." Cole-Parmer Safety Data.

  • National Institutes of Health (NIH). "Clinically Translatable Hyperpolarized 13C Bicarbonate pH Imaging Method." PubMed Central.

  • Thermo Fisher Scientific. "Safety Data Sheet - Sodium Glycolate." Thermo Fisher Document.

  • Bio-Techne. "Glycolate Oxidase Activity Assay Kit." Novus Biologicals.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing T1 Relaxation for Hyperpolarized [1-13C]Glycolate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DNP-GLYC-T1-OPT Status: Open Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division Subject: Extending Polarization Lifetime (T1) for [1-13C]Glycolate Experiments

Executive Summary

You are experiencing rapid signal decay (short T1) with Hyperpolarized (HP) [1-13C]Glycolate. Unlike pyruvate, glycolate possesses a hydroxyl (-OH) group directly adjacent to the labeled carbonyl, introducing specific relaxation pathways that must be mitigated. This guide provides a root-cause analysis and actionable protocols to extend T1, focusing on Deuteration , Radical Management , and Magnetic Field Maintenance .

Part 1: Diagnostic Matrix (Troubleshooting)

Before altering your protocol, identify the dominant relaxation mechanism using this matrix.

Symptom Probable Cause Mechanism Corrective Action
T1 < 30s (at 3T) Protonated SolventDipolar Coupling: The -OH proton on glycolate facilitates rapid relaxation.Switch to D2O/d-Glycerol (See Protocol A).
T1 short only after dissolution Residual RadicalParamagnetic Relaxation (PRE): Unpaired electrons from the DNP radical remain in solution.Implement 0.2µm filtration or ascorbate scavenging (See Protocol B).
Signal loss during transfer Low Magnetic FieldCoupling at Zero Field: Crossing "zero field" allows scalar coupling to drain polarization.Use a magnetic tunnel or permanent magnet transport box (>10 mT).
T1 varies with pH Buffer MismatchChemical Exchange: Proton exchange rate at the -OH/COOH sites is pH-dependent.Titrate buffer to pH 7.4–7.8; avoid acidic conditions.

Part 2: The Physics of Glycolate Relaxation

To fix the problem, you must understand the "Relaxation Network." [1-13C]Glycolate is sensitive because of the proton on the


-carbon and the hydroxyl group.
Visualization: The Relaxation Sink

The following diagram illustrates how polarization is lost to the environment.

G C13 [1-13C]Glycolate (Hyperpolarized State) SolventH Solvent Protons (H2O / Glycerol) C13->SolventH Dipolar Coupling (Dominant Pathway) Radical Residual Radical (Unpaired Electrons) C13->Radical Paramagnetic Relaxation (PRE) Field Low Magnetic Field (< 1 mT) C13->Field Scalar Coupling Evolution Thermal Thermal Equilibrium (Signal Death) SolventH->Thermal Radical->Thermal Field->Thermal Deuteration Solution: Deuteration (D2O) Deuteration->SolventH Blocks Filter Solution: Filtration/Scavenging Filter->Radical Removes Tunnel Solution: Magnetic Tunnel Tunnel->Field Prevents

Figure 1: The relaxation pathways for 13C-Glycolate. Red nodes represent polarization sinks; Green nodes represent the technical interventions described below.

Part 3: Actionable Protocols

Protocol A: Deuteration (The "Golden Rule" for Glycolate)

Why: Protons (


H) have a high gyromagnetic ratio and facilitate rapid dipolar relaxation. Glycolate has an exchangeable hydroxyl proton. In water (H

O), this proton rapidly exchanges, effectively coupling the

C to the entire solvent bath. Deuterium (

H) has a much lower gyromagnetic ratio (

lower), drastically reducing this efficiency.

The Protocol:

  • Glassing Matrix: Prepare your DNP sample using [d8]-Glycerol and D

    
    O  (ratio typically 50:50 or 60:40 v/v) instead of protonated glycerol/water.
    
  • Dissolution Media: Dissolve the frozen sample in D

    
    O  based buffer (e.g., Tris or Phosphate buffered D
    
    
    
    O).
  • Result: This typically extends T1 by 30–50% . For example, if your T1 is 45s in water, expect ~60–70s in D

    
    O.
    

Critical Note: Ensure the final pH is adjusted using NaOD/DCl (deuterated base/acid) to prevent re-introducing protons during pH adjustment.

Protocol B: Radical Management

Why: The trityl radical (e.g., OX063) required for DNP is paramagnetic. If it remains in the solution after dissolution, it acts as a "super-sink" for polarization.

The Protocol:

  • Concentration: Use the minimum radical concentration necessary for solid-state buildup (typically 15–20 mM in the sample cup).

  • Filtration (Recommended): Insert a 0.2 µm syringe filter in the dissolution path. While this removes particulates, specific radical-scavenging columns (containing hydrophobic resin) can retain the organic trityl radical.

  • Precipitation (Alternative): Some protocols use acid-precipitation of the radical followed by neutralization, though this is complex for glycolate.

  • Verification: Measure the T1 of the dissolved sample on the bench (if you have a benchtop spectrometer). If T1 is significantly shorter than literature values (e.g., <30s), residual radical is the likely culprit.

Protocol C: The Transfer Phase (Magnetic Tunnel)

Why: As the sample travels from the polarizer (high field) to the MRI (high field), it passes through the stray field (low field). If the field drops below the micro-Tesla range, scalar coupling between the


C and adjacent protons (or 

N in buffers) becomes efficient, inducing rapid relaxation.

The Protocol:

  • Magnetic Tunnel: Transfer the sample through a solenoid or magnetic tunnel maintaining at least 5–10 mT (50–100 Gauss) .

  • Handheld Transfer: If carrying manually, use a "magnetic transport box" (a box lined with permanent magnets).

  • Speed: Transfer time should be < 10 seconds.

Part 4: Frequently Asked Questions (FAQs)

Q1: Does pH affect the T1 of Glycolate? A: Yes. The proton exchange rate on the carboxylic acid and the hydroxyl group is pH-dependent. Generally, a physiological pH (7.4–7.8) is preferred. Extremely acidic pH can accelerate proton exchange and shorten T1. Furthermore, ensure your buffer (e.g., TRIS, HEPES) concentration is sufficient to handle the neutralization of the dissolution acid (if using an acid-dissolution method).

Q2: Can I use [1-13C]Glycolate to image LDH activity? A: While Pyruvate is the gold standard for Lactate Dehydrogenase (LDH), Glycolate is primarily a probe for Glycolate Oxidase (GAO) in the liver and kidneys, converting to Glyoxylate. However, under specific hypoxic conditions or in specific cell lines, LDH can show promiscuity. Ensure your biological hypothesis matches the substrate.

Q3: How does Glycolate T1 compare to Pyruvate? A: Generally, [1-13C]Glycolate has a slightly longer T1 than [1-13C]Pyruvate in equivalent conditions due to the lack of a methyl group (which acts as a relaxation sink in pyruvate).

  • Pyruvate (3T, Liquid): ~40–60s

  • Glycolate (3T, Liquid): ~50–70s (highly dependent on deuteration).

References

  • Bridge12 Technologies. (2019). A Non-Synthetic Approach to Extending the Lifetime of Hyperpolarized Molecules Using D2O Solvation. [Link] (Source for the mechanism of D2O extending T1 via reduction of dipolar coupling).

  • National Institutes of Health (NIH) / PubMed. (2017). T1 nuclear magnetic relaxation dispersion of hyperpolarized sodium and cesium hydrogencarbonate-13C. [Link] (Provides foundational data on field-dependent relaxation and the impact of deuterated solvents on carboxyl-13C T1).

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. [Link] (The seminal paper establishing the DNP dissolution method and radical requirements).

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in ¹³C NMR Glycolate Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low signal-to-noise (S/N) ratios in ¹³C Nuclear Magnetic Resonance (NMR) studies of glycolate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to enhance your experimental outcomes.

Introduction: The Challenge of ¹³C NMR and Glycolate

Obtaining a high-quality ¹³C NMR spectrum for a small molecule like glycolate can be challenging due to the inherent low sensitivity of the ¹³C nucleus. The natural abundance of ¹³C is only about 1.1%, and its magnetic moment is significantly weaker than that of protons.[1][2] These factors combined mean that ¹³C NMR is approximately 6000 times less sensitive than ¹H NMR.[3] When dealing with low concentrations of glycolate, these challenges are magnified, often resulting in spectra with a poor signal-to-noise ratio. This guide provides a systematic approach to troubleshooting and overcoming these limitations.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter. The troubleshooting steps are categorized by the stage of the experimental process: Sample Preparation, NMR Instrument & Acquisition Parameters, and Data Processing.

Section 1: Sample Preparation

Proper sample preparation is the foundation of a successful NMR experiment. Errors at this stage can be difficult to compensate for later.

Question: My glycolate sample is precious and I have very little of it. What is the minimum concentration required for a decent ¹³C NMR spectrum?

Answer: The concentration of your glycolate sample is one of the most critical factors for achieving a good signal-to-noise ratio. For ¹³C NMR on standard room temperature probes (300-500 MHz instruments), a general guideline is to have approximately 3 mg of your compound per inequivalent carbon.[3] Since glycolate has two carbon atoms, you would ideally want at least 6 mg dissolved in about 0.5-0.7 mL of solvent.[3]

However, if your sample amount is limited, there are several strategies you can employ:

  • Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[4] Halving the sample quantity can be compensated by quadrupling the number of scans to achieve a similar S/N ratio.[3]

  • Use High-Quality NMR Tubes: For dilute samples, using high-quality NMR tubes is crucial as they have better magnetic susceptibility matching and minimize distortions.[5] Special micro-volume NMR tubes or those with susceptibility plugs can help to confine your limited sample to the most sensitive region of the NMR probe's radio frequency (RF) coil.[4]

  • Optimize Solvent Volume: Ensure you are using the minimum solvent volume required for your instrument, typically around 0.5 mL for a standard 5 mm tube, to maximize the concentration.[4]

Parameter Recommendation for Low Concentration Glycolate Samples Rationale
Minimum Concentration Aim for >5 mg in 0.5 mL for standard probes.Maximizes the number of ¹³C nuclei in the active volume.[3]
NMR Tube High-quality, rated for your spectrometer's field strength. Consider micro-tubes.Reduces magnetic field distortions and maximizes signal from small volumes.[5]
Solvent Volume 0.5 - 0.7 mL for standard 5 mm tubes.Prevents poor shimming due to low sample height.[6]

Question: Can the choice of deuterated solvent affect the signal-to-noise ratio of my glycolate spectrum?

Answer: Yes, the choice of solvent can have a significant impact. The primary role of the deuterated solvent is to provide a lock signal for the spectrometer. However, different solvents have varying viscosities and abilities to dissolve your sample, which can affect the spectral quality.

  • Solubility: Ensure your glycolate sample is fully dissolved. Any suspended particles will severely degrade the magnetic field homogeneity, leading to broad lines and poor resolution. It is recommended to filter your sample into the NMR tube.

  • Viscosity: Highly viscous solutions can lead to broader lines, which can obscure weak signals. If your sample forms a viscous solution, gentle heating (if the sample is stable) or further dilution (if concentration allows) may help.[7]

  • Solvent Signals: Be aware of the ¹³C signals from the deuterated solvent itself, which could potentially overlap with your glycolate signals. Choose a solvent where the residual signals do not interfere with the spectral region of interest for glycolate.

Question: I've noticed that even with sufficient sample, my peaks are broad and the baseline is noisy. What could be the cause?

Answer: Broad peaks and a noisy baseline can stem from several issues during sample preparation:

  • Paramagnetic Impurities: The presence of paramagnetic substances, including dissolved oxygen, can significantly shorten relaxation times and lead to line broadening.[8] If you suspect paramagnetic contamination, you can try to remove it through filtration or by using a chelating agent. Degassing the sample by bubbling an inert gas like nitrogen or argon through it can remove dissolved oxygen.

  • Poor NMR Tube Quality: Low-quality NMR tubes can have imperfections in the glass and inconsistent wall thickness, which introduce magnetic field inhomogeneities.[5] Always use clean, high-quality tubes rated for your spectrometer's magnetic field strength.[6][9]

  • Inadequate Mixing: If the sample is not homogeneously mixed, there can be concentration gradients within the NMR tube, leading to poor shimming and distorted lineshapes.[3] Ensure your sample is thoroughly mixed before placing it in the magnet.

Section 2: NMR Instrument & Acquisition Parameters

Optimizing the instrument settings and acquisition parameters is crucial for maximizing the signal from your glycolate sample.

Question: How can I optimize the basic acquisition parameters to improve the signal-to-noise ratio for my glycolate ¹³C spectrum?

Answer: Several key acquisition parameters can be adjusted to enhance the S/N ratio. The goal is to find a balance between signal enhancement and experiment time.

  • Number of Scans (NS): As mentioned earlier, increasing the number of scans is a direct way to improve the S/N ratio.[10] The improvement is proportional to the square root of the number of scans.

  • Pulse Angle (Flip Angle): For ¹³C NMR, where T1 relaxation times can be long, using a smaller pulse angle (e.g., 30° or 45°) instead of a 90° pulse allows for a shorter relaxation delay (D1) between scans.[11] This enables more scans to be acquired in the same amount of time, leading to a significant improvement in sensitivity.

  • Relaxation Delay (D1): This is the time allowed for the nuclei to return to equilibrium before the next pulse. For quantitative ¹³C NMR, a long D1 (5 times the longest T1) is required. However, for simply detecting the signals with good S/N, a shorter D1 combined with a smaller pulse angle is more efficient.[11]

  • Acquisition Time (AQ): This is the duration for which the Free Induction Decay (FID) is recorded. A longer AQ can improve resolution, but for sensitivity, an AQ of around 1.0 second is often a good compromise.[11]

Experimental Protocol: Optimizing Basic ¹³C Acquisition Parameters

  • Start with a standard ¹³C pulse program: A common choice is a pulse program with proton decoupling, such as zgpg30 on Bruker instruments.

  • Set the pulse angle (P1) to a smaller value: Instead of the default 90° pulse, try a 30° pulse.

  • Adjust the relaxation delay (D1): A D1 of 2 seconds is a good starting point when using a 30° pulse.

  • Set the acquisition time (AQ): An AQ of around 1.0 second is generally sufficient.

  • Increase the number of scans (NS): Start with a reasonable number, such as 1024, and increase as needed based on the resulting S/N.

Question: What is proton decoupling, and how does it help improve the signal in my glycolate ¹³C NMR?

Answer: Proton decoupling is a technique where the protons in the molecule are continuously irradiated with a broad range of radiofrequencies during the acquisition of the ¹³C spectrum. This has two main benefits:

  • Simplifies the Spectrum: It removes the splitting of ¹³C signals caused by coupling to attached protons (¹J-coupling, ²J-coupling, etc.). This collapses the multiplets into single, sharp peaks, which increases the signal height and makes the spectrum easier to interpret.[10]

  • Nuclear Overhauser Effect (NOE): The irradiation of protons can transfer magnetization to the nearby ¹³C nuclei, a phenomenon known as the Nuclear Overhauser Effect (NOE). This can significantly enhance the signal intensity of protonated carbons.[12] For glycolate, both carbons are attached to protons, so you can expect a significant NOE enhancement.

Question: My glycolate signals are still very weak. Are there any advanced techniques or hardware I can use?

Answer: Yes, several advanced methods and hardware options can provide a significant boost in sensitivity.

  • Cryoprobes: These are NMR probes that are cooled to cryogenic temperatures (around 20-30 K). This drastically reduces thermal noise in the detection electronics, leading to a 3-4 fold increase in sensitivity compared to room temperature probes.[13][14] For dilute samples like glycolate, a cryoprobe can be the most effective solution for obtaining a good spectrum in a reasonable amount of time.[15][16]

  • Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃) or a gadolinium chelate, can shorten the T1 relaxation times of the ¹³C nuclei.[17][18] This allows for a much shorter relaxation delay (D1) between scans, enabling a greater number of scans to be acquired in a given time, thus improving the overall signal-to-noise ratio.[19][20]

  • Higher Magnetic Field Strength: Moving to a spectrometer with a higher magnetic field strength will increase both sensitivity and resolution.[21] The signal-to-noise ratio generally increases with the strength of the magnetic field.

Workflow for Troubleshooting Low S/N in ¹³C NMR

G start Low S/N in Glycolate ¹³C Spectrum sample_prep Step 1: Review Sample Preparation start->sample_prep instrument_params Step 2: Optimize Acquisition Parameters sample_prep->instrument_params If S/N still low concentration Increase Concentration / Use Micro-tube sample_prep->concentration solvent Check Solubility & Solvent Choice sample_prep->solvent impurities Remove Particulates & Paramagnetic Impurities sample_prep->impurities advanced_tech Step 3: Consider Advanced Techniques instrument_params->advanced_tech If S/N still low scans Increase Number of Scans (NS) instrument_params->scans pulse_angle Use Smaller Pulse Angle (e.g., 30°) instrument_params->pulse_angle delay Shorten Relaxation Delay (D1) instrument_params->delay decoupling Ensure Proton Decoupling is On instrument_params->decoupling shimming Optimize Shimming instrument_params->shimming end_good High-Quality Spectrum Obtained advanced_tech->end_good cryoprobe Use a Cryoprobe if Available advanced_tech->cryoprobe relaxation_agent Add a Paramagnetic Relaxation Agent advanced_tech->relaxation_agent high_field Use a Higher Field Spectrometer advanced_tech->high_field

Sources

Optimizing pH for Glycolic Acid-13C Sodium Salt stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Glycolic Acid-13C Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of this valuable isotopic compound in your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting protocols to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

Question 1: What is the primary cause of this compound degradation in aqueous solutions?

The primary degradation pathway for glycolic acid and its salts in solution is a self-esterification reaction.[1] This occurs when the carboxylate group of one molecule reacts with the hydroxyl group of another, leading to the formation of dimers (glycolide) and larger oligomers or polymers.[1][2][3] This process is reversible through hydrolysis but can significantly reduce the concentration of the monomeric active compound over time, impacting experimental accuracy. The isotopic ¹³C label does not alter this fundamental chemical reactivity.

Question 2: How does pH influence the stability of my solution?

The pH is the most critical factor controlling the rate of self-esterification. The degradation reaction is primarily driven by the deprotonated form of glycolic acid (the glycolate anion), which acts as a nucleophile.

  • At alkaline or neutral pH (>6): The equilibrium shifts towards the glycolate anion. This high concentration of the reactive anion accelerates the rate of dimerization and polymerization.

  • At acidic pH (<4): The majority of the molecules are in the protonated, non-ionized carboxylic acid form.[4] This form is less nucleophilic, thus significantly slowing the degradation reaction.[4]

Therefore, maintaining an acidic pH is crucial for the long-term stability of your this compound solution.

Question 3: What is the optimal pH range for storing this compound solutions?

The optimal pH for stability is in the acidic range of 3.5 to 4.2 .[5][6] This range is centered around the pKa of glycolic acid, which is approximately 3.83.[7][8] At the pKa, the solution contains an equal balance of the protonated acid and the glycolate anion. This mildly acidic environment sufficiently suppresses the self-esterification reaction to ensure stability for typical experimental timelines, without being so acidic as to promote other hydrolytic reactions or cause precipitation.

Question 4: How do temperature and concentration affect stability?
  • Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation. For maximum stability, solutions should be stored under refrigerated conditions (2-8°C).

  • Concentration: Higher concentrations of glycolic acid can lead to an increased rate of dimerization due to the greater proximity of reactant molecules. While glycolic acid is highly soluble in water, preparing stock solutions at the lowest practical concentration for your application is advisable.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My quantified concentration of this compound is decreasing over time.
  • Probable Cause: You are likely observing the effects of self-esterification, where the monomeric form is converting into dimers and oligomers. This is the most common stability issue and is highly dependent on the pH of your solution.

  • Solution Pathway:

    • Verify Solution pH: Immediately measure the pH of your stock solution and any prepared dilutions using a calibrated pH meter. If the pH is neutral or alkaline, degradation is the confirmed cause.

    • Implement pH Control: Prepare all future solutions using a buffer system to maintain the pH within the optimal 3.5 - 4.2 range. A citrate or acetate buffer is an excellent choice for this range.

    • Re-evaluate Storage: Ensure solutions are stored at 2-8°C and protected from light to minimize any potential thermal or photodegradation.[5]

Problem 2: I observe precipitation or cloudiness in my stock solution.
  • Probable Cause: Precipitation can occur for two main reasons:

    • pH-Induced Precipitation: If the pH of the solution is lowered too far below the optimal range (e.g., <2), the protonated form of glycolic acid may exceed its solubility limit, especially in highly concentrated solutions.

    • Formation of Insoluble Oligomers: Over longer periods, especially under suboptimal pH and temperature conditions, the formation of larger, insoluble polyglycolic acid (PGA) chains can occur.

  • Solution Pathway:

    • Check pH and Concentration: Verify that the pH is within the recommended 3.5 - 4.2 range and that the concentration does not exceed the solubility limit for your specific buffer system and temperature.

    • Gentle Warming & Agitation: If precipitation is minor, gentle warming (to no more than 30-35°C) and sonication may help redissolve the material. Allow the solution to return to room temperature before use.

    • Filtration: If the precipitate does not redissolve, it may be composed of irreversible oligomers. Filter the solution through a 0.22 µm syringe filter to remove the insoluble material before use, and re-quantify the concentration of the filtrate. Discard the solution if a significant amount of precipitate is present, as the concentration will be unreliable.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of a pH-Stabilized Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a 50 mM Sodium Citrate buffer, pH 4.0.

Materials:

  • This compound

  • Citric Acid (Anhydrous)

  • Sodium Citrate Dihydrate

  • High-Purity Water (e.g., HPLC-grade)

  • Calibrated pH meter and balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Buffer:

    • To prepare 100 mL of a 50 mM Sodium Citrate buffer, dissolve 0.58 g of Sodium Citrate Dihydrate and 0.40 g of Citric Acid in ~90 mL of high-purity water.

    • Stir until fully dissolved.

    • Adjust the pH to 4.0 ± 0.05 by adding small amounts of 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.[9]

    • Transfer the solution to a 100 mL volumetric flask and add water to the mark. Mix thoroughly.

  • Prepare the Stock Solution:

    • Accurately weigh the desired amount of this compound (e.g., 100 mg for a 10 mL solution).

    • Transfer the salt to a 10 mL volumetric flask.

    • Add approximately 8 mL of the prepared pH 4.0 citrate buffer.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Add the pH 4.0 citrate buffer to the 10 mL mark. Invert several times to ensure homogeneity.

  • Storage:

    • Store the final solution in a tightly sealed, clearly labeled amber vial at 2-8°C.

Protocol 2: Designing a Stability Study to Validate Optimal pH

This workflow allows you to empirically determine the ideal pH for your specific experimental matrix and storage conditions.

Objective: To quantify the degradation of this compound over time at different pH values.

Methodology:

  • Preparation:

    • Prepare several identical aliquots of your compound in a series of buffers (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). A non-buffered aqueous solution should be included as a control.

  • Incubation:

    • Divide each pH set into different temperature conditions relevant to your work (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • At designated time points (T=0, 1 week, 2 weeks, 4 weeks), remove one aliquot from each pH/temperature condition.

    • Immediately analyze the concentration of the remaining monomeric Glycolic Acid-13C using a validated analytical method.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time for each pH/temperature condition. This will clearly illustrate the optimal stability conditions.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the preferred method for stability analysis.[10][11] A reversed-phase C18 column with an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) provides excellent separation of the glycolic acid monomer from its degradation products.[12]

Part 4: Data & Visualizations

Table 1: pH-Dependent Equilibrium of Glycolic Acid (pKa ≈ 3.83)
pHApproximate % Protonated (HO-CH₂-COOH)Approximate % Deprotonated (HO-CH₂-COO⁻)Expected Stability
2.0~98.5%~1.5%Very High
3.0~87.0%~13.0%High
3.83 50.0% 50.0% Optimal Balance
5.0~6.5%~93.5%Moderate
6.0~0.7%~99.3%Low
7.0<0.1%>99.9%Very Low
Diagram 1: pH Influence on Glycolic Acid Degradation Pathway

G cluster_0 Acidic Conditions (pH < 4) cluster_1 Neutral / Alkaline Conditions (pH > 6) A Glycolic Acid (HO-CH₂-COOH) B Stable Monomer A->B Predominant Form (Low Reactivity) C Glycolate Anion (HO-CH₂-COO⁻) A->C H⁺ Dissociation D Dimer (Glycolide) & Oligomers C->D Self-Esterification (High Reactivity) Equilibrium pKa ≈ 3.83

Caption: pH-dependent equilibrium and its effect on stability.

Diagram 2: Experimental Workflow for a pH Stability Study

G start Prepare Aliquots in Buffers (pH 3, 4, 5, 6, 7) storage Incubate at Controlled Temperatures (4°C, 25°C, 40°C) start->storage timepoint Sample at Time Points (T=0, 1, 2, 4 weeks) storage->timepoint analysis Analyze Monomer Concentration (HPLC-MS/UV) timepoint->analysis data Plot % Remaining vs. Time analysis->data end Determine Optimal pH data->end

Caption: Workflow for determining optimal pH conditions.

References

  • Serjeant, E.P., and Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • CrossChem Limited. The Science of Glycolic Acid Deprotonation. Available at: [Link]

  • Mutschler, C., et al. (2022). Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation. Frontiers in Chemistry, 10, 909380. Available at: [Link]

  • Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. Available at: [Link]

  • European Patent Office. PROCESS FOR THE PRODUCTION OF GLYCOLIC ACID - EP 3512828 B1. Available at: [Link]

  • Worthen, D.R. (2016). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. ResearchGate. Available at: [Link]

  • Google Patents. US7235673B2 - Glycolide production process, and glycolic acid oligomer for glycolide production.
  • LCGC International. Buffer Preparation — Hints, Tips and Common Errors. Available at: [Link]

  • Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Available at: [Link]

  • ResearchGate. Development and validation of an analytical methodology for determination of glycolic acid acid in raw material and dermocosmetic formulations. Available at: [Link]

Sources

Technical Support Center: Purification of Hyperpolarized Sodium Glycolate-13C

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Hyperpolarized Magnetic Resonance (DNP-NMR) Applications Subject: Removal of Paramagnetic Impurities (Trityl Radicals & Trace Metals)

Introduction: The Race Against Relaxation

Welcome to the technical guide for purifying Sodium Glycolate-13C samples prepared via Dissolution Dynamic Nuclear Polarization (d-DNP).

In d-DNP, a stable free radical (typically a Trityl derivative like OX063 or AH111501 ) is required to transfer electron spin polarization to the


C nuclei at cryogenic temperatures. However, once the sample is dissolved for injection, this same radical becomes a liability. The unpaired electron acts as a powerful relaxation sink, inducing rapid dipolar relaxation that destroys the hyperpolarized signal within seconds.

The Objective: Remove >99% of paramagnetic species within <10 seconds while maintaining the sterility and chemical integrity of the Sodium Glycolate-13C solution.

Module 1: Mechanistic Understanding

Why Removal is Non-Negotiable

The presence of paramagnetic impurities drastically shortens the spin-lattice relaxation time (


). For Carboxyl-13C nuclei (like in Glycolate), the 

at clinical field strengths (3T) is typically 40–60 seconds in a clean solution. In the presence of 15 mM Trityl radical, this can drop to <1 second.

The Mechanism:

  • Dipolar Coupling: The large magnetic moment of the unpaired electron fluctuates near the

    
    C nucleus.
    
  • Energy Transfer: These fluctuations match the Larmor frequency of the nucleus, stimulating transitions that return the spin population to thermal equilibrium (loss of signal).

Workflow Visualization

DNP_Workflow cluster_relax Relaxation Risk Zone Polarization 1. Polarization (1.2K, 3-5T) Contains: Glycolate + Radical Dissolution 2. Dissolution (Superheated D2O/Buffer) Polarization->Dissolution Rapid Transfer Purification 3. Purification (CRITICAL) Remove Paramagnetics Dissolution->Purification < 5s QC 4. Rapid QC (EPR/UV-Vis check) Purification->QC Aliquot Injection 5. Injection/Imaging (MRI Scanner) Purification->Injection Clean Sample

Figure 1: Critical path for DNP experiments. The "Relaxation Risk Zone" indicates where the radical is in the liquid state and most destructive to the signal.

Module 2: Standard Operating Procedure (SOP)

Method: Hydrophobic Interaction Chromatography (Pass-Through SPE)

Unlike Pyruvate, which can be precipitated with acid, Sodium Glycolate is highly water-soluble (approx. 1 g/mL). Therefore, Solid Phase Extraction (SPE) using hydrophobic resin is the standard for Glycolate purification.

Principle: The Trityl radical (OX063/AH111501) has a lipophilic core that binds to C18 chains. Sodium Glycolate is polar and passes through unretained.

Required Materials
  • Cartridges: C18 SPE Cartridges (e.g., Waters Sep-Pak tC18 or Oasis HLB).

    • Recommendation: Use "Environmental" or "Plus" sizes to ensure sufficient binding capacity (approx. 50–100 mg radical capacity).

  • Filter: 0.2

    
    m sterile PES or PVDF syringe filter (placed after the SPE).
    
  • Chelator: EDTA (added to the dissolution buffer, not the cartridge).

Step-by-Step Protocol
StepActionTechnical Note
1. Conditioning Flush C18 cartridge with 10 mL Ethanol, then 20 mL Water.Activates the hydrophobic chains. Do not let the cartridge dry out before use.
2. Dissolution Dissolve frozen sample with superheated buffer containing 100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

M EDTA.
EDTA chelates trace Cu

/Fe

from the cryostat or plumbing.
3. Loading (Pass-Through) Push the dissolved solution through the C18 cartridge(s) into a receiver vessel.Flow Rate: Moderate (2–5 mL/s). Too fast = breakthrough; Too slow =

decay.
4. Filtration The eluate passes immediately through a 0.2

m sterile filter.
Removes any resin fines or particulates.
5. Recovery Follow with a small "air push" or 1 mL buffer chaser.Recovers Glycolate trapped in the cartridge dead volume.

Module 3: Troubleshooting Guide

Issue 1: Rapid Signal Decay (Short )

Symptom: The MRI signal disappears faster than expected (e.g., signal lost in <20s). Diagnosis: Residual paramagnetic radical is present in the final solution.

  • Root Cause A: Radical Breakthrough. The SPE cartridge was saturated.

    • Fix: Use a larger cartridge (e.g., move from 360 mg to 900 mg bed weight) or run two cartridges in parallel to split the load.

  • Root Cause B: Channeling. High pressure caused the liquid to create a channel through the resin, bypassing binding sites.

    • Fix: Reduce the dissolution pressure slightly or use a wider-barrel cartridge to reduce linear velocity.

  • Root Cause C: Metal Contamination.

    • Fix: Ensure 50–100

      
      m EDTA is present in the dissolution buffer. Check glassing solvents for purity.
      
Issue 2: Low Glycolate Recovery (Low Yield)

Symptom: You started with 100 mg of substrate but recovered only 40 mg. Diagnosis: Substrate is being retained or lost in dead volume.

  • Root Cause A: Physical Holdup.

    • Fix: Measure the dead volume of your filter/cartridge assembly. Implement an automated "chaser" (1–2 mL of buffer) or a gas push (nitrogen/helium) immediately after the liquid stream.

  • Root Cause B: Non-Specific Binding.

    • Fix: Ensure the cartridge was fully equilibrated with water. If using a polymeric resin (like Oasis HLB), switch to silica-based C18, which is less likely to retain polar small molecules like Glycolate.

Issue 3: High Backpressure / Leaks

Symptom: The dissolution system leaks, or flow is very slow. Diagnosis: Clogging or viscosity issues.

  • Root Cause: Resin fines blocking the frit or high viscosity of the dissolution mixture (if glycerol concentration is high).

    • Fix: Place the 0.2

      
      m filter after the SPE cartridge, not before. Use "Mega" or "Plus" style cartridges with larger inlet frits. Ensure the dissolution buffer is hot (~180°C at dissolution) to lower viscosity.
      

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acid Precipitation for Sodium Glycolate like I do for Pyruvate? A: No. While Pyruvate precipitates as a free acid at low pH, Glycolic acid is highly soluble in water. Acid precipitation will likely result in poor separation and high loss of substrate. Stick to hydrophobic interaction (SPE).

Q: How do I verify if the radical is truly gone? A: For validation (non-imaging runs), use UV-Vis Spectroscopy . The Trityl radical (OX063) has a distinct absorbance peak around 460–480 nm (yellow/orange color).

  • Quick Check: If the solution is clear/colorless, >95% is removed.

  • Precise Check: Measure Absorbance at 465 nm. Compare against a standard curve.

  • Gold Standard: Room temperature EPR (Electron Paramagnetic Resonance) on the eluate.

Q: Is the radical toxic? A: Most trityl radicals (OX063) are designed to be non-toxic and are large molecules that do not cross cell membranes easily. However, for clinical or pre-clinical survival studies, removal is mandatory to meet regulatory/safety standards and to preserve the MRI signal.

Visualizing the Separation Logic

SPE_Mechanism cluster_cartridge Inside the C18 Cartridge Radical Trityl Radical (Hydrophobic) Sticks to C18 Chains Resin C18 Resin Bed Radical->Resin Binds Glycolate Sodium Glycolate (Polar) Repelled by C18 Glycolate->Resin Flows Past Output Eluate (Pure Glycolate) Resin->Output Aqueous Phase Only Input Input Mixture (Glycolate + Radical) Input->Radical Input->Glycolate

Figure 2: The "Bind-Elute" vs. "Pass-Through" mechanism. For Sodium Glycolate, we use Pass-Through: the impurity (Radical) binds, and the product flows through.

References

  • Ardenkjær-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

  • Comment, A., & Merritt, M. E. (2014). Hyperpolarized magnetic resonance as a sensitive detector of metabolic function.[1][2] Biochemistry, 53(47), 7333–7357. Link

  • Serda, M., et al. (2016).[3] EPR Imaging Spin Probe Trityl Radical OX063: A Method for Its Isolation from Animal Effluent... Chemical Research in Toxicology, 29(12), 2153–2156.[3] Link

  • Koretsky, A. P., et al. (2023). Clinically Translatable Hyperpolarized 13C Bicarbonate pH Imaging Method. ACS Sensors (Note: Describes the C18 parallel cartridge method for radical removal). Link

Sources

Resolving peak overlap in 13C-labeled glycolate spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Resolution of 13C-Labeled Glycolate Spectral Overlap

Status: Open Assigned Specialist: Senior Application Scientist, Metabolomics Division Subject: Resolving multiplet interference and chemical shift overlap in U-13C Glycolate NMR datasets.

Executive Summary

You are encountering spectral crowding in the aliphatic region (~60–65 ppm) and carbonyl region (~175–180 ppm) of your 13C-labeled glycolate spectra. This is a known artifact of Uniform (U-13C) labeling , which introduces scalar coupling (


) that splits singlet peaks into doublets (or higher multiplets), exacerbating overlap with co-metabolites like glycerol, threonine, and glucose.

This guide provides three validated workflows to resolve this issue:

  • Pulse Sequence Modification: Collapsing multiplets using Constant-Time HSQC.

  • Chemical Shift Manipulation: Exploiting the pKa of glycolate via pH titration.

  • Orthogonal Validation: Utilizing LC-MS/GC-MS when NMR resolution is physically impossible.

Module 1: The Physics of the Problem (Diagnosis)

Before applying a fix, confirm the source of your overlap. In natural abundance 13C NMR, carbon signals appear as singlets (decoupled from protons). However, in U-13C labeled samples , adjacent carbons couple to each other.

  • Glycolate Structure:

    
    
    
  • The Interference:

    • C2 (Alpha Carbon): Appears at ~63.0 ppm . Due to coupling with C1, this splits into a doublet with a

      
       of ~53 Hz. This broadens the footprint of the peak, causing it to merge with Glycerol (C1/C3 ~63 ppm)  and Glucose (C6 ~61 ppm) .
      
    • C1 (Carboxyl): Appears at ~178 ppm . Splits into a doublet. Overlaps with other organic acid carboxyls.

Diagnostic Check: If your peak looks like a "doublet" in the carbon dimension of an HSQC or in a 1D 13C spectrum, the issue is J-coupling. If it is a single broad blob, the issue is chemical shift degeneracy.

Module 2: Acquisition Solutions (Pulse Sequences)

Recommendation: Switch from standard HSQC to Constant-Time HSQC (CT-HSQC) .

Standard HSQC sequences allow J-coupling evolution during the


 (indirect dimension) delay. This results in multiplets in the F1 dimension. CT-HSQC keeps the total evolution time constant, effectively "refocusing" the 

coupling.
Protocol: Setting up CT-HSQC for U-13C Glycolate
  • Select Pulse Sequence: Use hsqcctetgpsp (Bruker) or equivalent.

  • Calculate Constant Time Delay (

    
    ): 
    
    • The delay must be set to

      
       to fully refocus the coupling.
      
    • For aliphatic-carboxyl coupling in glycolate,

      
       Hz.
      
    • 
       ms.
      
  • Acquisition:

    • Set the spectral width in F1 to cover aliphatic carbons (0–100 ppm).

    • Acquire.[1][2][3][4] The resulting spectrum will show Glycolate C2 as a singlet , significantly narrowing the peak width and revealing it from under the Glycerol/Glucose signals.

FeatureStandard HSQCConstant-Time HSQC
Signal Shape (F1) Multiplet (Doublet/Triplet)Singlet (Decoupled)
Resolution Low (Broad footprint)High (Narrow footprint)
Sensitivity HighLower (due to T2 relaxation during

)
Best For Natural AbundanceU-13C Labeled Metabolites

Module 3: Chemical Shift Manipulation (pH Titration)

If CT-HSQC does not provide enough separation (e.g., exact chemical shift overlap with Glycerol), you must exploit the chemistry of glycolate.

The Mechanism: Glycolate is an acid (pKa ~3.83). Glycerol and Glucose are non-ionic in the physiological range. By changing pH, you can move the Glycolate peak while the interferences remain stationary.

Protocol: The "pH Shift" Experiment
  • Prepare Sample A (Acidic): Adjust pH to 3.0 (below pKa).

    • Glycolate is protonated (

      
      ).
      
    • C2 Shift: ~62.5 ppm.

  • Prepare Sample B (Neutral): Adjust pH to 7.0 (above pKa).

    • Glycolate is deprotonated (

      
      ).
      
    • C2 Shift: Moves downfield to ~64-65 ppm.

  • Compare:

    • Glycerol/Glucose: Will remain at exactly the same ppm in both spectra.

    • Glycolate: Will shift significantly.

    • Action: Quantify the peak that moved.

pH_Strategy cluster_0 Sample Condition cluster_1 Spectral Response pH3 pH 3.0 (Protonated) Glyc_Acid Glycolate C2 @ ~62.5 ppm pH3->Glyc_Acid Protonation Interference Glycerol/Glucose (Stationary) pH3->Interference No Effect pH7 pH 7.0 (Deprotonated) Glyc_Base Glycolate C2 @ ~64.8 ppm pH7->Glyc_Base Deprotonation pH7->Interference No Effect Glyc_Acid->Glyc_Base Shift allows Quantification

Figure 1: Logic flow for pH-based spectral resolution. Glycolate shifts due to ionization, while neutral contaminants remain stationary.

Module 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the correct experiment for your specific overlap issue.

Troubleshooting_Logic Start Problem: Overlapping Peaks in 13C-Glycolate Spectrum Check_Label Is the sample U-13C Labeled? Start->Check_Label Yes_Label Yes (Multiplets present) Check_Label->Yes_Label No_Label No (Natural Abundance) Check_Label->No_Label CT_HSQC Solution 1: Run Constant-Time HSQC (Collapse Multiplets) Yes_Label->CT_HSQC Deconvolution Solution 3: Software Deconvolution (Chenomx/TopSpin) No_Label->Deconvolution Still_Overlap Are peaks still overlapping after CT-HSQC? CT_HSQC->Still_Overlap pH_Titration Solution 2: Perform pH Titration (Shift Glycolate away) Still_Overlap->pH_Titration Yes Still_Overlap->Deconvolution No (Resolved) Validation Final Check: Orthogonal LC-MS pH_Titration->Validation

Figure 2: Decision matrix for selecting the appropriate resolution technique based on labeling status and overlap severity.

Module 5: Orthogonal Validation (When NMR Fails)

If the matrix is too complex (e.g., cell lysate with high sugar content) and NMR resolution remains poor, you must validate using Mass Spectrometry.

Note: Glycolate is small and highly polar, making it difficult to retain on standard C18 columns.

Recommended MS Protocol:

  • Method: HILIC-MS (Hydrophilic Interaction Liquid Chromatography) or GC-MS (after derivatization).

  • Derivatization (GC-MS): Use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). This makes glycolate volatile and separates it easily from glucose derivatives.

  • Detection: MRM (Multiple Reaction Monitoring) looking for the specific mass shift of the U-13C isotope (

    
    ).
    

References

  • Clendinen, C. S., et al. (2014).[5] "13C NMR Metabolomics: Applications at Natural Abundance." Analytical Chemistry. Link

  • Biological Magnetic Resonance Bank (BMRB). "Metabolite Chemical Shift Standards." Link

  • Schmieder, P., et al. (2022). "13C-HSQC (Conventional vs Constant-time)." CUNY NMR Facility Guides. Link

  • Szyperski, T., et al. (2011). "Simultaneous Quantification and Identification of Metabolites by 2D Extrapolated Time-Zero 1H-13C HSQC." Analytical Chemistry. Link

  • Wallace, M., et al. (2018). "Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging." Analytical Chemistry. Link

Sources

Hyperpolarization Technical Support Center: [1-13C]Glycolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Polarization Levels & Troubleshooting Workflows

Core Directive & Scope

Welcome to the technical support hub for Dynamic Nuclear Polarization (DNP) of


Glycolic Acid. This guide is designed for researchers experiencing suboptimal polarization levels (<20%), rapid 

relaxation, or dissolution failures. Unlike standard pyruvate protocols, Glycolic Acid presents unique challenges due to its solid state at room temperature and specific glassing requirements.

Module 1: Sample Formulation (The Solid State)

The Foundation of Hyperpolarization The most common cause of low polarization is poor glass formation. If your sample crystallizes (turns opaque/white) upon freezing, the electrons cannot effectively transfer polarization to the


C nuclei via the Solid Effect or Thermal Mixing.
Standard Formulation Protocol

Target: 30-50% Polarization Radical: Trityl OX063 (The gold standard for carboxylates).

ComponentConcentrationRoleNotes

Glycolic Acid
4.0 M - 6.0 MTarget NucleusHigh concentration prevents crystallization.
Trityl OX063 15 mM - 18 mMElectron Source<15 mM reduces DNP efficiency; >20 mM shortens

.
Gadolinium (

)
1.0 - 1.5 mMBuildup CatalystOptional. Reduces buildup time (

) but must be chelated or removed post-dissolution.
Solvent Matrix Water : Glycerol (1:1 or 2:1)Glassing AgentPure water often crystallizes. Glycerol ensures an amorphous glass.
Troubleshooting: "My sample is opaque after freezing."

Diagnosis: Crystallization has occurred. Solution:

  • Check Glycolic Acid Purity: Impurities can nucleate crystals. Use isotope-enriched material >99%.

  • Adjust Glassing Agent: Increase the Glycerol ratio. Alternatively, add 10% DMSO, though this is less preferred for in vivo studies due to toxicity concerns.

  • Flash Freezing: Ensure the sample is inserted rapidly into the cryostat to bypass the crystallization phase.

Module 2: The DNP Process (Physics & Hardware)

The Buildup Phase Once the sample is a glass, we rely on microwave irradiation to transfer electron spin polarization to the nucleus.

Workflow Diagram: DNP Logic Flow

DNP_Workflow Start Sample Insertion Check_Glass Glass Check (Visual/NMR) Start->Check_Glass Check_Glass->Start Crystallized (Retry) MW_Sweep Microwave Freq Sweep Check_Glass->MW_Sweep Glass OK Buildup Polarization Buildup (1-3 Hours) MW_Sweep->Buildup Plateau Plateau Reached? Buildup->Plateau Plateau->Buildup No (Adjust MW) Dissolve Rapid Dissolution Plateau->Dissolve Yes

Caption: Figure 1. The critical path for DNP. Note that "Glass Check" is the primary failure point for Glycolic Acid.

FAQ: Microwave Frequency Modulation

Q: My polarization is stuck at 15%. Should I change the microwave frequency? A: Yes. The optimal DNP frequency is field-dependent (approx. 94.005 GHz at 3.35 T, but varies by cavity).

  • Action: Perform a frequency sweep. Look for the positive and negative enhancement peaks.[1] Set your irradiation frequency to the maximum positive peak.

  • Modulation: Ensure Frequency Modulation (FM) is ON . A modulation amplitude of 50-100 MHz helps cover the spectral width of the Trityl radical, recruiting more electrons for polarization transfer [1].

Module 3: Dissolution & Neutralization (The Liquid State)

The Transfer Phase This is where the "race against time" begins. Glycolic acid (


) is acidic and must be neutralized to pH 7.4-7.6 for biological safety.
The Neutralization Calculation

Failure to neutralize correctly will result in either acid burns (pH < 7) or rapid signal loss (pH > 8, where chemical exchange accelerates relaxation).

Reaction:



Buffer Recipe (Standard 5 mL Dissolution):

  • Base: NaOH (Calculate molar equivalent to Glycolic Acid + 10% excess for buffer capacity).

  • Buffer: Tris (40-50 mM final conc) to stabilize pH.

  • Chelator: EDTA (0.1 mg/mL) to bind trace paramagnetic ions (Fe, Cu) that kill

    
    .
    
Troubleshooting: "My pH is consistently too high/low."

Diagnosis: Incorrect molar mass calculation or volume error. Solution:

  • Glycolic Acid is hygroscopic. If weighing solid acid, it may contain water weight, leading to under-dosing of acid and over-shooting pH (too basic).

  • Fix: Use a precise stock solution of Glycolic Acid (e.g., 6M) and titrate a dummy sample before the DNP run to confirm the NaOH volume required.

Module 4: Quality Control & Signal Preservation

The Readout Once dissolved,


Glycolic Acid has a 

of approximately 40-60 seconds at 3T [2].
Troubleshooting Logic Tree: Low Signal

Troubleshooting Issue Problem: Low SNR in MRI Check_Solid Was Solid State Pol > 30%? Issue->Check_Solid Check_Transfer Transfer Time > 10s? Check_Solid->Check_Transfer Yes Root_Glass Root Cause: Poor Glassing or Radical Conc. Check_Solid->Root_Glass No Check_T1 Is Liquid T1 < 30s? Check_Transfer->Check_T1 No Root_Hardware Root Cause: Auto-injector or Tunneling Issue Check_Transfer->Root_Hardware Yes Root_Paramagnetic Root Cause: Paramagnetic Impurities (Fe/Gd) Check_T1->Root_Paramagnetic Yes

Caption: Figure 2. Diagnostic tree for isolating signal loss. Start at the top and follow the logic.

FAQ: T1 Relaxation

Q: Why does my signal disappear so fast compared to Pyruvate? A: Glycolic acid generally has a slightly shorter


 than Pyruvate C1. However, if it is drastically short (<30s):
  • Paramagnetic Impurities: Did you use Gadolinium? If so, did you remove it? Residual

    
     in solution acts as a relaxation sink.
    
  • Radical Filtration: Ensure the Trityl radical is filtered out or remains in the solid phase (if using specific polymer-bound radicals, though OX063 usually dissolves).

  • Field Strength:

    
     is field dependent. Transferring through low magnetic fields (stray fields) without a magnetic tunnel can cause relaxation due to coupling with scalar interactions.
    

References

  • Ardenkjaer-Larsen, J. H., et al. (2019). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS.

  • Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism with Hyperpolarized 13C MRI. Magnetic Resonance in Medicine.

  • Commentary on Glycolic Acid pH: See standard Henderson-Hasselbalch applications for buffer calculation.

  • Comparison of Radicals (Trityl vs BDPA): ResearchGate Data on DNP Profiles.

For further assistance, please contact the Applications Engineering team with your specific .log files from the polarizer.

Sources

Storage conditions to prevent degradation of 13C Sodium Glycolate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Handling to Prevent Degradation

Introduction

Welcome to the Technical Support Center. You are likely working with Sodium Glycolate (1-13C or U-13C) for high-precision metabolic flux analysis or hyperpolarized Magnetic Resonance Imaging (MRI).

Unlike bulk sodium glycolate used in industrial detergents, 13C-labeled sodium glycolate is a high-value isotopic tracer. "Degradation" in this context rarely means total chemical breakdown; rather, it refers to loss of experimental utility . This occurs through three specific vectors:

  • Hygroscopic Caking: Prevents accurate mass measurement for quantitative concentration.

  • Paramagnetic Contamination: Shortens

    
     relaxation times in hyperpolarized MRI.
    
  • Microbial Consumption: Glycolate is a prime carbon source for bacteria in aqueous solution.

This guide provides the protocols to neutralize these risks.

Module 1: Solid State Storage (The Golden Standard)

The Protocol

Upon receipt, do not simply place the bottle on a shelf. 13C Sodium Glycolate is hygroscopic .[1][2] If it absorbs atmospheric water, the molecular weight shifts, rendering your molarity calculations incorrect.

Recommended Storage Conditions:

  • Temperature: -20°C (Freezer). While chemically stable at Room Temperature (RT), -20°C inhibits microbial growth if seal integrity is compromised.

  • Atmosphere: Desiccated / Inert Gas (Argon or Nitrogen).

  • Container: Amber glass with Parafilm® seal or secondary containment.

Workflow: From Receipt to Storage

StorageWorkflow Receipt Receipt of 13C-Glycolate Inspect Visual Inspection (Check for Clumping) Receipt->Inspect Desiccate Place in Desiccator (24h @ RT) Inspect->Desiccate Remove Moisture Aliquot Aliquot under N2/Ar (Glovebox preferred) Desiccate->Aliquot Prevent Freeze/Thaw Freeze Long Term Storage (-20°C) Aliquot->Freeze

Figure 1: Optimal intake workflow to prevent moisture-induced degradation.

Module 2: Solution Preparation & Stability

The Danger Zone: Aqueous Stability

Once dissolved in water, Sodium Glycolate becomes a growth medium.

  • pH Stability: Stable between pH 4.0 – 10.0.

  • Microbial Risk: High. Unpreserved solutions at RT can degrade within 24-48 hours due to bacterial consumption.

Protocol: Hyperpolarized MRI Preparation (DNP)

For Dynamic Nuclear Polarization (DNP), purity is paramount. Even trace paramagnetic impurities (dissolved oxygen, metal ions) will destroy your hyperpolarized signal.

  • Solvent: Use high-purity, degassed buffers (e.g., HEPES/EDTA).

  • Glassing Agents: If preparing for DNP, mix with glycerol immediately.

  • Freezing: Store DNP preparations (Glycolate + Radical) at -80°C . Do not store at -20°C, as phase separation can occur, leading to radical aggregation.

Data: Storage Matrix
StateConditionShelf LifePrimary Risk
Solid Powder -20°C, Desiccated> 5 YearsMoisture Absorption (Caking)
Solid Powder Room Temp, Ambient1-2 YearsMicrobial growth (if humid)
Aqueous Sol. 4°C (Fridge)< 1 WeekBacterial Consumption
DNP Prep -80°C (w/ Radical)6 MonthsRadical degradation / Aggregation

Module 3: Troubleshooting & FAQs

Q1: The powder has formed a hard clump. Is it chemically degraded?

Diagnosis: Likely Physical Degradation (Hygroscopicity), not Chemical Decomposition.

  • The Science: Sodium glycolate absorbs water, forming a hydrate lattice. The 13C-C bond is stable, but your weighing will be inaccurate.

  • The Fix:

    • Dry the powder in a vacuum desiccator over

      
       for 48 hours.
      
    • Verify water content via NMR (check the HDO peak integral relative to the glycolate CH2 peak).

    • If drying is impossible, dissolve the entire clump in a known volume of

      
      , determine the concentration via quantitative NMR (qNMR), and use as a stock solution.
      
Q2: My 13C-NMR spectrum shows small "ghost" peaks near the main glycolate signal.

Diagnosis: Potential pH-dependent shift or Contamination .

  • The Science: Glycolate (

    
    ) exists in equilibrium between the acid and salt form. If your buffer capacity is low, atmospheric 
    
    
    
    absorption can lower pH, shifting the chemical shift slightly.
  • The Fix: Ensure your solution is buffered (e.g., Phosphate or HEPES) to pH 7.0–7.4. If peaks persist at pH 7, suspect contamination from the synthesis precursors (e.g., labeled acetate).

Q3: Can I store the reconstituted solution for next week's experiment?

Answer: No.

  • Reasoning: Even at 4°C, microbial activity can consume the glycolate, releasing 13C-Bicarbonate as a byproduct. This introduces a second metabolic peak that will confuse flux analysis.

  • Protocol: Prepare fresh. If you must store it, sterile filter (0.22 µm) into a sterile container and freeze at -20°C.

Module 4: Degradation Logic (Root Cause Analysis)

Understanding the mechanism of failure allows you to prevent it.

DegradationLogic Root 13C Sodium Glycolate Moisture Threat: Moisture Root->Moisture Oxygen Threat: Oxygen/Metals Root->Oxygen Bacteria Threat: Bacteria Root->Bacteria Hydration Hydrate Formation Moisture->Hydration T1Loss T1 Relaxation Shortening (MRI Failure) Oxygen->T1Loss Metabolism Glycolate -> Bicarbonate Bacteria->Metabolism WeighingError Mass/Conc. Error Hydration->WeighingError Impurity Spectral Artifacts Metabolism->Impurity

Figure 2: Root cause analysis of experimental failure modes.

References

  • Cambridge Isotope Laboratories. (n.d.). Sodium Glycolate Storage and Handling.[1][2][3][4][5][6][7][8][9] Retrieved from

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Sodium Glycolate-1-13C. Retrieved from

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Retrieved from

  • Milshteyn, E., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies.[10] (Applied to Glycolate context). Retrieved from

Sources

Troubleshooting LC-MS matrix effects with Glycolic Acid-13C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting LC-MS Matrix Effects with Glycolic Acid-13C Role: Senior Application Scientist Status: Operational

Diagnostic Triage: Is it Matrix Effect?

The "Hidden Danger" of Small Polar Acids

Glycolic acid (GA) is a small, highly polar molecule (


, MW 76.05). In standard Reverse Phase (C18) chromatography, it often elutes in the void volume  (

), exactly where salts, proteins, and phospholipids from the matrix (plasma/urine) elute.

This co-elution leads to Ion Suppression : Matrix components compete for charge in the Electrospray Ionization (ESI) droplet, "stealing" signal from Glycolic Acid.

Visualizing the Mechanism

The following diagram illustrates how matrix interferences (like phospholipids) suppress the ionization of Glycolic Acid when they co-elute.

MatrixEffect Sample Biological Sample (Plasma/Urine) LC LC Column (Poor Retention) Sample->LC Injection Source ESI Source (Droplet Formation) LC->Source Co-elution in Void Competition Charge Competition (Phospholipids vs GA) Source->Competition Limited Charge Detector MS Detector (Signal Loss) Competition->Detector Suppressed Signal

Figure 1: The mechanism of ion suppression where high-abundance matrix components prevent the ionization of the target analyte.

The "Golden Standard" Diagnostic Protocol

User Question: "My Glycolic Acid signal is low and variable in plasma, but fine in water. How do I confirm it's a matrix effect?"

Scientist's Answer: You must perform a Post-Column Infusion (PCI) experiment. This is the definitive test to map where suppression occurs in your chromatogram.

Protocol: Post-Column Infusion Setup
  • Setup: Connect a syringe pump containing a standard solution of Glycolic Acid (1 µg/mL in mobile phase) to the LC effluent via a T-piece before it enters the MS source.

  • Flow: Set syringe pump flow to 10-20 µL/min (LC flow remains normal, e.g., 0.3 mL/min).

  • Monitor: Tune MS to monitor GA transition (e.g., ESI- m/z 75 -> 45 or 75 -> 31).

  • Inject: Inject a blank extracted matrix (e.g., plasma processed by your current method).

  • Analyze: Watch the baseline.

    • Flat Baseline: No matrix effect.[1]

    • Dip/Drop in Baseline: Ion suppression zone.[2]

    • Peak in Baseline: Ion enhancement zone.

Result Interpretation: If the "dip" coincides with your Glycolic Acid retention time, you have a confirmed matrix effect.

The Solution: Why Glycolic Acid-13C?

User Question: "I am using Deuterated Glycolic Acid (GA-d2) as an internal standard, but my CV% is still >15%. Why?"

Scientist's Answer: Deuterated standards are often insufficient for small, polar molecules due to the Deuterium Isotope Effect .

  • The Problem: Deuterium (

    
    ) is slightly more lipophilic than Hydrogen (
    
    
    
    ). On high-efficiency columns, GA-d2 may elute slightly earlier than native GA.
  • The Consequence: If GA elutes at 1.5 min (in suppression zone) and GA-d2 elutes at 1.4 min (in a different suppression zone), the IS cannot correct the signal loss accurately.

  • The Fix: Glycolic Acid-13C (

    
    ) . Carbon-13 adds mass without changing lipophilicity. It co-elutes perfectly with the analyte, experiencing the exact same suppression.
    
Data Comparison: Deuterated vs. 13C Internal Standards
ParameterGlycolic Acid-d2 (Deuterated)Glycolic Acid-13C (Carbon-13)
Retention Time Shift Possible (-0.1 to -0.2 min)None (Perfect Co-elution)
Matrix Correction Partial (if shift occurs)Near Perfect
Cross-Talk D/H Exchange possibleStable
Typical CV% (Plasma) 10 - 20%< 5%

Method Optimization: Escaping the Void

User Question: "I confirmed suppression in the void volume. How do I move Glycolic Acid away from it?"

Scientist's Answer: Stop using C18 columns. Glycolic acid is too polar to be retained by Reverse Phase chromatography without ion-pairing reagents (which contaminate the MS). Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

Recommended HILIC Conditions
  • Column: Amide-HILIC or Polymeric HILIC (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). High pH ensures GA is fully ionized (

    
    ) and retained by mechanism.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Start High Organic (95% B) -> Ramp down to 50% B.

  • Result: GA will elute later (e.g., 3-4 mins), well separated from the early-eluting phospholipids and salts.

Advanced Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues.

Troubleshooting Start Start: High CV% or Low Sensitivity CheckRT Is Retention Time > 2 x t0? Start->CheckRT UseHILIC Switch to HILIC Column CheckRT->UseHILIC No (Elutes in Void) CheckIS Is IS Co-eluting Perfectly? CheckRT->CheckIS Yes UseHILIC->CheckIS Switch13C Switch to 13C-Glycolic Acid CheckIS->Switch13C No (RT Shift) CheckClean Sample Cleanup Method? CheckIS->CheckClean Yes Switch13C->CheckClean UseSPE Switch to MAX SPE (Remove Phospholipids) CheckClean->UseSPE Protein Precip Only Optimize Optimize MRM Transitions (75 -> 31) CheckClean->Optimize Already using SPE

Figure 2: Troubleshooting logic flow for stabilizing Glycolic Acid analysis.

FAQ: Specific Technical Issues

Q: What are the best MRM transitions for Glycolic Acid?

  • A: In Negative Mode ESI (

    
    ):
    
    • Analyte (GA):

      
       75 
      
      
      
      45 (Formate) or 75
      
      
      31 (Decarboxylated fragment).
    • Internal Standard (

      
      -GA): 
      
      
      
      77
      
      
      47 (assuming uniform labeling).
    • Note: Due to low mass, ensure your collision gas pressure is optimized to prevent total signal loss.

Q: How do I remove phospholipids if I can't afford SPE?

  • A: Use a Phospholipid Removal Plate (e.g., HybridSPE or Ostro). These are flow-through plates that selectively trap phospholipids (m/z 184 precursors) while letting small acids pass through. This is cheaper than SPE but cleaner than Protein Precipitation.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Jian, W., et al. (2010). Evaluation of matrix effects in LC-MS/MS bioanalysis: A review. Journal of Chromatography B.

  • Matrix Effects in LC-MS/MS. (2024). Chromatography Online. Techniques for phospholipid removal and assessment of ion suppression.

Sources

Technical Support Center: Purification of Commercial Glycolic Acid-13C Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Glycolic Acid-13C Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who require high-purity, isotopically labeled material for their experiments. Commercial availability does not always guarantee the requisite purity for sensitive applications, and this resource provides in-depth troubleshooting and practical guidance for common purification challenges.

Introduction to Purity Challenges

This compound, while chemically simple, presents unique purification challenges. Its high polarity and hygroscopic nature mean it readily absorbs atmospheric moisture, which can complicate handling and analysis.[1] Furthermore, impurities can arise from the synthetic route used for the ¹³C labeling, which may differ from standard bulk synthesis. Common impurities can include residual inorganic salts (e.g., sodium chloride), unreacted starting materials, or side-products like methoxyacetic acid or formaldehyde.[2]

The isotopic label itself (¹³C) does not significantly alter the chemical properties relevant to purification (solubility, pKa). However, the high value of the material and the often small quantities handled demand efficient, high-yield purification methods. This guide will walk you through the decision-making process and troubleshooting for the most common and effective purification techniques.

Purification Strategy Workflow

Before embarking on any purification, a logical workflow should be established to maximize efficiency and minimize loss of valuable material. The first step is always to assess the purity of the commercial lot.

PurificationWorkflow cluster_purification Purification Options start Commercial Glycolic Acid-13C Sodium Salt assess Purity Assessment (e.g., qNMR, HPLC-MS) start->assess Initial Analysis decision Is Purity Acceptable for Application? assess->decision end_ok Store Properly & Use decision->end_ok Yes recryst Recrystallization decision->recryst No (Minor Impurities) iex Ion-Exchange Chromatography (IEX) decision->iex No (Ionic Impurities) hplc Preparative HPLC decision->hplc No (Highest Purity Needed) validate Validate Purity of Fractions recryst->validate iex->validate hplc->validate pool Pool Pure Fractions & Remove Solvent validate->pool Purity Confirmed end_purified Store Purified Product & Use pool->end_purified

Caption: General workflow for assessing and purifying commercial this compound.

Section 1: Initial Purity Assessment & Impurity Identification

Q1: How do I determine if my commercial this compound requires purification?

A1: You must first assess its purity using high-resolution analytical techniques. The Certificate of Analysis (CoA) provided by the supplier is a starting point, but independent verification is crucial.

  • Quantitative NMR (qNMR): This is the gold standard. Using a certified internal standard, you can determine the absolute purity of your compound. ¹H-NMR and ¹³C-NMR will also reveal the presence of proton- or carbon-containing impurities.

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can separate the main compound from impurities and provide mass information for tentative identification. A hydrophilic interaction chromatography (HILIC) column is often suitable for retaining and separating this very polar analyte.[3]

  • Ion Chromatography (IC): If you suspect inorganic salt impurities (e.g., chloride, sulfate), IC is a highly sensitive method for their quantification.[4][5]

Actionable Insight: If your analysis shows purity below your experimental requirements (e.g., <98% chemical purity) or the presence of interfering impurities, purification is necessary.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first and most cost-effective method for removing soluble impurities from a solid compound.[6][7] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.[8]

Q2: My this compound is a white powder. What is a good starting solvent for recrystallization?

A2: this compound is a highly polar organic salt. The ideal solvent is one in which the salt is highly soluble at high temperatures but sparingly soluble at low temperatures.[8]

  • Primary Recommendation: Hot, aqueous ethanol or methanol. Start with a high concentration of alcohol (e.g., 95% ethanol) and add a minimal amount of hot water dropwise only if needed to achieve dissolution. One source suggests precipitating sodium glycolate from an aqueous solution by adding ethanol.[9]

  • Causality: The alcohol acts as the primary solvent system where solubility is temperature-dependent, while the small amount of water helps dissolve the highly polar salt. Upon cooling, the solubility in the alcohol-rich mixture drops sharply, promoting crystallization. Many common inorganic salt impurities (like NaCl) are much less soluble in ethanol than in water, allowing them to be removed by hot filtration if necessary.[10]

Q3: I dissolved my salt in a hot solvent, but upon cooling, it "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional solvent. This reduces the concentration slightly, preventing premature precipitation.

    • Cool the solution much more slowly. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slower cooling provides the necessary time for an ordered crystal lattice to form.[8]

    • Scratch the inner surface of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • "Seed" the solution. Add a single, tiny crystal of pure product (if available) to induce crystallization.[8]

Q4: My yield after recrystallization is very low. How can I improve it?

A4: Low yield is a common issue and can be attributed to several factors.[6]

  • Using too much solvent: The most common cause. The goal is to create a saturated solution at the boiling point of the solvent.[7] Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Cooling for too short a time: Ensure the solution has reached its minimum temperature (e.g., in an ice bath) and has been held there long enough for crystallization to complete (e.g., 30-60 minutes).

  • Washing with the wrong solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[6] Using room-temperature solvent will redissolve a significant portion of your product.

Parameter Problem Solution
Solvent Volume Too much solvent usedUse the minimum amount of hot solvent to dissolve the compound.
Cooling Rate Cooled too quicklyAllow to cool slowly to room temperature before placing in an ice bath.
Crystal Washing Washed with warm solventWash collected crystals with a minimal amount of ice-cold solvent.
Product Loss Premature crystallizationPre-heat the funnel and filter paper during hot filtration to prevent clogging.

Section 3: Troubleshooting Purification by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating molecules based on their net charge.[11] It is particularly useful for removing charged impurities (like other organic acids or inorganic salts) from the glycolate salt.[12]

IEX_Workflow start Dissolved Sample (Glycolate⁻, Na⁺, Impurity⁻) column Anion Exchange Column (Positively Charged Resin) start->column Load Sample bind Glycolate⁻ & Impurity⁻ bind to resin. Na⁺ and neutral impurities flow through. column->bind wash Wash with Low-Salt Buffer bind->wash Step 1 elute Elute with High-Salt Gradient (e.g., NaCl or NaHCO₃) wash->elute Step 2 collect Collect Fractions elute->collect Step 3

Sources

Validation & Comparative

The Tracer Dilemma: Precision vs. Sensitivity in Glycolate Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Glycolic Acid-13C Sodium Salt vs. 14C Radiolabels for Drug Development Content Type: Technical Comparison Guide

Executive Summary

In the development of dermatological therapeutics and metabolic modulators for conditions like Primary Hyperoxaluria, the choice between This compound (stable isotope) and 14C-Glycolic Acid (radioisotope) is not merely a matter of preference—it is a strategic decision dictated by the stage of development and the specific data required.

  • Choose 13C-Glycolate when you need mechanistic resolution . It allows for the precise mapping of carbon atom transitions (isotopomers) in metabolic flux analysis (MFA), essential for understanding pathway bottlenecks without radiation hazards.

  • Choose 14C-Glycolate when you need quantification sensitivity and mass balance . It remains the regulatory gold standard for ADME (Absorption, Distribution, Metabolism, Excretion) studies, particularly for determining total percutaneous absorption and excretion rates where detection limits must reach femtomolar levels.

Part 1: Technical Fundamentals & Comparative Analysis

The Physics of Detection

The fundamental difference lies in how the label is "seen" by the detector.

  • 13C (Stable Isotope): Increases the mass of the molecule by 1 Da per labeled carbon. Detected via Mass Spectrometry (MS) or NMR .[1][2] The signal is the mass shift.

  • 14C (Radioisotope): Unstable nucleus that undergoes beta-decay (

    
     years). Detected via Liquid Scintillation Counting (LSC)  or Accelerator Mass Spectrometry (AMS) . The signal is the emitted energy or direct atom counting (AMS).
    
Performance Metrics Matrix
FeatureThis compound14C-Glycolic Acid
Primary Detection GC-MS, LC-MS/MS, NMRLSC, AMS, Autoradiography
Sensitivity Limit ~Nanomolar (MS) to Micromolar (NMR)~Attomolar (AMS) to Femtomolar (LSC)
Information Output Structural: Distinguishes isotopomers (e.g., M+1 vs M+2); tracks specific carbon positions.[3][4]Quantitative: Measures total drug-related material. Structural info requires co-chromatography.
Safety profile Benign: No radiation.[1] Safe for all clinical phases (pediatric/pregnancy).Hazardous: Requires radiation safety officer (RSO), controlled disposal, and shielding.
Regulatory Role Biomarker validation, Metabolic Flux Analysis (MFA).Mandatory for Phase I ADME (Mass Balance) & QWBA (Tissue Distribution).
Cost Driver Instrumentation (High-res MS is expensive).Synthesis & Disposal (Radioactive waste is costly).

Part 2: Deep Dive – this compound

Best For: Metabolic Flux Analysis (MFA) & Mechanistic Elucidation

Why the Sodium Salt?

Glycolic acid (


) is acidic. In physiological buffers (pH 7.4), it exists primarily as the glycolate anion. Using the Sodium Salt  form ensures:
  • Solubility: Immediate dissolution in aqueous cell culture media or infusion buffers.

  • pH Stability: Prevents acidification of the local cellular environment, which could artificially alter metabolic rates (e.g., glycolysis inhibition).

Application Focus: Hyperoxaluria Research

In Primary Hyperoxaluria (PH), the liver fails to detoxify glyoxylate, leading to oxalate stones.[5] Researchers use 13C-Glycolate to trace the flux through Glycolate Oxidase (GO) and Alanine-Glycolate Aminotransferase (AGT).

Protocol A: 13C-Metabolic Flux Analysis (MFA) in Hepatocytes

Objective: Determine the conversion rate of Glycolate to Oxalate vs. Glycine.

  • Cell Seeding: Seed primary human hepatocytes in 6-well plates. Acclimate for 24h.

  • Tracer Introduction: Replace media with glucose-free, buffered medium containing 2 mM [1,2-13C2] Glycolic Acid Sodium Salt .

    • Note: Using uniformly labeled (U-13C) glycolate allows tracking of both carbons.

  • Incubation: Incubate for 0, 2, 4, and 8 hours to achieve isotopic steady state.

  • Quenching: Rapidly wash cells with ice-cold saline; quench metabolism with -80°C 80% Methanol.

  • Derivatization:

    • Lyophilize supernatant.

    • Add MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to derivatize carboxyl and hydroxyl groups.

    • Incubate at 60°C for 1 hour.

  • GC-MS Analysis:

    • Inject into GC-MS (e.g., Agilent DB-5MS column).[6]

    • Monitor ions for Glycolate (2TBDMS), Glyoxylate (1TBDMS), and Oxalate (2TBDMS).

    • Data Analysis: Calculate Mass Isotopomer Distribution (MID). An increase in M+2 Oxalate confirms direct conversion from 13C-Glycolate.

Part 3: Deep Dive – 14C-Glycolic Acid

Best For: Percutaneous Absorption & Mass Balance

Application Focus: Dermatological Safety (OECD 428)

Glycolic acid is a common cosmetic exfoliant. Regulatory agencies (FDA/EMA) require data on how much enters the systemic circulation to assess renal toxicity risks. 14C is required here because the systemic levels are often too low for MS detection against the high background of endogenous glycolate.

Protocol B: In Vitro Permeation Study (Franz Diffusion Cell)

Objective: Quantify total absorption of Glycolic Acid through human skin.

  • Skin Preparation: Mount dermatomed human cadaver skin (thickness ~400 µm) on Franz diffusion cells.

  • Receptor Fluid: Fill the receptor chamber with PBS (pH 7.4). Maintain at 32°C (skin surface temperature).

  • Dose Application: Apply 14C-Glycolic Acid (spiked into the final formulation, e.g., a cream) at a specific activity of ~1 µCi/dose.

  • Sampling: Withdraw receptor fluid aliquots at 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh buffer.

  • Mass Balance (The Critical Step):

    • At 24h, wash the skin surface (unabsorbed dose).[7]

    • Tape-strip the Stratum Corneum (10-15 strips).

    • Solubilize the remaining epidermis/dermis in tissue solubilizer (e.g., Solvable™).

  • Detection: Add Liquid Scintillation Cocktail to all samples (receptor fluid, tape strips, skin digest) and count on a Beta Counter.

  • Self-Validation: Total recovery (Wash + Skin + Receptor) must be 100% ± 10%. If <90%, the study is invalid (loss of volatile 14C or experimental error).

Part 4: Visualization & Logic

Pathway Diagram: The Fate of Glycolate

This diagram illustrates the metabolic divergence that 13C-MFA seeks to quantify.

GlycolateMetabolism Glycolate Glycolate (13C Tracer) Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase (GO) [Peroxisome] Oxalate Oxalate (Toxic End Product) Glyoxylate->Oxalate LDH / GO (Pathological) Glycine Glycine (Detoxification) Glyoxylate->Glycine AGT (Therapeutic Target) Pyruvate Pyruvate Glycine->Pyruvate Serine Dehydratase

Caption: Figure 1.[5] Metabolic fate of Glycolate. 13C-labeling allows researchers to quantify the split ratio between detoxification (Green path) and toxicity (Red path).

Decision Matrix: Selecting the Right Tracer

DecisionMatrix Start Start: Define Study Goal Q1 Is the goal Mass Balance / ADME (Regulatory Submission)? Start->Q1 Q2 Is the goal Pathway Elucidation or Flux Analysis? Q1->Q2 No Res14C Select 14C-Glycolic Acid (High Sensitivity, Total Quant) Q1->Res14C Yes Q2->Res14C No (e.g. Ultra-low conc. detection only) Res13C Select 13C-Glycolic Acid Na+ Salt (High Resolution, Isotopomers) Q2->Res13C Yes

Caption: Figure 2. Decision tree for tracer selection based on experimental objectives (Regulatory vs. Mechanistic).

References

  • Shimadzu Corporation. (2025).[6] Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from

  • National Institutes of Health (NIH). (2024). Human glyoxylate metabolism revisited: New insights pointing to multi‐organ involvement. PMC10695421. Retrieved from

  • BenchChem. (2025).[1] A Head-to-Head Comparison of 13C and 14C as Metabolic Tracers. Retrieved from

  • Kraeling, M. E., & Bronaugh, R. L. (1997). In vitro percutaneous absorption of alpha-hydroxy acids in human skin. Journal of Society of Cosmetic Chemists. Retrieved from

  • Moravek, Inc. (2025). C14 Radiolabeling: What You Need to Know. Retrieved from

Sources

Comparative Guide: Analytical Modalities for 13C Glycolate Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA) and photorespiration studies, Uniformly Labeled 13C Glycolate (U-13C Glycolate) serves as a critical tracer. However, the integrity of downstream data—such as TCA cycle anaplerosis or glyoxylate shunt activity—relies entirely on the purity and isotopic enrichment of the starting material.

Reliance on a single analytical modality is a common failure point in experimental design. Mass Spectrometry (MS) offers exquisite sensitivity for isotopologue distribution but often fails to distinguish structural isomers. Nuclear Magnetic Resonance (NMR) provides absolute structural certainty and positional isotopomer analysis but suffers from lower sensitivity.

This guide outlines a dual-modality cross-validation protocol , demonstrating why integrating NMR and MS data is the only authoritative method to validate 13C Glycolate quality prior to flux experiments.

Part 1: The Physics of Detection (Method Comparison)

To understand why cross-validation is necessary, we must first compare what each instrument "sees" when analyzing a sample of U-13C Glycolate (


).
FeatureNuclear Magnetic Resonance (13C-NMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Detection Magnetic environment of specific nuclei.Mass-to-charge ratio (

) of ionized fragments.
What it Validates Positional Purity: Confirms the label is exactly where claimed (C1 vs. C2).Isotopic Enrichment: Calculates the precise % of molecules labeled (

vs

).
Blind Spot Sensitivity: Minor isotopologues (<1%) are lost in noise; requires high concentration.Isomerism: Cannot easily distinguish

-Glycolate from isobaric impurities (e.g.,

-Acetic Acid derivatives) without perfect chromatographic separation.
Key Data Output Chemical Shift (

) & J-Coupling constants (

).
Mass Isotopomer Distribution (MID).
Critical Failure A sample may be 99% pure by NMR but only 50% enriched (invisible to 13C-NMR without 1H quantification).A sample may be 99% enriched but chemically impure (e.g., labeled degradation products).

Part 2: Experimental Workflows

The following protocols are designed to be self-validating . If the data from Protocol A (NMR) does not mechanistically align with Protocol B (MS), the material is unsuitable for MFA.

Workflow Visualization

The following diagram illustrates the parallel validation logic required for high-stakes metabolic studies.

G cluster_NMR Pathway A: Structural Validation (NMR) cluster_MS Pathway B: Enrichment Validation (GC-MS) Sample 13C Glycolate Sample Prep_NMR Dissolve in D2O + DSS Std Sample->Prep_NMR Prep_MS Derivatize (MTBSTFA) -> TBDMS-Glycolate Sample->Prep_MS Acq_NMR Acquire 13C-NMR (decoupled & coupled) Prep_NMR->Acq_NMR Data_NMR Analyze J-Coupling (1Jcc ~55Hz) Acq_NMR->Data_NMR Comparison CROSS-VALIDATION POINT Do J-coupling and Mass Shift agree? Data_NMR->Comparison Acq_MS GC-EI-MS Acquisition (SIM Mode) Prep_MS->Acq_MS Data_MS Analyze M+2 Shift (m/z 247 -> 249) Acq_MS->Data_MS Data_MS->Comparison Result_Pass PASS: Validated for MFA Comparison->Result_Pass Yes Result_Fail FAIL: Impurity/Degradation Comparison->Result_Fail No

Figure 1: Parallel analytical workflow for validating isotopic tracers. Blue represents the sample, Yellow the NMR pathway, Red the MS pathway, and Green the synthesis/decision point.

Protocol A: NMR Structural Validation

Objective: Confirm the carbon backbone integrity and label positioning.

  • Sample Preparation:

    • Dissolve 10-15 mg of U-13C Glycolate in 600 µL of Deuterium Oxide (

      
      ).
      
    • Add 5 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (

      
       ppm).
      
    • Note: Avoid acidic pH if possible to prevent rapid proton exchange on the hydroxyl group, though D2O exchange is inevitable for the -OH proton.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to simplify the spectrum to singlets/doublets.

    • Scans: 256 (Due to high enrichment, fewer scans are needed than natural abundance).

    • Delay (D1): >5 seconds (Carboxyl carbons relax slowly; insufficient delay underestimates C1 integration).

  • Data Interpretation (The "Fingerprint"):

    • Chemical Shifts:

      • C1 (Carboxyl): Expect a peak at ~176.5 ppm .

      • C2 (Alpha-Carbon): Expect a peak at ~61.2 ppm .

    • Coupling (

      
      ): 
      
      • Because the sample is Uniformly Labeled (

        
        ), C1 and C2 are adjacent 13C nuclei.
        
      • You will not see singlets. You will see doublets for both peaks.

      • Coupling Constant: The distance between the doublet legs should be approximately 55-60 Hz .

    • Validation Check: If you see a singlet at 176 ppm, your sample is mixed with singly labeled

      
      , not Uniformly labeled.
      
Protocol B: MS Isotopic Enrichment

Objective: Quantify the total isotopic enrichment (Atom % Excess).

  • Derivatization (TBDMS Method):

    • Glycolate is non-volatile and requires derivatization. The tert-butyldimethylsilyl (TBDMS) derivative is preferred over TMS for stability.

    • React 50 µg dry sample with 50 µL MTBSTFA + 1% TBDMSCl in pyridine (60°C, 30 min).

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent (30m).

    • Ionization: Electron Impact (EI), 70 eV.

    • Scan Mode: SIM (Selected Ion Monitoring) for higher sensitivity, or Full Scan (m/z 50-500) for impurity profiling.

  • Data Interpretation (The Mass Shift):

    • Target Fragment: The dominant fragment for TBDMS-Glycolate (

      
      ) arises from the loss of a tert-butyl group (
      
      
      
      ).
    • Unlabeled Standard (

      
      ): 
      
      
      
      .
    • U-13C Glycolate (

      
      ):  Since both carbons are labeled, the mass shifts by exactly +2 Da.
      
    • Target Peak:

      
       .
      
    • Calculation:

      
      
      (Note: Area 248 represents singly labeled impurities).
      

Part 3: Cross-Validation & Troubleshooting

The power of this guide lies in the discrepancies . Here is how to interpret conflicting data:

Scenario 1: The "False Positive" MS
  • Observation: GC-MS shows 99% enrichment at

    
    . NMR shows multiple peaks in the carboxyl region (170-180 ppm).
    
  • Diagnosis: The sample contains isobaric impurities or degradation products (e.g., labeled acetate or glyoxylate derivatives) that derivatize similarly but have distinct nuclear environments.

Scenario 2: The "Decoupling" Error
  • Observation: NMR shows clean peaks at 176 ppm and 61 ppm, but they are singlets, not doublets. MS shows a mix of

    
     and 
    
    
    
    .
  • Diagnosis: The sample is a physical mixture of

    
     and 
    
    
    
    glycolate, not a uniformly labeled molecule (
    
    
    ). The carbons are not bonded to each other in the same molecule (no J-coupling).
Scenario 3: The "Gold Standard"
  • Observation:

    • NMR: Two clear doublets (

      
      ) at 176 ppm and 61 ppm. No other peaks >1%.
      
    • MS: Dominant peak at

      
       (>99% of total ion count for the fragment).
      

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Glycolic acid, 2TBDMS derivative - Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Antoniewicz, M. R. (2018).[2] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. Retrieved from [Link]

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4, 878–892. Retrieved from [Link]

Sources

A Comparative Guide to Perfusion Markers: Evaluating Accuracy from Established Tracers to Novel 13C-Labeled Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Perfusion Imaging

In both preclinical research and clinical practice, the ability to accurately measure tissue perfusion—the passage of blood through the circulatory system of an organ or a tissue—is paramount. Perfusion is a fundamental physiological parameter that provides a direct window into tissue viability, function, and pathology. From diagnosing coronary artery disease and managing acute stroke to characterizing tumor microenvironments and guiding drug development, robust perfusion measurement informs critical decisions.

This guide addresses the accuracy of various perfusion markers, prompted by interest in novel agents such as Glycolic Acid-13C. It is crucial to clarify at the outset that while 13C-labeled molecules are powerful tools for probing cellular metabolism, the use of Glycolic Acid-13C specifically as a perfusion marker is not established in the current scientific literature. Its documented application lies in tracing metabolic pathways.[1] Therefore, this guide will provide a comprehensive comparison of the gold-standard and emerging techniques for quantifying perfusion, and correctly contextualize the role of 13C-labeled tracers, like Glycolic Acid-13C and hyperpolarized [1-13C]pyruvate, as probes of cellular metabolism, a process intrinsically linked to, yet distinct from, blood flow.

Section 1: The Landscape of 13C-Labeled Tracers: Metabolism, Not Perfusion

The use of stable, non-radioactive isotopes like Carbon-13 (¹³C) has revolutionized our ability to track the fate of molecules in biological systems.[2][3] By replacing a standard ¹²C atom with a ¹³C atom, researchers can follow a labeled substrate through complex biochemical reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

Glycolic Acid-13C: A Tracer for Metabolic Disease

Glycolic Acid-13C is a valuable tool for metabolic flux analysis. Its primary application is to trace the metabolic fate of glycolate, a two-carbon metabolite. In mammals, glycolic acid is a precursor to oxalate, and its metabolism is of significant interest in understanding disorders like primary hyperoxaluria. The principal metabolic pathway involves the oxidation of glycolic acid to glyoxylic acid, which can then be converted to oxalate, glycine, or formate.[1] Using Glycolic Acid-13C allows researchers to quantify the flux through these specific pathways, offering insights into disease mechanisms and potential therapeutic targets.

cluster_glycolysis Cellular Environment GA Glycolic Acid-13C (External Tracer) GlyoxA Glyoxylic Acid-13C GA->GlyoxA Oxidation (Glycolic Acid Oxidase) Oxalate Oxalate-13C GlyoxA->Oxalate Further Metabolism Glycine Glycine-13C GlyoxA->Glycine Further Metabolism

Caption: Metabolic pathway of Glycolic Acid-13C.

Hyperpolarized ¹³C MRI: Real-Time Metabolic Imaging

A limitation of conventional ¹³C spectroscopy is its low signal-to-noise ratio. Hyperpolarization is a groundbreaking technique that can increase the ¹³C MR signal by several orders of magnitude (over 10,000-fold), enabling real-time, in-vivo imaging of metabolic processes.[4][5][6]

The most widely studied hyperpolarized agent is [1-¹³C]pyruvate . Pyruvate is a key product of glycolysis. In many cancer cells, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), leading to increased conversion of pyruvate to lactate.[7] By injecting hyperpolarized [1-¹³C]pyruvate and imaging the subsequent appearance of [1-¹³C]lactate, researchers can non-invasively map tumor aggressiveness and assess early response to therapy.[4][7]

While the delivery of the hyperpolarized pyruvate to the tissue is dependent on perfusion, the primary measurement is the rate of metabolic conversion (e.g., pyruvate to lactate), not perfusion itself. However, the field is expanding, with agents like hyperpolarized [¹³C]urea being investigated specifically for perfusion imaging.[4][8]

Section 2: A Comparative Analysis of Established Perfusion Markers

True perfusion imaging relies on tracers and techniques designed to quantify blood flow, typically in units of milliliters of blood per gram of tissue per minute (mL/g/min). The most validated and widely used techniques fall under three main modalities: Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Computed Tomography (CT).

Positron Emission Tomography (PET): The Quantitative Gold Standard

PET imaging offers high sensitivity and the ability to perform true quantification of physiological processes, including blood flow.

  • [¹⁵O]Water: Widely regarded as the gold standard for noninvasive quantification of myocardial blood flow (MBF).[9] Water is a freely diffusible, metabolically inert tracer that rapidly equilibrates between blood and tissue. Its uptake is therefore directly proportional to blood flow. The primary drawback is the extremely short half-life of ¹⁵O (~2 minutes), which necessitates an on-site cyclotron for production.[10] Studies have shown that MBF measured by [¹⁵O]Water PET accurately detects hemodynamically significant coronary artery disease as defined by the invasive reference standard, fractional flow reserve (FFR).[11]

  • [¹³N]Ammonia: This tracer has a high first-pass extraction by the myocardium and becomes metabolically trapped after being incorporated into the glutamine pool.[12] This property results in excellent image quality. [¹³N]Ammonia PET has demonstrated high diagnostic accuracy, with reported sensitivity and specificity of 90% for detecting obstructive coronary artery disease.[13] Adding quantitative Myocardial Flow Reserve (MFR) data from [¹³N]Ammonia scans significantly improves diagnostic accuracy.[14] Like [¹⁵O]Water, its short half-life (~10 minutes) requires a nearby cyclotron.

  • [⁸²Rb]Rubidium Chloride: As a potassium analog, ⁸²Rb is taken up by the Na+/K+ ATPase pump in viable myocardial cells. Its major advantage is its availability from a portable strontium-82/rubidium-82 generator system, obviating the need for a cyclotron and making it far more accessible.[15] PET perfusion with ⁸²Rb has shown high diagnostic accuracy, with reported sensitivity and specificity of 91% and 89%, respectively.[16] A limitation is the high positron energy of ⁸²Rb, which results in slightly lower spatial resolution compared to ¹⁸F- or ¹³N-based tracers.[10]

Magnetic Resonance Imaging (MRI): Radiation-Free Perfusion Assessment

MRI offers excellent soft-tissue contrast and the ability to assess perfusion without ionizing radiation.

  • Arterial Spin Labeling (ASL): ASL is a completely non-invasive technique that uses magnetically labeled arterial blood water as an endogenous tracer.[17][18] By acquiring a "labeled" image and a "control" image, a perfusion-weighted image can be generated and cerebral blood flow (CBF) can be quantified. ASL is particularly attractive for studies involving children or patients requiring repeated follow-up scans.[18] While its diagnostic quality is high, its primary limitations are a lower signal-to-noise ratio compared to contrast-based methods and longer acquisition times.[19]

  • Dynamic Contrast-Enhanced (DCE) MRI: This technique involves the intravenous injection of a gadolinium-based contrast agent and rapid, repeated imaging of the tissue of interest. By analyzing the signal intensity changes as the contrast agent passes through the tissue, parameters related to perfusion, vessel permeability, and blood volume can be calculated.

Computed Tomography (CT): Rapid Perfusion for Acute Care

CT perfusion is a fast and widely available technique, making it indispensable in acute settings, particularly for stroke.

  • CT Perfusion (CTP): CTP involves the administration of an iodinated contrast bolus during rapid CT scanning. The resulting data can be processed to generate quantitative maps of cerebral blood flow (CBF), cerebral blood volume (CBV), and mean transit time (MTT). This information is critical for identifying the ischemic core (infarcted tissue) and the penumbra (tissue at risk but salvageable) in acute stroke patients, thereby guiding reperfusion therapies.[20] Meta-analyses have shown CTP to have high accuracy, with a pooled sensitivity of 82% and a pooled specificity of 96% for detecting acute ischemic stroke.[21][22]

Section 3: Data-Driven Comparison of Perfusion Markers

The choice of a perfusion marker is a trade-off between accuracy, availability, safety, and the specific research or clinical question being addressed.

Marker/TechniqueModalityMechanism of ActionQuantitative?Typical Accuracy (Sensitivity/Specificity)Invasiveness / SafetyPracticality & Availability
[¹⁵O]Water PETFreely diffusible, inert tracerYes (Gold Standard)Excellent agreement with FFR[11]Ionizing radiation (~0.8 mSv per study)[9]Requires on-site cyclotron; complex protocol.
[¹³N]Ammonia PETMetabolically trapped (glutamine synthesis)YesHigh (90% / 90% for CAD)[13]Ionizing radiation (~2.0-4.0 mSv)Requires on-site/nearby cyclotron.
[⁸²Rb]Chloride PETPotassium analog (Na+/K+ pump)YesHigh (91% / 89% for CAD)[16]Ionizing radiation (~1.9-3.8 mSv)Generator-based; widely available but costly.
ASL MRIEndogenous magnetic labeling of bloodYesGood agreement with DSC-MRI[19]Non-invasive; no radiation or contrast.Widely available on modern MRI scanners.
DCE MRIExogenous Gadolinium contrast agentSemi-QuantitativeVaries by applicationRequires GBCA injection.Widely available.
CT Perfusion CTExogenous Iodinated contrast agentYesHigh (82% / 96% for stroke)[21][22]Ionizing radiation + iodinated contrast.Very fast and widely available in hospitals.
Glycolic Acid-¹³C MRS/MRIMetabolic tracerNo (for perfusion)N/A (not a perfusion marker)Non-radioactive stable isotope.Primarily a research tool.
Hyperpolarized ¹³C MRIMetabolic tracerNo (for perfusion)N/A (not a perfusion marker)Non-radioactive; requires specialized equipment.Highly specialized research centers.

Section 4: Experimental Methodologies

To ensure trustworthiness and reproducibility, protocols must be meticulously described. Below are representative, detailed workflows for two key perfusion techniques.

Protocol 1: Quantitative Myocardial Perfusion with [¹⁵O]Water PET/CT

This protocol outlines the gold-standard method for quantifying myocardial blood flow (MBF).

  • Patient Preparation:

    • Patient must be fasting for at least 6 hours.

    • Abstain from caffeine for at least 12 hours.

    • An intravenous line is placed in each arm (one for tracer injection, one for blood sampling if required).

    • Patient is positioned supine in the PET/CT scanner.

  • Rest Scan Acquisition:

    • A low-dose CT scan is performed for attenuation correction.

    • A bolus of ~370 MBq of [¹⁵O]H₂O is injected intravenously over ~5 seconds, followed by a 35 mL saline flush.[23]

    • Simultaneously with the injection, a dynamic 4- to 6-minute PET scan is initiated.[23][24]

  • Stress Scan Acquisition:

    • After a 10-minute waiting period for radioactive decay, a pharmacological stress agent (e.g., adenosine at 140 µg/kg/min) is infused.[9]

    • At peak stress, a second bolus of ~370 MBq of [¹⁵O]H₂O is injected.

    • A second dynamic 4- to 6-minute PET scan is acquired.

  • Data Analysis:

    • Dynamic PET images are reconstructed.

    • Time-activity curves are generated for the myocardial tissue (from the PET data) and the arterial blood pool (input function).

    • Using kinetic modeling, quantitative MBF (in mL/g/min) is calculated for both rest and stress conditions.

    • Myocardial Flow Reserve (MFR) is calculated as the ratio of stress MBF to rest MBF.

Prep Patient Preparation (Fasting, IV access) Position Position Patient in PET/CT Prep->Position CT_AC Low-Dose CT Scan (for Attenuation Correction) Position->CT_AC Rest_Inject Inject [15O]Water (Rest) CT_AC->Rest_Inject Rest_Scan Dynamic PET Scan (4-6 min) Rest_Inject->Rest_Scan Wait Wait 10 min (for decay) Rest_Scan->Wait Stress Induce Pharmacological Stress (e.g., Adenosine) Wait->Stress Stress_Inject Inject [15O]Water (Stress) Stress->Stress_Inject Stress_Scan Dynamic PET Scan (4-6 min) Stress_Inject->Stress_Scan Analysis Data Reconstruction & Kinetic Modeling (Calculate MBF, MFR) Stress_Scan->Analysis

Caption: Experimental workflow for a quantitative PET perfusion study.

Protocol 2: CT Perfusion of the Head for Acute Stroke

This protocol is optimized for speed and diagnostic yield in an emergency setting.

  • Patient Preparation:

    • Rapid clinical assessment (e.g., NIH Stroke Scale).

    • Establish secure intravenous access (18-20 gauge catheter recommended).

    • Patient is positioned supine on the CT table with the head immobilized.

  • Scan Acquisition:

    • An initial non-contrast head CT is performed to rule out hemorrhage.

    • The perfusion imaging slab (typically 8-12 cm) is positioned to cover the basal ganglia and major vascular territories.

    • A power injector is used to administer a 40-50 mL bolus of iodinated contrast agent at a high rate (5-7 mL/sec).

    • Cine (dynamic) scanning begins simultaneously with or shortly after the contrast injection, acquiring images of the same slab every 1-2 seconds for a total of 45-60 seconds.

  • Post-Processing and Analysis:

    • The dynamic source images are processed using specialized software.

    • An arterial input function (AIF) and venous output function (VOF) are selected by the operator.

    • The software applies deconvolution algorithms to generate quantitative color maps of:

      • Cerebral Blood Flow (CBF)

      • Cerebral Blood Volume (CBV)

      • Mean Transit Time (MTT) or Time to Peak (TTP)

    • These maps are analyzed to identify regions of mismatch between CBV and CBF, indicating the ischemic penumbra.

Section 5: Decision Framework for Selecting a Perfusion Marker

Choosing the right technique requires a logical approach based on the specific needs of the study or clinical scenario.

end_node end_node start Start: Need Perfusion Data q1 Absolute Quantification Required? start->q1 q2 Radiation Concern? q1->q2 No (Relative Perfusion OK) q4 Cyclotron Available? q1->q4 Yes q3 Acute / Emergency Setting? q2->q3 Yes (MRI) ctp Consider CT Perfusion q2->ctp No (CT) dce Consider DCE-MRI q3->dce No asl Consider ASL-MRI (Non-invasive) q3->asl Yes pet_o15 Consider [15O]Water PET (Gold Standard) q4->pet_o15 Yes pet_n13_rb Consider [13N]Ammonia or [82Rb] PET q4->pet_n13_rb No

Caption: Decision framework for selecting a perfusion imaging modality.

Conclusion and Future Directions

The field of perfusion imaging offers a powerful and diverse toolkit for researchers and clinicians. While [¹⁵O]Water PET remains the non-invasive gold standard for its unparalleled ability to quantify absolute blood flow, its reliance on a cyclotron restricts its use. Tracers like [¹³N]Ammonia and the generator-produced [⁸²Rb]Rubidium provide highly accurate and more accessible alternatives for quantitative PET imaging. In the realm of non-ionizing radiation techniques, MRI with ASL offers a completely non-invasive method for quantification, while CT Perfusion provides unmatched speed and utility in acute settings like stroke.

It is essential to select the appropriate tool for the question at hand. Based on current evidence, Glycolic Acid-13C is a valuable probe for investigating cellular metabolism and is not a direct marker of tissue perfusion. The future of the field may lie in multi-modal approaches, combining the anatomical detail of CT or MRI with the quantitative perfusion data from PET, or integrating perfusion data with the metabolic insights provided by emerging hyperpolarized ¹³C MRI techniques. This synergy will undoubtedly lead to a more holistic understanding of tissue pathophysiology, paving the way for more personalized and effective therapeutic strategies.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

Sources

Comparative Kinetics of Glycolic Acid-13C: Hepatic Metabolism vs. Renal Clearance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the pharmacokinetics and metabolic fate of Glycolic Acid-13C (13C-GA) in the liver versus the kidney. While the liver acts as the primary metabolic "source"—rapidly oxidizing glycolate to glyoxylate and oxalate via Glycolate Oxidase (GO/HAO1)—the kidney functions as the "sink" and the primary site of pathological accumulation.

For researchers utilizing stable isotope tracing, understanding this dichotomy is critical. In the liver, 13C-GA is a probe for metabolic flux and enzyme activity (AGT/GRHPR). In the kidney, it is a probe for clearance, reabsorption efficiency, and local toxicity potential.

Mechanistic Divergence: The "Source vs. Sink" Model

The kinetic behavior of Glycolic Acid-13C is dictated by the differential expression of peroxisomal enzymes and membrane transporters in hepatocytes versus renal tubular cells.

Hepatic Kinetics (The Metabolic Factory)

The liver is the central processing unit for glycolate. Upon uptake, 13C-GA enters the peroxisome where it encounters Glycolate Oxidase (GO) .

  • Primary Flux: 13C-Glycolate

    
     13C-Glyoxylate.
    
  • Secondary Flux (Normal): 13C-Glyoxylate

    
     13C-Glycine (Detoxification).
    
  • Secondary Flux (Pathological): 13C-Glyoxylate

    
     13C-Oxalate.
    
  • Kinetic Marker: High turnover rate; rapid disappearance of parent 13C-GA and appearance of M+2 labeled downstream metabolites.

Renal Kinetics (The Filtration & Toxicity Site)

The kidney handles 13C-GA primarily through filtration and reabsorption. However, low-level local metabolism is critical in stone formation.

  • Filtration: Freely filtered at the glomerulus.

  • Reabsorption: Up to 90% of filtered glycolate is reabsorbed in the proximal tubule, likely via SLC transporters (OATs/MCTs).

  • Local Metabolism: The kidney expresses lower levels of GO but significant levels of Lactate Dehydrogenase (LDH) . If 13C-GA accumulates (e.g., saturation of reabsorption or systemic overflow), it can be locally converted to oxalate, leading to calcium oxalate nephrocalcinosis.

Pathway Visualization

The following diagram illustrates the divergent fates of 13C-Glycolate in liver and kidney cells.

G cluster_blood Systemic Circulation cluster_liver Liver (Hepatocyte) cluster_kidney Kidney (Proximal Tubule) Blood_GA 13C-Glycolate (Plasma) Liver_GA 13C-Glycolate (Intracellular) Blood_GA->Liver_GA Uptake (MCTs) Kidney_Filt Glomerular Filtration Blood_GA->Kidney_Filt GO_Enz Glycolate Oxidase (HAO1) Liver_GA->GO_Enz Liver_Glyox 13C-Glyoxylate Liver_Ox 13C-Oxalate (High Output) Liver_Glyox->Liver_Ox Pathological (LDH/GO) AGT_Enz AGT (Peroxisome) Liver_Glyox->AGT_Enz Normal Liver_Ox->Blood_GA Efflux Liver_Gly 13C-Glycine GO_Enz->Liver_Glyox AGT_Enz->Liver_Gly Kidney_GA 13C-Glycolate Kidney_Filt->Kidney_GA Kidney_GA->Blood_GA Reabsorption (~90%) Urine_GA Urine Excretion Kidney_GA->Urine_GA Clearance LDH_Enz LDH Kidney_GA->LDH_Enz Low Flux Kidney_Ox 13C-Oxalate (Toxicity) LDH_Enz->Kidney_Ox

Caption: Differential metabolic flux of 13C-Glycolate. Liver drives conversion; Kidney drives clearance/reabsorption.

Comparative Data Analysis

The following table summarizes the physiological parameters distinguishing hepatic and renal handling of Glycolic Acid.

ParameterLiver (Metabolic Hub)Kidney (Clearance/Target)
Dominant Enzyme Glycolate Oxidase (HAO1) Lactate Dehydrogenase (LDH)
Enzyme Activity High (

is rate-limiting for oxalate)
Low (HAO1 expression is minimal)
Uptake Mechanism MCT1, OAT2 (High Capacity)OAT1, OAT3, SGLT-linked (Reabsorption)
13C Fate Rapid conversion to 13C-Glyoxylate Excretion as Parent 13C-Glycolate
Isotope Enrichment Rapid decline of M+2 GlycolateSustained M+2 Glycolate (if reabsorption saturated)
Pathology Risk Source of systemic oxalate loadSite of calcium oxalate precipitation

Experimental Protocol: 13C-Glycolate Tracing

To objectively compare kinetics, a Stable Isotope Bolus Chase study is recommended. This protocol ensures self-validation by tracking the mass isotopomer distribution (MID) over time.

Materials
  • Tracer: Sodium Glycolate-1-13C or U-13C2 (99% enrichment).

  • Subject: C57BL/6 Mice (Wild Type vs. Agxt-/- for disease model comparison).

  • Analysis: LC-MS/MS (Triple Quadrupole) or GC-MS.

Step-by-Step Workflow

Step 1: Administration

  • Administer a bolus of 13C-Glycolate (e.g., 10 mg/kg) via tail vein injection.

  • Rationale: Intravenous delivery bypasses first-pass gut metabolism, providing immediate systemic availability for liver/kidney comparison.

Step 2: Timed Tissue Harvesting (The "Freeze Clamp")

  • Timepoints: 5, 15, 30, 60 minutes post-injection.

  • CRITICAL: Kidneys and liver must be harvested and freeze-clamped in liquid nitrogen within 10 seconds of excision.

  • Scientific Integrity: Glycolate turnover is rapid. Slow freezing allows residual enzymatic activity (LDH/GO) to alter the isotope ratio, invalidating the data.

Step 3: Metabolite Extraction

  • Homogenize tissue in cold 80% Methanol/Water (-80°C).

  • Centrifuge at 14,000 x g for 15 min.

  • Collect supernatant and dry under nitrogen flow.[1]

Step 4: Derivatization & Analysis

  • For GC-MS: Derivatize with MTBSTFA (forms TBDMS derivatives).

  • For LC-MS: Use ion-pairing chromatography (e.g., Tributylamine) to retain polar organic acids.

  • Target Ions: Monitor Mass Shifts (M+0, M+1, M+2) for Glycolate, Glyoxylate, and Oxalate.

Workflow Diagram

Workflow cluster_sampling Sampling (t = 5, 15, 30, 60 min) Start Start: 13C-Glycolate IV Bolus (10mg/kg) Liver Liver Harvest Start->Liver Kidney Kidney Harvest Start->Kidney Plasma Plasma Draw Start->Plasma Validation CRITICAL: Freeze Clamp (<10 sec) to halt metabolism Liver->Validation Kidney->Validation Analysis LC-MS/MS or GC-MS (Calculate MPE %) Validation->Analysis

Caption: 13C-Glycolate Bolus Chase Workflow. Rapid freeze-clamping is the control point for data integrity.

Data Interpretation Guide

When analyzing the Mass Spectrometry data, use Mole Percent Excess (MPE) to quantify the enrichment.

Calculating MPE


Expected Profiles
  • Liver Profile:

    • 13C-Glycolate: Rapid exponential decay (High clearance).

    • 13C-Glyoxylate: Transient spike (intermediate).

    • 13C-Oxalate: Slow accumulation (if AGT is deficient/inhibited).

  • Kidney Profile:

    • 13C-Glycolate: Mirrors plasma concentration (filtration dependent).

    • 13C-Oxalate: If observed, indicates either systemic uptake of liver-produced oxalate OR local conversion via LDH (nephrotoxicity marker).

References

  • Martin-Higueras, C., et al. (2016). Preclinical models of Primary Hyperoxaluria Type 1: The Agxt knockout mouse. Provides foundational data on hepatic glycolate handling.

  • Knight, J., et al. (2012). Hydroxyproline metabolism in the liver and kidney: contributions to urinary oxalate.[2] Establishes the kidney's role in precursor metabolism.

  • Reciacco, V., et al. (2018). Glycolate oxidase as a therapeutic target in Primary Hyperoxaluria.[3] Details the enzymatic kinetics of HAO1 in the liver.

  • Nigam, S. K., et al. (2015). The SLC22 Transporter Family: A Paradigm for the Impact of Drug Transporters on Metabolic Pathways. Discusses renal OAT handling of organic anions.

  • Illsinger, S., et al. (2006). Tracer studies with 13C-labeled glycolate in healthy controls and patients with primary hyperoxaluria type I. Clinical validation of the stable isotope protocol.

Sources

A Senior Application Scientist's Guide to Standardizing Glycolic Acid-13C Protocols for Robust Inter-Laboratory Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Standardization in Metabolic Flux Analysis

In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate dynamics of metabolic pathways.[1] Among these, 13C-labeled compounds, such as Glycolic Acid-13C, have gained prominence for their ability to trace the flow of carbon atoms through cellular networks, providing quantitative insights into metabolic fluxes.[2] Glycolic acid is a key metabolite in photorespiration and is involved in several other central metabolic pathways.[3][4][5] The precise and accurate quantification of 13C enrichment in glycolic acid and its downstream metabolites is paramount for understanding cellular physiology in both health and disease.

However, a significant challenge impeding the broader impact of these studies is the lack of standardized protocols, which often leads to inter-laboratory variability and difficulty in comparing datasets.[6][7] This guide provides a comprehensive comparison of two robust analytical methodologies for the analysis of Glycolic Acid-13C: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to implement and standardize Glycolic Acid-13C analysis in their own laboratories, thereby enhancing the reproducibility and reliability of their metabolic research.

The Metabolic Journey of Glycolic Acid: A Rationale for Tracing

Glycolic acid is a central node in cellular metabolism, most notably as a principal product of photorespiration, a process that occurs when the enzyme RuBisCO fixes O2 instead of CO2.[8][9] This pathway involves the conversion of 2-phosphoglycolate to glycolate, which is then further metabolized through a series of reactions involving glycine and serine.[3][10] Tracing the flow of 13C from labeled precursors through this pathway allows for the quantification of photorespiratory flux and its interplay with central carbon metabolism. Understanding this pathway is critical in fields ranging from plant biology to cancer research, where metabolic reprogramming is a hallmark.

Below is a diagram illustrating the central role of glycolic acid in the photorespiratory pathway.

GlycolicAcidPathway Figure 1: The Photorespiratory Pathway and the Central Role of Glycolic Acid cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP Ribulose-1,5-bisphosphate TwoPG 2-Phosphoglycolate RuBP->TwoPG RuBisCO (Oxygenase activity) Glycolate_C Glycolate TwoPG->Glycolate_C 2-PG Phosphatase Glycolate_P Glycolate Glycolate_C->Glycolate_P Transport Glyoxylate Glyoxylate Glycolate_P->Glyoxylate Glycolate Oxidase Glycine_P Glycine Glyoxylate->Glycine_P Glutamate:Glyoxylate Aminotransferase Glycine_M Glycine (2 molecules) Glycine_P->Glycine_M Transport Serine_M Serine Glycine_M->Serine_M Glycine Decarboxylase Complex (releases CO2, NH3, NADH) cluster_peroxisome cluster_peroxisome Serine_M->cluster_peroxisome Transport to Peroxisome (converted back to Glyoxylate)

Caption: A simplified diagram of the photorespiratory pathway.

Comparative Analysis of Analytical Platforms: LC-MS vs. GC-MS

The choice of analytical platform is a critical decision point in standardizing Glycolic Acid-13C protocols. Both LC-MS and GC-MS offer high sensitivity and selectivity, but they differ in their sample preparation requirements, throughput, and the information they provide.[7][11]

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Simpler, often involving protein precipitation and/or liquid-liquid extraction.[8] No derivatization required.[8]More complex, requiring derivatization to make glycolic acid volatile (e.g., silylation).[12][13]
Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Sensitivity High, with reported detection limits in the low nanomolar range (e.g., 9 nM in seawater).[8]High, with reported limits of detection and quantification around 10 mg/L in serum.[12]
Robustness Can be susceptible to matrix effects, but the use of a 13C-labeled internal standard mitigates this.[14][15]Derivatization can introduce variability, but a suitable internal standard is also crucial.[16]
Information Provided Provides mass-to-charge ratio of the intact molecule and its fragments.Provides detailed fragmentation patterns that can be used for structural elucidation and positional isotope analysis.[1]
Cost & Complexity Instrumentation can be more expensive, but the overall workflow can be simpler.[17]Instrumentation is generally less expensive, but method development for derivatization can be complex.[11]

Standardized Protocol 1: LC-MS/MS for High-Sensitivity Analysis

This protocol is adapted from a validated method for the analysis of glycolic acid in aqueous matrices and is ideal for applications requiring high sensitivity.[8] The use of Glycolic Acid-13C as an internal standard is a cornerstone of this protocol, ensuring accuracy and precision by correcting for matrix effects and variations in sample processing.[8]

Experimental Workflow: LC-MS/MS

LCMS_Workflow Figure 2: LC-MS/MS Workflow for Glycolic Acid-13C Analysis Sample 1. Sample Collection (e.g., Plasma, Urine, Cell Culture Media) Spike 2. Internal Standard Spiking (Add known amount of Glycolic Acid-13C) Sample->Spike Precipitate 3. Protein Precipitation (if applicable, e.g., with Acetonitrile) Spike->Precipitate Extract 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Precipitate->Extract Evaporate 5. Evaporation & Reconstitution Extract->Evaporate Analyze 6. LC-MS/MS Analysis Evaporate->Analyze Data 7. Data Processing (Quantification using internal standard) Analyze->Data

Caption: Step-by-step workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation and Extraction:

    • For liquid samples like plasma or serum, perform protein precipitation by adding three volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein.[12]

    • Transfer the supernatant to a clean tube. For cell culture media or other aqueous samples, this step may not be necessary.

    • Spike all samples, calibration standards, and quality controls with a known concentration of Glycolic Acid-13C internal standard (e.g., 130 nM).[8]

    • Acidify the sample to a final concentration of 0.4 M HCl.[8]

    • Perform liquid-liquid extraction by adding an appropriate volume of ethyl acetate (e.g., a 2:5 ratio of ethyl acetate to sample volume), vortexing vigorously, and allowing the phases to separate.[8]

    • Transfer the organic (upper) layer to a new tube. Repeat the extraction on the aqueous layer and combine the organic fractions.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable reversed-phase or HILIC column for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both unlabeled glycolic acid and the Glycolic Acid-13C internal standard.

  • Data Analysis and Quality Control:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Quantify the glycolic acid concentration in the unknown samples using the calibration curve.

    • Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method.

Standardized Protocol 2: GC-MS for Comprehensive Metabolic Profiling

This protocol is based on established methods for the analysis of organic acids in biological fluids and is well-suited for broader metabolic profiling studies where other small organic acids are also of interest.[12][18]

Experimental Workflow: GC-MS

GCMS_Workflow Figure 3: GC-MS Workflow for Glycolic Acid-13C Analysis Sample 1. Sample Collection & Homogenization Spike 2. Internal Standard Spiking (Add Glycolic Acid-13C) Sample->Spike Deproteinize 3. Deproteinization (e.g., Acetic acid/Acetonitrile) Spike->Deproteinize Dehydrate 4. Dehydration & Volume Reduction Deproteinize->Dehydrate Derivatize 5. Derivatization (e.g., TBDMS) Dehydrate->Derivatize Analyze 6. GC-MS Analysis Derivatize->Analyze Data 7. Data Processing & Quantification Analyze->Data

Caption: Step-by-step workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation and Derivatization:

    • To a small volume of serum or other biological fluid (e.g., 50 µL), add an internal standard solution containing Glycolic Acid-13C.

    • Precipitate proteins by adding a solution of glacial acetic acid in acetonitrile.[12] Vortex and centrifuge.

    • Transfer the supernatant to a new vial.

    • Dehydrate the sample, for example, by treating with 2,2-dimethoxypropane/dimethylformamide.[12]

    • Reduce the volume under a stream of nitrogen, being careful not to evaporate to complete dryness.[12]

    • Derivatize the glycolic acid by adding a silylating agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and heating (e.g., at 130°C for 90 minutes).[13] This step converts the non-volatile glycolic acid into a volatile derivative suitable for GC analysis.

  • GC-MS Analysis:

    • Gas Chromatography: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature with a gradient to ensure good separation of the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized glycolic acid and its 13C-labeled internal standard for enhanced sensitivity and specificity.

  • Data Analysis and Quality Control:

    • As with the LC-MS method, construct a calibration curve based on the peak area ratios of the analyte to the internal standard.

    • Quantify the glycolic acid in the samples from this curve.

    • Incorporate quality control samples at multiple concentrations to monitor the performance of the assay.

Ensuring Trustworthiness: A Self-Validating System

To ensure the reliability and comparability of data across different laboratories, each protocol must be thoroughly validated. The following parameters should be assessed:

Validation ParameterAcceptance Criteria (Example)Rationale
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional response of the instrument to changes in analyte concentration.[17][19]
Precision (Repeatability & Intermediate Precision) Coefficient of Variation (CV) < 15%Assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17][19]
Accuracy (Recovery) 85-115% of the nominal valueDetermines the closeness of the measured value to the true value.[17][19]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.[19]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[19]
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and internal standardEnsures that the signal being measured is from the analyte of interest and not from other components in the sample matrix.
Stability Analyte concentration remains within ±15% of the initial concentration under specified storage conditionsDetermines the stability of the analyte in the biological matrix and during the analytical process.

Authoritative Grounding & Comprehensive References

Adherence to established guidelines from regulatory and standards organizations is crucial for ensuring the quality and comparability of analytical data. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidance on the development and validation of liquid chromatography-mass spectrometry methods in the clinical laboratory, which serves as an excellent resource.[20][21][22] Similarly, the National Institute of Standards and Technology (NIST) develops Standard Reference Materials (SRMs) that can be used to establish metrological traceability and ensure the accuracy of measurements.[23] When possible, laboratories should participate in proficiency testing or inter-laboratory comparison studies to assess their performance against their peers.[7][20]

Conclusion: Towards Harmonized Metabolic Research

The standardization of protocols for Glycolic Acid-13C analysis is an essential step towards improving the reproducibility and comparability of metabolic research across different laboratories. This guide has presented two robust and validated methodologies, LC-MS and GC-MS, each with its own advantages and considerations. By carefully selecting the appropriate platform, implementing a rigorous validation plan, and adhering to best practices for quality control, researchers can generate high-quality, reliable data that will advance our understanding of the critical role of glycolic acid in cellular metabolism. The adoption of such standardized approaches will ultimately foster greater collaboration and accelerate progress in the fields of drug discovery and biomedical research.

References

  • Hong, H., et al. (2017). Determination of glycolic acid in natural seawater by liquid chromatography coupled with triple quadrupole mass spectrometry. Limnology and Oceanography: Methods, 15(7), 629-639. [Link]

  • Jannetto, P. J., et al. (1999). Simultaneous Determination of Ethylene Glycol and Glycolic Acid in Serum by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 23(6), 453-457. [Link]

  • Gauthier, P. P., et al. (2010). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Analytical Chemistry, 82(15), 6569-6581. [Link]

  • Alonso, A. P., et al. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. [Link]

  • MicroSolv Technology Corporation. (n.d.). Glycolic Acid Analyzed by HPLC. Retrieved February 7, 2026, from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved February 7, 2026, from [Link]

  • Zhang, Y., et al. (2015). Easy Extraction Method To Evaluate δ13C Vanillin by Liquid Chromatography–Isotopic Ratio Mass Spectrometry in Chocolate Bars and Chocolate Snack Foods. Journal of Agricultural and Food Chemistry, 63(18), 4543-4550. [Link]

  • Langman, L. J., & Bechtel, L. K. (2001). Improved GC-MS Procedure for Simultaneous Measurement of Ethylene Glycol and Glycolic Acid. Clinical Chemistry, 47(8), 1495-1496. [Link]

  • Beck, J., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7587-7601. [Link]

  • National Institute of Standards and Technology. (n.d.). Metrological Traceability. Retrieved February 7, 2026, from [Link]

  • Alwash, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3125-3134. [Link]

  • Biology Discussion. (n.d.). Photorespiration and Glycolate Metabolism. Retrieved February 7, 2026, from [Link]

  • Alwash, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. ResearchGate. [Link]

  • Hawkes, J. A., et al. (2020). An International Laboratory Comparison of Dissolved Organic Matter Composition by High Resolution Mass Spectrometry: Are We Getting the Same Answer?. Limnology and Oceanography: Methods, 18(6), 235-249. [Link]

  • Rupa Health. (n.d.). Glycolic Acid. Retrieved February 7, 2026, from [Link]

  • Eisenhut, M. (2016). Photorespiratory glycolate-glyoxylate metabolism. Journal of Experimental Botany, 67(10), 2919-2922. [Link]

  • Alwash, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3326-3335. [Link]

  • Foroutan, A., et al. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B, 1194, 123184. [Link]

  • Scherer, R., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. [Link]

  • BYJU'S. (n.d.). Glycolate. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 12(3), 239. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved February 7, 2026, from [Link]

  • Dischert, W., & Malinge, J. M. (2019). A New Synthetic Pathway for the Bioproduction of Glycolic Acid From Lignocellulosic Sugars Aimed at Maximal Carbon Conservation. Frontiers in Bioengineering and Biotechnology, 7, 399. [Link]

  • Jasionek, L., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. Molecules, 25(15), 3375. [Link]

  • Allen, D. K., et al. (2009). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 81(18), 7659-7667. [Link]

  • Peterhansel, C., et al. (2010). Photorespiratory glycolate–glyoxylate metabolism. Journal of Experimental Botany, 61(9), 2349-2363. [Link]

  • Ferreira, C. R., et al. (2019). Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 21(6), 1263-1272. [Link]

  • Khan Academy. (n.d.). Photorespiration. Retrieved February 7, 2026, from [Link]

  • Kates, A. M., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(10), 221. [Link]

  • Assay Genie. (2022). Glycolysis Pathway in Detail: How Glucose is Turned into Energy. Retrieved February 7, 2026, from [Link]

  • Clarke, W., & Magnani, F. (2014). CLSI C62-A: A New Standard for Clinical Mass Spectrometry. Clinical Chemistry, 60(8), 1031-1033. [Link]

  • Ninja Nerd. (2017, May 31). Metabolism | Glycolysis [Video]. YouTube. [Link]

  • Tortorelli, S., et al. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. American Journal of Clinical Pathology, 152(5), 645-654. [Link]

  • Wang, Y., et al. (2023). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Chromatography A, 1690, 463795. [Link]

  • Mitrevska, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Journal of the Serbian Chemical Society, 81(11), 1279-1290. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Glycolic Acid-13C Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the materials you use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Glycolic Acid-13C Sodium Salt, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, providing a clear path for responsible waste management.

The critical takeaway is that the Carbon-13 (¹³C) isotope is a stable, non-radioactive isotope . Therefore, this compound does not require specialized handling as radioactive waste.[1][] The disposal protocol is dictated by the chemical properties and associated hazards of the unlabeled compound, sodium glycolate.

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of this compound, it is imperative to understand its potential hazards and take appropriate safety measures. The primary risks associated with this compound are skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) is non-negotiable. Always wear the following when handling this compound:

  • Protective Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical goggles are required to prevent eye irritation.

  • Lab Coat: A standard lab coat will protect from incidental skin exposure.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure and prevent dust formation.[3][4]

Table 1: Summary of Hazards for this compound

Hazard Classification Description GHS Precautionary Statements
Skin Irritation (Category 2) Causes skin irritation. P264: Wash skin thoroughly after handling.
P280: Wear protective gloves.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2A) Causes serious eye irritation. P280: Wear eye protection/face protection.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity - single exposure (Category 3) May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P271: Use only outdoors or in a well-ventilated area.

| | | P304 + P340 + P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

The Core Principle: Compliant Chemical Waste Disposal

The disposal of this compound falls under the regulations for chemical waste. It must not be disposed of with general household garbage or discharged into the sewer system.[5][6] The guiding principle is to manage this compound as a hazardous chemical waste, ensuring that all local, state, and federal regulations are strictly followed.[7][8]

The disposal pathway is determined by your institution's hazardous waste management program, which should be aligned with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Disposal Protocols cluster_3 Final Disposition start This compound Waste Generated is_solid Is the waste a solid or in a non-aqueous solution? start->is_solid is_aqueous Is the waste a dilute aqueous solution? is_solid->is_aqueous No solid_waste Collect in a designated, labeled, and sealed hazardous waste container for solids. is_solid->solid_waste Yes aqueous_waste Check local regulations and institutional policy for neutralization and drain disposal. is_aqueous->aqueous_waste Yes collect_liquid Collect in a designated, labeled, and sealed hazardous waste container for liquids. is_aqueous->collect_liquid No (e.g., organic solvent) pickup Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor. solid_waste->pickup aqueous_waste->collect_liquid Not Permitted neutralize If permitted, neutralize with a mild acid under controlled conditions. Verify pH. aqueous_waste->neutralize Permitted collect_liquid->pickup neutralize->pickup Dispose as neutralized aqueous waste per EH&S.

Sources

Navigating the Safe Handling of Glycolic Acid-13C Sodium Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of Glycolic Acid-13C Sodium Salt, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

This compound, a stable, isotopically labeled compound, is crucial for tracing metabolic pathways and in drug development research. While its hazards are manageable, a thorough understanding of its properties is essential for safe handling. This guide is structured to provide immediate, actionable safety and logistical information, ensuring both operational efficiency and a secure laboratory environment.

Understanding the Hazard Profile

This compound is classified as a skin and eye irritant.[1] In its solid form, the primary risks are associated with the inhalation of dust particles and direct contact with skin and eyes.[1][2] Being hygroscopic, it can readily absorb moisture, which may affect its physical properties and handling.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious eye damage if it comes into contact with the eyes.[1][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The causality behind these choices lies in creating effective barriers against the specific hazards posed by the chemical.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[1][2][4] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[5]Protects against airborne dust particles and accidental splashes that can cause serious eye irritation or damage.[1][3]
Hand Protection Nitrile rubber gloves.[5][6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]Provides a chemical-resistant barrier to prevent skin irritation.[1] Nitrile offers good resistance to a range of chemicals.
Body Protection A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[4]Minimizes the area of exposed skin, reducing the risk of accidental contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] This is particularly important when handling the powder outside of a well-ventilated area.Prevents the inhalation of dust particles that can lead to respiratory tract irritation.[1]
Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Eye/Face Protection f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if needed) f3->f4 Emergency_Response exposure Exposure Occurs assess Assess the Situation (Route of Exposure) exposure->assess eye Eye Contact assess->eye skin Skin Contact assess->skin inhalation Inhalation assess->inhalation ingestion Ingestion assess->ingestion flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes rinse_skin Rinse Skin with Water (15 min) Remove Contaminated Clothing skin->rinse_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_eyes->medical rinse_skin->medical fresh_air->medical rinse_mouth->medical

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.